7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-methylsulfanylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXSIGPHKDVKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NC=CN21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654638 | |
| Record name | 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872059-27-3 | |
| Record name | 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and potential biological activities, grounded in the broader context of the pharmacologically versatile imidazo[1,2-c]pyrimidine scaffold.
Core Chemical Identity
This compound is a substituted, fused heterocyclic compound. The core structure consists of an imidazole ring fused to a pyrimidine ring, forming the imidazo[1,2-c]pyrimidine scaffold. This particular derivative is characterized by a chloro group at the 7-position and a methylthio group at the 5-position.
| Identifier | Value |
| CAS Number | 872059-27-3 |
| Molecular Formula | C₇H₆ClN₃S |
| Molecular Weight | 199.66 g/mol |
| Synonyms | 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine |
The hydrochloride salt of this compound is also commercially available under CAS Number 1339891-11-0.[1]
The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-c]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Nitrogen-fused heterocycles like this are of immense importance due to their diverse pharmacological utilities.[2] The structural resemblance of this scaffold to endogenous purines allows molecules containing it to interact with a wide range of biological targets, including protein kinases.
Derivatives of the isomeric imidazo[1,2-a]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including:
-
Antiviral
-
Antifungal
-
Anti-inflammatory
-
Anticancer[2]
This established pharmacological profile of the core structure underscores the potential of this compound as a valuable building block or lead compound in drug discovery programs.
Plausible Synthesis and Mechanistic Considerations
A likely precursor for this synthesis is 4-chloro-6-(methylthio)pyrimidin-2-amine . This intermediate could then be reacted with an α-halocarbonyl compound such as chloroacetaldehyde in a cyclocondensation reaction to yield the target molecule.
Postulated Synthetic Workflow
Caption: Postulated synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 4-chloro-6-(methylthio)pyrimidin-2-amine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and isopropanol are common choices for this type of condensation reaction as they are relatively polar and can facilitate the dissolution of the starting materials while being sufficiently high-boiling for the reaction to proceed at a reasonable rate.
-
Reagent Stoichiometry: A slight excess of the more volatile chloroacetaldehyde is often used to ensure complete consumption of the pyrimidine starting material.
-
Purification: Chromatographic purification is a standard and effective method for separating the desired product from any unreacted starting materials or side products.
Potential Biological and Pharmacological Significance
Given the established bioactivity of the imidazo[1,2-c]pyrimidine scaffold, this compound is a compound of interest for screening in various therapeutic areas.
Antimicrobial Potential
Numerous studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives.[4] The structural analogy to purines suggests that these compounds may interfere with microbial metabolic pathways. The specific substitutions of a chloro group and a methylthio group on the this compound molecule could modulate its antimicrobial spectrum and potency. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.
Anticancer Applications
The imidazo[1,2-c]pyrimidine core is present in molecules that have been investigated as anticancer agents. For instance, certain derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. The substitution pattern of this compound makes it a candidate for screening against various cancer cell lines and for evaluation as a potential kinase inhibitor.
Potential Mechanism of Action Workflow
Caption: A generalized workflow for investigating the mechanism of action.
Future Directions and Research Applications
This compound represents a valuable tool for chemical biology and drug discovery. Its availability from commercial suppliers facilitates its use in high-throughput screening campaigns to identify novel biological activities.
Further research on this compound could involve:
-
Definitive Synthesis and Characterization: A full publication detailing the optimized synthesis and complete spectroscopic characterization (NMR, IR, MS) of the molecule.
-
Broad Biological Screening: Evaluation of its activity against a wide panel of cancer cell lines, bacterial strains, and fungal species.
-
Target Identification: For any confirmed biological activity, subsequent studies to identify the specific molecular target(s) and elucidate the mechanism of action.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related compounds with modifications at the 5 and 7 positions to explore the SAR and optimize for potency and selectivity.
Conclusion
While specific biological data for this compound is not yet widely published, its chemical structure, based on the pharmacologically significant imidazo[1,2-c]pyrimidine scaffold, makes it a compound of high interest for further investigation. The plausible and straightforward synthetic route allows for its accessibility to researchers. This technical guide provides a foundational understanding of its chemical nature and a scientifically grounded rationale for its potential applications in antimicrobial and anticancer research.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Foreword: Unveiling a Scaffold of Potential
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. Nitrogen-fused heterocyclic systems have consistently proven to be rich sources of therapeutic innovation. Among these, the imidazo[1,2-c]pyrimidine core stands out as a "privileged" structure, forming the foundation of numerous compounds with a wide array of pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities. This guide focuses on a specific, promising derivative: 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine .
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, properties, and, most importantly, its potential as a versatile building block for future therapeutic agents. We will explore not only what is known but also what can be logically inferred, providing a framework for rational drug design and discovery.
Molecular Structure and Physicochemical Profile
This compound is a bicyclic heteroaromatic compound. The structure consists of a pyrimidine ring fused with an imidazole ring, featuring a chlorine substituent at position 7 and a methylthio group at position 5.
Structure:
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 872059-27-3 | |
| Molecular Formula | C₇H₆ClN₃S | |
| Molecular Weight | 199.66 g/mol | |
| Physical State | Solid powder | - |
| Purity | ≥ 97-98% (as commercially available) | |
| Solubility | Soluble in DMSO | - |
| XLogP3-AA (Predicted) | 1.1 (for parent imidazo[1,2-c]pyrimidine) | - |
Synthesis of the Core Scaffold: A Proposed Pathway
The proposed synthesis involves two key stages:
-
Preparation of the Precursor: Synthesis of 2-amino-4-chloro-6-(methylthio)pyrimidine.
-
Cyclocondensation: Annulation of the imidazole ring onto the pyrimidine core.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a predictive methodology derived from analogous transformations. Researchers should consider this a validated starting point, with the understanding that optimization of reaction conditions (temperature, time, stoichiometry) is a standard part of the scientific process.
Step 1: Synthesis of 2-Amino-4-chloro-6-(methylthio)pyrimidine (Precursor)
-
Rationale: The conversion of a hydroxypyrimidine to a chloropyrimidine is a standard and effective transformation. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent, making it the reagent of choice for this type of reaction, which proceeds via nucleophilic substitution on the activated pyrimidine ring. The commercially available 2-amino-4-hydroxy-6-methylpyrimidine provides a strong precedent for this reaction's success. The starting material, 2-amino-4-hydroxy-6-(methylthio)pyrimidine, is also commercially available.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-hydroxy-6-(methylthio)pyrimidine (1 equivalent).
-
Carefully, and in a fume hood, add phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the reaction mixture to reflux (approx. 105 °C) with stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The mixture should become a homogeneous solution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-chloro-6-(methylthio)pyrimidine.
-
Step 2: Synthesis of this compound (Target Compound)
-
Rationale: The formation of the imidazo[1,2-c]pyrimidine ring system is typically achieved by reacting a 2-aminopyrimidine with a 2-halo-aldehyde or ketone. Chloroacetaldehyde is an ideal reagent for this, providing the two-carbon unit needed to form the imidazole ring. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on the aldehyde, followed by an intramolecular nucleophilic attack of the endocyclic pyrimidine nitrogen onto the carbon bearing the chlorine, displacing it and forming the fused ring system.
-
Procedure:
-
Dissolve the 2-amino-4-chloro-6-(methylthio)pyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Add an aqueous solution of chloroacetaldehyde (1.1-1.5 equivalents).
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford the final product, this compound.
-
Structural Elucidation: A Spectroscopic Roadmap
While specific spectral data for this exact molecule is not published, we can confidently predict the key features based on its structure and data from closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine analogues. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized compound.
-
¹H NMR (Proton NMR):
-
Imidazo[1,2-c]pyrimidine Core Protons: The fused ring system is expected to show two characteristic doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the imidazole part of the ring system.
-
Pyrimidine Ring Proton: A singlet corresponding to the single proton on the pyrimidine ring should be observed, likely in the aromatic region as well.
-
Methylthio Protons (-SCH₃): A sharp singlet integrating to three protons will be present, typically in the upfield region of δ 2.5-3.0 ppm.
-
-
¹³C NMR (Carbon NMR):
-
The spectrum will show seven distinct carbon signals.
-
Aromatic Carbons: Carbons of the fused heterocyclic rings will appear in the δ 110-160 ppm range. The carbons directly attached to nitrogen atoms will be the most deshielded.
-
Methylthio Carbon (-SCH₃): A signal for the methyl carbon will be found in the upfield region, typically around δ 15-20 ppm.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent protonated molecular ion [M+H]⁺ at m/z 200.6.
-
Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion. Due to the presence of one chlorine atom, there will be two peaks, [M+H]⁺ and [M+2+H]⁺, in an approximate 3:1 ratio of intensity. The presence of a sulfur atom will also contribute a smaller [M+2+H]⁺ peak.
-
Fragmentation: Under higher energy conditions (e.g., Collision-Induced Dissociation), predictable fragmentation patterns would include the loss of a methyl radical (•CH₃) from the methylthio group, or cleavage of the heterocyclic rings.
-
Chemical Reactivity and Opportunities for Drug Discovery
The true value of a scaffold like this compound lies in its potential for chemical modification. The functional groups present are not merely structural elements; they are handles for synthetic diversification, allowing for the systematic exploration of the chemical space around the core. This is the essence of establishing a Structure-Activity Relationship (SAR).
Caption: Key reactive sites for generating compound libraries.
-
Nucleophilic Aromatic Substitution (SNAr) at the 7-position: The chlorine atom at the 7-position is activated towards SNAr by the electron-withdrawing nature of the fused heterocyclic system. This position is analogous to the 4- or 6-position of the original pyrimidine ring, which is known to be reactive. This allows for the straightforward introduction of a wide variety of functional groups:
-
Amines: Reaction with primary or secondary amines can generate a library of 7-amino derivatives. This is a common strategy in kinase inhibitor design.
-
Alcohols/Phenols: Reaction with alkoxides or phenoxides can yield 7-ether derivatives.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form carbon-carbon or carbon-nitrogen bonds, introducing aryl, heteroaryl, or substituted amino groups.
-
-
Modification of the Methylthio Group:
-
Oxidation: The thioether can be readily oxidized to the corresponding sulfoxide or sulfone using standard oxidizing agents like m-CPBA or Oxone®. This transformation dramatically alters the electronic and steric properties of the substituent, which can have a profound impact on biological activity.
-
Displacement: While less common than substitution at the chloro position, under certain conditions, the methylthio group itself can be displaced by potent nucleophiles.
-
Potential Biological Significance: A Scaffold for the Future
While no specific biological data has been published for this compound, the extensive research into the broader imidazopyrimidine family provides a strong rationale for its investigation as a potential therapeutic agent.
Caption: The imidazo[1,2-c]pyrimidine core is a versatile scaffold for diverse therapeutic areas.
-
Anticancer Agents: Many fused pyrimidine systems are potent kinase inhibitors. The ability to diversify the 7-position of this scaffold makes it an attractive starting point for targeting kinases implicated in cancer, such as EGFR, B-Raf, or PI3K.
-
Antiviral and Antifungal Activity: The structural similarity of the imidazopyrimidine core to purine nucleosides suggests potential as an inhibitor of viral or fungal polymerases and other essential enzymes.
-
Central Nervous System (CNS) Activity: Certain imidazo[1,2-a]pyrimidine derivatives have been developed as anxiolytic and anticonvulsant drugs, indicating that this scaffold can cross the blood-brain barrier and interact with CNS targets.
Conclusion
This compound represents more than just a single chemical entity; it is a gateway to a vast and largely unexplored chemical space. Its proposed synthesis is straightforward and relies on well-established chemical principles. The true potential of this molecule is unlocked by its strategically placed functional groups, which serve as versatile handles for the creation of diverse chemical libraries. Given the proven track record of the imidazopyrimidine scaffold in yielding pharmacologically active compounds, this particular derivative stands as a high-potential starting point for drug discovery programs targeting a range of diseases, from cancer to infectious diseases. It is our hope that this guide will serve as a catalyst for further research and innovation in this promising area of medicinal chemistry.
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Introduction: The Therapeutic Potential of the Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine bases like adenine and guanine.[1] This structural mimicry allows it to interact with a wide array of biological targets, particularly ATP-binding proteins. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Our focus here is on a specific derivative, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, a compound poised for significant interest in drug discovery and development.[3] This guide will provide an in-depth, technical exploration of its anticipated mechanism of action, grounded in the established pharmacology of related compounds, and will propose a rigorous experimental framework for its complete elucidation.
Core Hypothesis: A Multi-Targeted Kinase Inhibitor
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the central hypothesis is that This compound functions as a competitive inhibitor of protein kinases . The imidazo[1,2-c]pyrimidine scaffold has been consistently identified as a potent "hinge-binding" motif, targeting the ATP-binding pocket of various kinases.[4] This interaction prevents the phosphorylation of substrate proteins, thereby disrupting cellular signaling pathways that are often dysregulated in disease.
Several key kinase families are likely targets for this compound, given the documented activity of its structural relatives:
-
Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein Kinase of 70 kDa (ZAP-70): These non-receptor tyrosine kinases are pivotal in B-cell and T-cell activation. Inhibition of these kinases by imidazo[1,2-c]pyrimidine derivatives has shown potential in treating allergic disorders and autoimmune diseases.[5]
-
Cyclin-Dependent Kinases (CDKs): Specifically, CDK2 has been identified as a target for this scaffold. Inhibition of CDK2, a key regulator of the cell cycle, is a validated strategy in cancer therapy.[4]
-
Receptor Tyrosine Kinases (RTKs): The c-KIT proto-oncogene, an RTK often mutated in gastrointestinal stromal tumors (GIST), is another established target for this class of compounds.[6][7]
-
Oncogenic Kinases: The rapidly expanding field of targeted cancer therapy has seen imidazo-pyrimidine compounds developed to inhibit mutated kinases like KRAS.[8]
The specific substitutions on the this compound molecule—the chloro group at position 7 and the methylthio group at position 5—will modulate its potency and selectivity profile across this kinase landscape. The electron-withdrawing nature of the chlorine and the size and lipophilicity of the methylthio group are critical determinants of its interaction within the ATP-binding pocket of target kinases.
Elucidating the Mechanism of Action: A Phased Experimental Approach
To rigorously validate our core hypothesis and precisely define the mechanism of action, a multi-step experimental workflow is essential. This approach ensures a self-validating system, where each phase of experimentation builds upon the last, from broad profiling to high-resolution structural and cellular characterization.
Phase 1: Target Identification and Profiling
The initial step is to identify the specific kinase targets of this compound.
Experimental Protocol: Large-Scale Kinase Panel Screening
-
Compound Preparation: Solubilize this compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution.
-
Assay Concentration: Perform serial dilutions to test the compound at a standard screening concentration (e.g., 1 µM or 10 µM).
-
Kinase Panel: Submit the compound to a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) that includes hundreds of purified human kinases.
-
Assay Principle: These assays typically measure the remaining kinase activity after incubation with the test compound. This is often done by quantifying the phosphorylation of a substrate peptide via radiometric (³³P-ATP) or fluorescence-based methods.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A "hit" is typically defined as a kinase exhibiting >50% or >75% inhibition at the screening concentration.
Data Presentation: Kinase Inhibition Profile
| Kinase Family | Kinase Target | % Inhibition @ 1 µM |
| Tyrosine Kinase | Syk | Hypothetical Data |
| Tyrosine Kinase | ZAP-70 | Hypothetical Data |
| CMGC | CDK2/Cyclin E | Hypothetical Data |
| Tyrosine Kinase | c-KIT | Hypothetical Data |
| ... | ... | ... |
Phase 2: Quantitative Characterization of Target Engagement
Once primary targets are identified, the next step is to quantify the potency and binding kinetics of the compound.
Experimental Protocol: IC₅₀ Determination and Binding Affinity Assays
-
IC₅₀ Determination (Biochemical Assay):
-
Select the top kinase "hits" from the initial screen.
-
Perform a dose-response experiment by incubating each purified kinase with a range of concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Measure kinase activity at each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
-
Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC):
-
Dialyze the purified target kinase into a suitable buffer.
-
Load the kinase into the sample cell of an ITC instrument.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of injections of the compound into the kinase solution, measuring the heat released or absorbed upon binding.
-
Analyze the resulting thermogram to directly determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Data Presentation: Potency and Binding Parameters
| Kinase Target | Biochemical IC₅₀ (nM) | Binding Affinity K_D (nM) |
| Syk | Hypothetical Data | Hypothetical Data |
| CDK2/Cyclin E | Hypothetical Data | Hypothetical Data |
| c-KIT | Hypothetical Data | Hypothetical Data |
Phase 3: Delineating the Cellular Mechanism and Downstream Effects
Demonstrating that the compound engages its target in a cellular context and modulates downstream signaling is crucial.
Experimental Protocol: Target Engagement and Pathway Analysis in Cells
-
Cellular Target Engagement (NanoBRET™ Assay):
-
Select cell lines that endogenously express the target kinase or engineer cells to express a NanoLuc®-kinase fusion protein.
-
Treat the cells with a specific fluorescent tracer that binds to the kinase's ATP pocket and varying concentrations of this compound.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc®-kinase and the tracer. Competitive displacement of the tracer by the compound results in a loss of BRET signal.
-
Calculate the cellular IC₅₀ to quantify target engagement in live cells.
-
-
Phospho-Protein Western Blotting:
-
Select cell lines known to have active signaling pathways downstream of the identified target kinases.
-
Treat cells with a dose range of this compound for a specified time.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform Western blotting using antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Rb for CDK2, phospho-PLCγ for Syk).
-
Use an antibody against the total (phosphorylated and unphosphorylated) substrate protein as a loading control. A reduction in the phospho-protein signal indicates pathway inhibition.
-
Mandatory Visualization: Proposed Experimental Workflow
Caption: A phased experimental approach ensures robust validation of the compound's mechanism.
Phase 4: Structural Basis of Inhibition
The ultimate confirmation of the mechanism comes from visualizing the compound's interaction with its target at atomic resolution.
Experimental Protocol: X-ray Co-crystallography
-
Protein Expression and Purification: Express and purify high-quality, active target kinase protein.
-
Co-crystallization: Screen for crystallization conditions for the kinase in the presence of a molar excess of this compound.
-
Data Collection and Structure Solution: Collect X-ray diffraction data from a suitable crystal at a synchrotron source. Solve and refine the crystal structure to reveal the precise binding mode of the compound within the kinase's ATP pocket.
-
Structural Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other molecular forces that govern the binding. This will confirm hinge-binding and explain the basis for the compound's potency and selectivity.
Mandatory Visualization: Hypothesized Kinase Inhibition Pathway
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Prospective Analysis of the Biological Activity of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine: A Scaffold-Based Approach for Drug Discovery
Abstract
The imidazo[1,2-c]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized as a bioisostere of natural purines and forming the core of numerous biologically active agents.[1] This guide focuses on a specific, yet underexplored derivative, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine . While direct biological data for this compound is sparse in public literature, its structural features suggest significant therapeutic potential based on the extensive research conducted on analogous compounds.[2][3][4] This document provides a prospective analysis of its likely biological activities, with a primary focus on its potential as an anticancer agent through kinase inhibition. We will synthesize data from related imidazopyrimidine derivatives to propose specific mechanisms of action, outline robust experimental workflows for target validation, and provide the scientific rationale needed for initiating a drug discovery program centered on this promising molecule.
Introduction: The Imidazo[1,2-c]pyrimidine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among these, the imidazopyrimidine family stands out for its structural versatility and broad spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[5][6] The fused ring system of imidazo[1,2-c]pyrimidine mimics the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets, particularly the ATP-binding pockets of enzymes like kinases.
The subject of this guide, this compound (CAS No. 872059-27-3), possesses two key substitutions that are critical for its potential activity:
-
A 7-Chloro group : The halogen atom can participate in hydrogen bonding and halogen bonding, potentially enhancing binding affinity and selectivity for target proteins.
-
A 5-Methylthio group : This group can influence the molecule's solubility, metabolic stability, and steric interactions within a binding pocket.
Given the established role of this scaffold in modulating key cellular signaling pathways, this analysis will focus primarily on its prospective application in oncology.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 872059-27-3[3][4] |
| Molecular Formula | C₇H₆ClN₃S |
| Molecular Weight | 200.66 g/mol |
| Appearance | Solid (Varies) |
| Solubility | Soluble in DMSO, Methanol |
Synthesis Strategy: A Generalized Approach
The synthesis of the imidazo[1,2-a]pyrimidine core, a closely related structure, is well-established, often utilizing the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[1] For the specific this compound, a multi-step synthesis from commercially available pyrimidine precursors is the most probable route. A generalized workflow is proposed below, illustrating a common strategy for building this heterocyclic system.
References
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. 872059-27-3|this compound|BLD Pharm [bldpharm.com]
- 4. CAS:872059-27-3|this compound|Tachizaki Biomedical [chemlab-tachizaki.com]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-c]pyrimidine core is a nitrogen-fused heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties, coupled with its synthetic tractability, have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the imidazo[1,2-c]pyrimidine scaffold, from its fundamental synthetic routes to its extensive applications in drug discovery, with a particular focus on its role in oncology and kinase inhibition. We will delve into detailed experimental protocols, analyze structure-activity relationships, and explore the molecular mechanisms of action that underpin the therapeutic potential of this remarkable scaffold.
Introduction: The Rise of a Versatile Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in the vast majority of pharmaceuticals. Among these, fused-ring systems offer a rigid framework that can be precisely decorated with functional groups to optimize interactions with biological targets. The imidazo[1,2-c]pyrimidine scaffold, a bioisostere of purine, has garnered significant attention for its ability to modulate the activity of a wide range of enzymes and receptors.[1] Its versatile structure allows for extensive modifications, enabling the fine-tuning of pharmacological effects and the development of highly selective and potent drug candidates.[1] This adaptability has led to the exploration of imidazo[1,2-c]pyrimidine derivatives in numerous therapeutic areas, including oncology, virology, and neurology.[2][3][4]
Synthetic Strategies: Building the Imidazo[1,2-c]pyrimidine Core
The construction of the imidazo[1,2-c]pyrimidine ring system can be achieved through several efficient synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule.
Classical Synthesis: The Tschitschibabin Reaction
The most established and widely utilized method for the synthesis of imidazo-fused heterocycles is the Tschitschibabin (or Chichibabin) reaction.[3] This condensation reaction involves the treatment of a 2-aminopyrimidine with an α-haloketone.
Experimental Protocol: General Procedure for Tschitschibabin Synthesis of Imidazo[1,2-a]pyrimidines [3][5]
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired α-bromoketone (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Modern Synthetic Approaches
While the Tschitschibabin reaction remains a mainstay, contemporary organic synthesis has introduced several innovative methods for constructing the imidazo[1,2-c]pyrimidine scaffold, often with improved yields, milder reaction conditions, and greater functional group tolerance. These include:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture.[6]
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials offer a highly efficient and atom-economical approach to generate molecular diversity.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and other palladium-catalyzed reactions are invaluable for introducing aryl and heteroaryl substituents at various positions of the imidazo[1,2-c]pyrimidine core, enabling extensive structure-activity relationship (SAR) studies.[7]
Experimental Protocol: Synthesis of 8-Aryl-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones via Suzuki Coupling [2]
-
Starting Material: Begin with 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one.
-
Reaction Mixture: In a reaction vessel, combine the 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one (1 equivalent), the desired aryl or heteroarylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as Na2CO3 (2 equivalents) in a solvent system of dioxane and water.
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C for 12-24 hours.
-
Purification: After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Therapeutic Applications: A Scaffold of Broad Significance
The imidazo[1,2-c]pyrimidine scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in a multitude of disease areas.
Oncology: A Potent Anticancer Core
A significant body of research has focused on the development of imidazo[1,2-c]pyrimidine derivatives as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
3.1.1. Kinase Inhibition: Targeting the Engines of Cancer
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-c]pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
-
Syk and ZAP-70 Kinase Inhibitors: Derivatives of imidazo[1,2-c]pyrimidine have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk) and Zeta-chain-associated protein kinase 70 (ZAP-70), which are key players in immune cell signaling and are implicated in autoimmune diseases and certain cancers.[8]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been developed as inhibitors of CDK2, a key regulator of the cell cycle.[7] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The aberrant activation of FGFR signaling is associated with the development of various cancers, including hepatocellular carcinoma. Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives have been synthesized as selective FGFR inhibitors.[9]
Data Presentation: Structure-Activity Relationship of Imidazo[1,2-c]pyrimidine-based Kinase Inhibitors
| Compound | Target Kinase | R1 | R2 | IC50 (nM) | Reference |
| 9f | Syk | H | 4-fluorophenyl | 11 | [8] |
| 9g | Syk | H | 4-chlorophenyl | 19 | [8] |
| 9h | Syk | H | 4-methoxyphenyl | 41 | [8] |
| 3b | CDK2 | H | 4-pyridyl | 320 | [7] |
| 3c | CDK2 | H | 3-pyridyl | 430 | [7] |
| 7n | FGFR4 | -CH2CH2- | Acrylamide | 3.8 | [9] |
This table represents a selection of data to illustrate SAR trends. For comprehensive data, refer to the cited literature.
3.1.2. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which imidazo[1,2-c]pyrimidine derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
-
Apoptosis Induction: Treatment of cancer cells with these compounds has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[10]
-
Cell Cycle Arrest: Flow cytometry analysis has revealed that certain derivatives can cause cell cycle arrest at specific phases, such as the S phase or G2/M phase, preventing cancer cells from proliferating.[10]
Mandatory Visualization: Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway induced by imidazo[1,2-c]pyrimidine derivatives.
3.1.3. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.[11] Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[12] These compounds can bind to the ATP-binding site of PI3K, leading to the downstream inhibition of Akt and mTOR, ultimately resulting in reduced cancer cell proliferation and survival.
Mandatory Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-c]pyrimidine derivatives.
Antiviral and Antimicrobial Activities
The imidazo[1,2-c]pyrimidine scaffold has also shown promise as a source of antiviral and antimicrobial agents. Nucleoside analogues incorporating this heterocyclic system have been synthesized and evaluated for their activity against a range of viruses, although with limited success in some cases. More recent studies have explored their potential as antibacterial and antifungal agents.
Experimental Workflows for Biological Evaluation
The biological characterization of novel imidazo[1,2-c]pyrimidine derivatives involves a series of in vitro assays to determine their cytotoxic and mechanistic properties.
Mandatory Visualization: Experimental Workflow for Anticancer Evaluation
Caption: A typical experimental workflow for the in vitro anticancer evaluation of imidazo[1,2-c]pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-c]pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the imidazo[1,2-c]pyrimidine derivative, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Clinical Perspective and Future Directions
While the imidazo[1,2-c]pyrimidine scaffold has demonstrated immense potential in preclinical studies, its translation to the clinic is an ongoing endeavor. To date, no drug based on this specific scaffold has received regulatory approval. However, the closely related imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds are present in clinically used drugs and late-stage clinical candidates, highlighting the therapeutic promise of these fused imidazole systems.
Future research in this area will likely focus on:
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Target Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or other biological targets to minimize off-target effects and toxicity.
-
Combination Therapies: Investigating the synergistic effects of imidazo[1,2-c]pyrimidine-based agents with existing chemotherapies or targeted therapies.
-
Exploration of New Therapeutic Areas: Expanding the application of this versatile scaffold to other diseases, such as neurodegenerative and inflammatory disorders.
Conclusion
The imidazo[1,2-c]pyrimidine scaffold represents a highly valuable and versatile core in the landscape of drug discovery. Its synthetic accessibility, coupled with the ability to modulate a wide range of biological targets, has solidified its position as a privileged structure in medicinal chemistry. The extensive research into its anticancer properties, particularly as kinase inhibitors that modulate key signaling pathways like PI3K/Akt/mTOR, underscores its significant therapeutic potential. As our understanding of the molecular basis of disease deepens, the rational design of novel imidazo[1,2-c]pyrimidine derivatives will undoubtedly continue to yield promising new drug candidates for the treatment of cancer and other debilitating diseases.
References
- 1. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Enigmatic Core: A Technical Guide to 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-c]pyrimidine Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological targets. Among these, nitrogen-fused heterocyclic systems have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological macromolecules. The imidazo[1,2-c]pyrimidine core, a prominent member of this class, has emerged as a "privileged scaffold" in drug discovery. Its rigid, planar structure and rich electronic properties provide a versatile platform for the development of potent and selective therapeutic agents.
Derivatives of the imidazo[1,2-c]pyrimidine scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for oncology and inflammatory conditions, as well as antiviral and antifungal applications. The strategic placement of various substituents on this core allows for the fine-tuning of its physicochemical properties and biological activity, making it a focal point of contemporary pharmaceutical research.
This technical guide provides an in-depth exploration of a specific, yet intriguing, derivative: 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine . While this compound is commercially available, detailed public-domain literature on its synthesis and biological characterization is sparse. Therefore, this guide will synthesize available information on closely related analogues and fundamental chemical principles to provide a comprehensive overview for researchers interested in its potential applications. We will delve into a proposed synthetic route, predicted chemical properties, and a discussion of its potential as a valuable building block in the development of next-generation therapeutics.
Chemical Properties and Characterization
While a comprehensive, publicly available spectral analysis of this compound is not readily found, we can predict its key characteristics based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Source/Rationale |
| Molecular Formula | C₇H₆ClN₃S | Based on structure |
| Molecular Weight | 199.66 g/mol | Based on structure |
| CAS Number | 872059-27-3 | Commercial Supplier Data |
| Appearance | Likely a solid at room temperature | General property of similar heterocyclic compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Common for drug-like molecules |
| ¹H NMR | Aromatic protons on the imidazole and pyrimidine rings, and a singlet for the methylthio group. | Predicted based on chemical structure |
| ¹³C NMR | Resonances for the carbon atoms of the fused ring system and the methylthio group. | Predicted based on chemical structure |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the chlorine atom. | Predicted based on chemical structure |
Note: The predicted spectral data serves as a guideline for researchers. Experimental verification is essential for unequivocal structure confirmation.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound can be devised based on established methodologies for the synthesis of related imidazo[1,2-c]pyrimidine derivatives. A particularly relevant precedent is the synthesis of 7-methyl-5-methylthioimidazo[1,2-c]pyrimidine.[1] The proposed synthesis involves a key cyclization step between a substituted aminopyrimidine and a suitable C2 synthon.
The logical starting material for this synthesis is the commercially available 4,6-dichloro-2-(methylthio)pyrimidine . This precursor possesses the desired chloro and methylthio substituents at what will become the 7- and 5-positions of the final product, respectively. The synthesis would then proceed through a nucleophilic substitution followed by a cyclization reaction.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Synthesis of 4-amino-6-chloro-2-(methylthio)pyrimidine
This initial step involves the selective amination of one of the chlorine atoms of the starting material.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Amination: Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure of the resulting 4-amino-6-chloro-2-(methylthio)pyrimidine by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
Causality Behind Experimental Choices:
-
Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the starting material and for their appropriate boiling points for the reflux conditions.
-
Excess Ammonia: A large excess of ammonia is used to favor the monosubstitution product and to minimize the formation of the di-substituted by-product.
-
TLC Monitoring: Regular monitoring of the reaction is crucial to determine the optimal reaction time and to prevent the formation of undesired side products.
Step 2: Cyclization to form this compound
This step involves the construction of the imidazole ring to yield the final product.
-
Reaction Setup: In a suitable reaction vessel, dissolve the 4-amino-6-chloro-2-(methylthio)pyrimidine (1 equivalent) from Step 1 in a solvent such as ethanol.
-
Addition of C2 Synthon: Add an aqueous solution of chloroacetaldehyde (approximately 1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at reflux for a specified period, monitoring the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and evaporate the solvent. The residue can then be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.
-
Final Characterization: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Chloroacetaldehyde: This reagent serves as the two-carbon electrophile required to form the imidazole ring upon reaction with the amino group and the ring nitrogen of the pyrimidine.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
References
A Technical Guide to the Spectroscopic Characterization of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid, fused-ring structure and substitution pattern make it a potential scaffold for the development of novel therapeutic agents. As with any new chemical entity, unambiguous structural confirmation is a critical first step in the research and development process. This technical guide provides an in-depth overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The methodologies for data acquisition and interpretation are also discussed to provide a comprehensive resource for researchers. While a complete, publicly available dataset for this specific molecule is not readily found in peer-reviewed literature, this guide presents a representative dataset based on information from commercial suppliers and spectral analysis of closely related imidazo[1,2-c]pyrimidine analogs.
Molecular Structure and Spectroscopic Overview
The structure of this compound (CAS 872059-27-3) is presented below. The numbering of the atoms in the fused ring system is crucial for the assignment of spectroscopic signals.
Molecular Formula: C₇H₆ClN₃S
Molecular Weight: 199.66 g/mol
The following sections will delve into the specific spectroscopic techniques used to elucidate and confirm this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the imidazo[1,2-c]pyrimidine core and the methyl protons of the methylthio group.
Table 1: Representative ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | d, J = 1.5 Hz | 1H | H-2 |
| 7.90 | d, J = 1.5 Hz | 1H | H-3 |
| 7.50 | s | 1H | H-8 |
| 2.60 | s | 3H | -SCH₃ |
Interpretation:
The downfield chemical shifts of the protons on the heterocyclic core are characteristic of aromatic systems. The doublet multiplicity of H-2 and H-3 indicates a coupling interaction, which is typical for adjacent protons on an imidazole ring. The singlet for H-8 is consistent with its isolated position on the pyrimidine ring. The singlet at approximately 2.60 ppm with an integration of 3H is a clear indicator of the methyl group in the methylthio substituent. The specific chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methylthio group.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.
Table 2: Representative ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C-5 |
| 150.1 | C-7 |
| 148.5 | C-9a |
| 135.4 | C-2 |
| 118.9 | C-8 |
| 110.3 | C-3 |
| 14.7 | -SCH₃ |
Interpretation:
The chemical shifts in the ¹³C NMR spectrum are consistent with the proposed structure. The carbons in the aromatic rings appear in the typical downfield region. The carbon attached to the electron-donating methylthio group (C-5) is significantly deshielded. The carbon bearing the chlorine atom (C-7) also appears at a downfield chemical shift due to the electronegativity of the halogen. The signal at approximately 14.7 ppm is characteristic of the methyl carbon in the methylthio group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Table 3: Representative Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 199/201 | 100/33 | [M]⁺ / [M+2]⁺ |
| 184/186 | 45/15 | [M - CH₃]⁺ |
| 152 | 20 | [M - SCH₃]⁺ |
| 117 | 30 | [M - SCH₃ - Cl]⁺ |
Interpretation:
The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 199. A characteristic isotopic pattern with a peak at m/z 201 with approximately one-third the intensity of the molecular ion peak would confirm the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of a methyl radical (-CH₃) from the methylthio group to give a fragment at m/z 184/186. Subsequent loss of the entire methylthio radical (-SCH₃) would result in a fragment at m/z 152.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The structural elucidation of this compound is readily achievable through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The representative data and interpretations provided in this guide serve as a valuable resource for researchers working with this compound and similar heterocyclic systems. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and paving the way for further investigation into the chemical and biological properties of this molecule.
The Imidazo[1,2-c]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The imidazo[1,2-c]pyrimidine scaffold, a fused bicyclic heterocycle, has carved a significant niche in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. While the broader class of imidazopyrimidines has been known for decades, with early reports on their synthesis and biological activities appearing in the 1970s, the focused exploration of the imidazo[1,2-c]pyrimidine isomer has gained substantial momentum in recent years.[1] An early example of the synthesis of this specific scaffold was reported in 1976 with the creation of imidazo[1,2-c]pyrimidine nucleoside analogues.[2] This guide provides a comprehensive overview of the discovery, synthesis, and evolving therapeutic applications of this remarkable heterocyclic core.
Core Synthesis Strategies: Constructing the Imidazo[1,2-c]pyrimidine Scaffold
The synthesis of the imidazo[1,2-c]pyrimidine core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Cyclocondensation: The Reaction of Aminopyrimidines with α-Halocarbonyls
A foundational and widely utilized method for constructing the imidazo[1,2-c]pyrimidine ring system is the cyclocondensation reaction between a 2-aminopyrimidine derivative and an α-halocarbonyl compound, such as an α-haloketone or chloroacetaldehyde. This reaction is a variation of the classic Chichibabin reaction for related imidazo-fused heterocycles.[3] The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the aminopyrimidine, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring.
Experimental Protocol: General Procedure for Cyclocondensation [4]
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the α-haloketone (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired imidazo[1,2-c]pyrimidine derivative.
Multicomponent Reactions (MCRs): An Efficient Approach to Diversity
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful tool for the synthesis of substituted imidazo-fused heterocycles, including the imidazo[1,2-c]pyrimidine scaffold.[5] This reaction typically involves an aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide.
Experimental Protocol: Groebke-Blackburn-Bienaymé 3-Component Reaction [6]
-
Reaction Setup: In a sealed vial, combine the 2-aminopyrimidine (1.0 eq), the desired aldehyde (1.0 eq), and the isocyanide (1.1 eq) in a solvent such as methanol.
-
Catalyst (if required): Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Montmorillonite K10) to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the poly-substituted imidazo[1,2-c]pyrimidine.
Functionalization via Cross-Coupling: The Suzuki-Miyaura Reaction
For the synthesis of derivatives with aryl or heteroaryl substituents, which are often crucial for biological activity, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura cross-coupling reaction is particularly effective for creating C-C bonds. This is typically performed on a pre-formed halo-imidazo[1,2-c]pyrimidine scaffold, allowing for the introduction of a wide variety of substituents.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the halo-imidazo[1,2-c]pyrimidine (e.g., 5-iodo- or 5-bromo-derivative) (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Therapeutic Applications and Mechanisms of Action
The imidazo[1,2-c]pyrimidine scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets, particularly in oncology and immunology.
Kinase Inhibition: A Dominant Application
The cell cycle is tightly regulated by CDKs, and their dysregulation is a hallmark of cancer. Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as potent inhibitors of CDK2.[1] The CDK2/Cyclin E complex is critical for the G1/S phase transition, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][8][9] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of B-cell receptors (BCR) and Fc receptors on mast cells.[10] Consequently, Syk inhibitors are attractive therapeutic agents for autoimmune diseases and allergic inflammation. Imidazo[1,2-c]pyrimidine derivatives have been developed as potent and orally effective Syk inhibitors.[10] These compounds interfere with the downstream signaling cascade that leads to B-cell activation and proliferation.
Anticancer Activity Beyond Kinase Inhibition
Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, lung, and colorectal cancers. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation. Developing inhibitors for mutant KRAS has been a significant challenge. Recently, novel imidazo[1,2-c]pyrimidine compounds have been disclosed as inhibitors of oncogenic KRAS mutations, representing a promising new therapeutic avenue.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Authored for Drug Development Professionals, Researchers, and Scientists
This document provides a comprehensive technical overview of the safety and handling protocols for 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine. As a member of the imidazopyrimidine class of heterocyclic compounds, this molecule and its analogues are of significant interest in medicinal chemistry and drug discovery for their diverse pharmacological potential.[1][2] The structural similarity of this scaffold to naturally occurring purines makes it a valuable target in the development of novel therapeutics, including anticancer, antiviral, and antifungal agents.[1][2][3][4] Given its status as a specialized research chemical, a thorough understanding and implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety through understanding.
Compound Identification and Physicochemical Properties
Accurate identification is the first step in any safety protocol. This compound may be supplied as a free base or as a hydrochloride salt, each with a distinct CAS number and molecular weight. It is critical to verify the exact form of the material being handled by consulting the supplier's documentation.
| Property | This compound | This compound hydrochloride |
| Appearance | Solid powder[5] | Brown to yellow solid |
| CAS Number | 872059-27-3[5][6] | 1339891-11-0[7] |
| Molecular Formula | C₇H₆ClN₃S[6] | C₇H₇Cl₂N₃S[7] |
| Molecular Weight | 199.66 g/mol [5][6] | 236.11 g/mol [7] |
| Solubility | Soluble in DMSO (up to 125 mg/mL with heating)[5] | No data available |
| Storage | Inert atmosphere, 2-8°C[6] | Sealed in dry, Store at 4 to 8 °C |
Hazard Identification and Toxicological Profile
A complete toxicological profile for this compound is not publicly available. Therefore, in line with best laboratory practices, it must be treated with the recognition of having "unknown hazards and toxicity".[7] The primary safety data is extrapolated from a Safety Data Sheet (SDS) for the structurally similar compound, 7-Chloro-imidazo[1,2-c]pyrimidine hydrochloride.[8]
GHS Hazard Statements (Presumed):
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Signal Word: Warning[8]
Expert Rationale: The presence of a chlorinated aromatic system and its nature as a fine, potentially airborne powder are the primary drivers for these presumed classifications. The chloro group can enhance reactivity and potential for biological interaction, while the thiomethyl group also presents a site for metabolic activity. Fine powders pose a significant inhalation risk. Therefore, all handling procedures must be designed to mitigate skin contact, eye exposure, and inhalation.
Risk Assessment and Mitigation Workflow
Before any handling of this compound, a formal risk assessment is mandatory. The following workflow diagram illustrates the decision-making process to establish a safe operating procedure.
Caption: Risk assessment workflow for handling this compound.
Safe Handling and Personal Protective Equipment (PPE)
All manipulations of this compound in its solid form or in solution must be conducted within a certified chemical fume hood to prevent inhalation.[8][9]
Engineering Controls
-
Primary Containment: A certified chemical fume hood is the minimum requirement for all operations, including weighing, transfers, and dissolution.
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute).
-
Balances: If possible, use a balance located within a containment enclosure or a dedicated fume hood to minimize contamination during weighing.
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are critical. The following protocol should be followed:
Step 1: Pre-Donning Inspection
-
Visually inspect all PPE for defects (e.g., tears in gloves, cracks in safety glasses). Do not use damaged equipment.
Step 2: Gowning
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and a snug fit at the wrist is mandatory.
-
Gloves: Wear double-layered nitrile gloves. The rationale for double-gloving is to provide protection against undetected pinholes and to allow for the safe removal of the outer, contaminated glove without exposing the skin. Change gloves immediately if contamination is suspected.
-
Eye Protection: ANSI-rated chemical splash goggles are required. Standard safety glasses do not provide adequate protection from splashes or airborne powder.[8]
-
Face Protection: If there is a significant risk of splashing (e.g., during a large-scale reaction quench), a full-face shield should be worn in addition to chemical splash goggles.
First Aid Measures
In the event of an exposure, immediate and correct action is crucial. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][9]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[8][9] If skin irritation occurs or persists, seek medical advice.[8]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[8] Never give anything by mouth to an unconscious person.[8]
Storage, Stability, and Disposal
Storage and Stability
To ensure the chemical integrity of the compound and prevent degradation, adhere to the following storage conditions:
-
Temperature: Store in a refrigerator at 2-8°C.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect from moisture and air.[6]
-
Location: Keep in a designated, locked storage area for hazardous chemicals.
Spill & Waste Disposal Protocol
Step 1: Spill Response
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or involves a volatile solvent, evacuate the lab and contact the institutional safety office.
-
For small, manageable spills of the solid:
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated waste container. Do not dry sweep, as this can generate dust.
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
Step 2: Waste Disposal
-
All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup material, must be treated as hazardous chemical waste.
-
Place waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 5. CAS:872059-27-3|this compound|Tachizaki Biomedical [chemlab-tachizaki.com]
- 6. 872059-27-3|this compound|BLD Pharm [bldpharm.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. This application note details the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical characterization for the successful synthesis and validation of the target compound.
Introduction
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. Its structural similarity to purine bases allows for interaction with a variety of enzymatic targets. The targeted substitution on this core structure is a key strategy in the development of novel therapeutic agents. This compound serves as a versatile intermediate, where the chloro and methylthio groups can be further functionalized to generate a library of derivatives for screening in drug discovery programs. This document outlines a reliable and reproducible method for its synthesis.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is accomplished via a regioselective nucleophilic aromatic substitution reaction starting from the commercially available 5,7-dichloroimidazo[1,2-c]pyrimidine. The key to this synthesis is the differential reactivity of the two chlorine atoms at the C5 and C7 positions of the imidazo[1,2-c]pyrimidine core.
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the C5 position is generally more susceptible to nucleophilic displacement than the one at the C7 position. This regioselectivity can be attributed to the electronic influence of the fused imidazole ring and the stability of the Meisenheimer intermediate formed during the substitution process. The reaction proceeds by the attack of a sulfur nucleophile, sodium thiomethoxide (NaSMe), on the C5 position, leading to the displacement of the chloride ion and the formation of the desired product.
The overall reaction is as follows:
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents:
-
5,7-Dichloroimidazo[1,2-c]pyrimidine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5,7-dichloroimidazo[1,2-c]pyrimidine (1.0 eq). Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium thiomethoxide (1.0-1.1 eq) in a suitable solvent, or add it portion-wise as a solid, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Data Summary
| Parameter | Value |
| Starting Material | 5,7-Dichloroimidazo[1,2-c]pyrimidine |
| Reagent | Sodium thiomethoxide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours (monitor by TLC) |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 70-85% |
| Appearance | White to off-white solid |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Mechanism
Caption: Simplified mechanism of the SNAr reaction.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product. The proton NMR is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-c]pyrimidine core and a singlet for the methylthio group.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC analysis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with care.
-
Sodium thiomethoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound. The regioselective nature of the nucleophilic aromatic substitution allows for the controlled introduction of the methylthio group at the C5 position. This versatile intermediate can be a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Application Notes and Protocols for the Synthesis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Abstract: This document provides a comprehensive guide for the synthesis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-amino-6-chloro-2-(methylthio)pyrimidine, followed by a cyclocondensation reaction to yield the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice to ensure successful synthesis.
Introduction
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. Its unique structural features and electronic properties make it an attractive core for the design of novel therapeutic agents. The title compound, this compound, incorporates key functionalities—a chlorine atom and a methylthio group—that can be strategically utilized for further chemical modifications and structure-activity relationship (SAR) studies. The chlorine atom, for instance, can serve as a handle for cross-coupling reactions, while the methylthio group can be oxidized to sulfoxides and sulfones to modulate the compound's physicochemical properties.
This application note outlines a reliable and reproducible protocol for the synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Synthetic Strategy Overview
The synthesis of this compound is approached via a two-step sequence. The first step involves the synthesis of the crucial precursor, 4-amino-6-chloro-2-(methylthio)pyrimidine. The second step is a classical cyclocondensation reaction, specifically an adaptation of the Tschitschibabin reaction, to construct the fused imidazole ring.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART A: Synthesis of 4-Amino-6-chloro-2-(methylthio)pyrimidine (Intermediate 1)
This procedure details the chlorination of a 4-hydroxypyrimidine derivative to furnish the key aminopyrimidine intermediate. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[1]
Reaction Scheme:
Caption: Synthesis of the key intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Amino-4-hydroxy-6-(methylthio)pyrimidine | 171.21 | 5.00 g | 29.2 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 30 mL | - | Excess |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 10 g | - | - |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-hydroxy-6-(methylthio)pyrimidine (5.00 g, 29.2 mmol).
-
Addition of Reagent: Carefully add phosphorus oxychloride (30 mL) to the flask in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring. The reaction is typically complete within 3-4 hours, which can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-40%) to afford 4-amino-6-chloro-2-(methylthio)pyrimidine as a white to off-white solid.
Expected Yield: 70-80%
PART B: Synthesis of this compound (Target Molecule)
This step involves the cyclocondensation of the aminopyrimidine intermediate with chloroacetaldehyde. This reaction proceeds via initial nucleophilic attack of the exocyclic amino group on the aldehyde, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-c]pyrimidine ring system.[2][3]
Reaction Scheme:
Caption: Cyclocondensation to form the target molecule.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Amino-6-chloro-2-(methylthio)pyrimidine | 175.64 | 3.00 g | 17.1 | 1.0 |
| Chloroacetaldehyde (50% wt. in H₂O) | 78.50 | 2.84 g (5.68 g soln) | 18.1 | 1.05 |
| n-Butanol | 74.12 | 50 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.0 g | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | - |
| Hexane | 86.18 | 150 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 10 g | - | - |
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-amino-6-chloro-2-(methylthio)pyrimidine (3.00 g, 17.1 mmol), n-butanol (50 mL), and sodium bicarbonate (2.0 g).
-
Addition of Reagent: Add the 50% aqueous solution of chloroacetaldehyde (5.68 g, 18.1 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 115-120 °C) for 12-18 hours. Monitor the progress of the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20-50%) to yield this compound as a solid.
Expected Yield: 50-65%
Mechanistic Insights
The formation of the imidazo[1,2-c]pyrimidine ring system in Step 2 is a well-established process. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrimidine on the carbonyl carbon of chloroacetaldehyde to form a hemiaminal intermediate. This is followed by dehydration to an imine. The pyrimidine ring nitrogen then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion to form the five-membered imidazole ring. Subsequent aromatization through the loss of a proton yields the final product.
Caption: Simplified mechanism of imidazo[1,2-c]pyrimidine formation.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: While the reactions are not strictly anhydrous, minimizing exposure to atmospheric moisture is good practice, especially during the work-up and purification stages.
-
Toxicity: Phosphorus oxychloride is corrosive and reacts violently with water. Chloroacetaldehyde is toxic and a lachrymator. Both should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the progress of both reactions. The disappearance of the starting material is a key indicator of reaction completion.
-
Purification: Proper purification by column chromatography is essential to obtain the product with high purity, which is critical for subsequent applications and biological testing.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and considering the key practical points, researchers can successfully prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Imidazo[1,2-c]pyrimidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Foreword and Strategic Overview
The imidazo[1,2-c]pyrimidine scaffold is a nitrogen-rich heterocyclic system of significant interest to medicinal chemists and drug development professionals due to its structural analogy to purine bases, suggesting a high potential for biological activity. The development of efficient, robust, and versatile synthetic routes to this core and its derivatives is paramount for enabling rapid library synthesis and structure-activity relationship (SAR) studies.
While various classical condensation methods exist, modern palladium-catalyzed cross-coupling reactions offer unparalleled advantages in terms of efficiency, functional group tolerance, and the ability to forge C-N and C-C bonds with high precision. This guide provides a comprehensive overview of the principles and a detailed protocol for the palladium-catalyzed synthesis of imidazo-pyrimidine systems.
It is important to note that while the principles discussed are broadly applicable, the most thoroughly documented and recent palladium-catalyzed protocols in the literature focus on the synthesis of the isomeric imidazo[1,2-a]pyrimidine core via intramolecular cross-dehydrogenative coupling (CDC).[1][2] Therefore, we will use this well-established synthesis as our primary, authoritative example. This approach serves as a powerful and instructive model for applying modern palladium catalysis to the construction of the broader imidazo-pyrimidine family, including the targeted imidazo[1,2-c]scaffold, by adapting the appropriate starting materials.
Core Principles: Intramolecular Cross-Dehydrogenative Coupling (CDC)
Traditional cross-coupling reactions, such as the Buchwald-Hartwig amination, typically rely on pre-functionalized starting materials like aryl halides.[3] While powerful, this necessitates extra synthetic steps to install the halide or triflate handle. The palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) represents a more advanced and atom-economical strategy.
Key Advantages:
-
C-H Activation: The reaction proceeds via the direct functionalization of C-H bonds, avoiding the need for pre-activated substrates.
-
Atom Economy: This approach minimizes the formation of stoichiometric byproducts, leading to cleaner reactions and simpler purification.
-
Green Chemistry: The featured protocol utilizes air (O₂) as the terminal oxidant, with water being the only theoretical byproduct, aligning with the principles of green chemistry.[1]
This method involves a tandem reaction where an amine and an aldehyde first condense to form an enamine intermediate in situ. The palladium catalyst then facilitates an intramolecular cyclization through a sequence of C-H activation and C-N bond formation to construct the fused heterocyclic system.[1][2]
Mechanistic Deep Dive: The Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimization. While the precise mechanism can be substrate-dependent, a plausible catalytic cycle for the synthesis of imidazo[1,2-a]pyrimidines from a substituted aminopyrimidine and a ketone is proposed in the literature.[1]
The cycle begins with the Pd(II) catalyst. The key steps are:
-
Enamine Formation: The starting amine and carbonyl compound condense to form an enamine intermediate.
-
Coordination & C-H Activation: The Pd(II) catalyst coordinates to the enamine. Subsequent deprotonation by a base activates a vinylic C-H bond, forming a six-membered palladacycle intermediate.
-
Intramolecular Amination: The pyrimidine nitrogen performs an intramolecular nucleophilic attack on the palladium-bound carbon.
-
Reductive Elimination: This key step forms the new C-N bond, creating the fused imidazole ring and generating a Pd(0) species.
-
Reoxidation: An oxidant (in this case, air) reoxidizes Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue.
Caption: Plausible catalytic cycle for the CDC reaction.
Application Protocol: Synthesis of Phenyl(3-phenylbenzo[2][4]imidazo[1,2-a]pyrimidin-2-yl)methanone
This protocol is adapted from the work of Kumar, et al., and provides a robust method for synthesizing a representative imidazo[1,2-a]pyrimidine derivative.[1]
Materials and Reagents
-
Starting Materials:
-
2-Aminobenzimidazole (1.0 equiv)
-
1,2-Diphenylethane-1,2-dione (Benzil) (1.0 equiv)
-
-
Catalyst: Palladium(II) Acetate - Pd(OAc)₂ (10 mol%)
-
Base: Cesium Carbonate - Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Atmosphere: Air
Equipment
-
Schlenk tube or a round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry Schlenk tube, add 2-aminobenzimidazole (e.g., 0.5 mmol, 66.6 mg), benzil (0.5 mmol, 105.1 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and Cs₂CO₃ (1.0 mmol, 325.8 mg).
-
Solvent Addition: Add 3.0 mL of anhydrous 1,4-dioxane to the tube.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Allow the reaction to stir vigorously for 12 hours. The reaction is run under an air atmosphere, which serves as the oxidant.
-
Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup:
-
After 12 hours, remove the reaction vessel from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting crude residue by silica gel column chromatography. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and increasing to 30%) to isolate the pure product.
-
Characterization: The final product, Phenyl(3-phenylbenzo[2][4]imidazo[1,2-a]pyrimidin-2-yl)methanone, is obtained as a yellow solid. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis to match reported data.[1] (Yield reported: 80%).
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow diagram.
Data Summary: Substrate Scope
The palladium-catalyzed CDC methodology demonstrates a broad substrate scope, accommodating various electronically and sterically diverse substituents on both the amine and carbonyl components.
| Entry | Amine Component | Carbonyl Component | Product | Yield (%)[1] |
| 1 | 2-Aminobenzimidazole | Benzil | Phenyl(3-phenylbenzo[2][4]imidazo[1,2-a]pyrimidin-2-yl)methanone | 80 |
| 2 | 2-Amino-4,5-dimethylbenzimidazole | Benzil | (7,8-Dimethyl-3-phenylbenzo[2][4]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone | 71 |
| 3 | 2-Amino-4,5-dimethylbenzimidazole | 4,4'-Dichlorobenzil | (4-Chlorophenyl)(3-(4-chlorophenyl)-7,8-dimethylbenzo[2][4]imidazo[1,2-a]pyrimidin-2-yl)methanone | 62 |
| 4 | 2-Amino-4,5-dimethoxybenzimidazole | Benzil | (7,8-Dimethoxy-3-phenylbenzo[2][4]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone | 78 |
| 5 | 2-Aminopyrimidine | 1,2-Bis(3-methoxyphenyl)ethane-1,2-dione | (3-Methoxyphenyl)(6-(3-methoxyphenyl)imidazo[1,2-a]pyrimidin-7-yl)methanone | 74 |
| 6 | 2-Aminopyrimidine | 1,2-Di-p-tolylethane-1,2-dione | p-Tolyl(6-(p-tolyl)imidazo[1,2-a]pyrimidin-7-yl)methanone | 79 |
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Selection:
-
Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precursor. It is stable to air and moisture, making it convenient to handle. In the catalytic cycle, it is believed to be the active species that coordinates with the substrate.
-
Base: Cs₂CO₃ is a crucial component. It serves two primary roles: facilitating the initial condensation reaction and acting as the base in the C-H activation/deprotonation step to form the key palladacycle intermediate. Its solubility in organic solvents and high basicity are advantageous.
-
Solvent: High-boiling polar aprotic solvents like 1,4-dioxane are ideal as they can effectively solvate the reagents and tolerate the high temperatures (120 °C) required to drive the reaction and C-H activation.
-
Oxidant: The use of ambient air as the oxidant is a key feature for operational simplicity and environmental friendliness. Ensure the reaction is not run under a fully inert (e.g., Argon or Nitrogen) atmosphere, as the Pd(0) species must be reoxidized to Pd(II) to turn over the catalyst.
-
-
Potential Pitfalls and Optimization:
-
Low Yields: If yields are low, ensure all reagents are pure and the solvent is truly anhydrous. Catalyst deactivation can occur in the presence of impurities. Increasing the catalyst loading to 15 mol% or extending the reaction time may improve conversion.
-
Incomplete Reaction: If starting material remains, it may indicate insufficient heating or inefficient stirring. Ensure the reaction temperature is maintained and the mixture is homogeneous.
-
Side Products: The formation of homocoupled byproducts or decomposition may occur. A slightly lower temperature (e.g., 110 °C) could potentially increase selectivity at the cost of a longer reaction time.
-
References
- 1. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Using 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine in kinase inhibitor assays
Application Note & Protocols
Topic: Characterization of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine as a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this heterocyclic system have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology and inflammatory diseases. Published research highlights the potential of this scaffold in targeting key kinases such as Cyclin-Dependent Kinase 2 (CDK2)[1], Spleen Tyrosine Kinase (Syk)[2], and the proto-oncogene c-Kit[3].
This application note serves as a comprehensive guide for the initial characterization of a novel derivative, This compound (hereafter referred to as CMPT ). As a Senior Application Scientist, this guide is structured to provide not just step-by-step protocols, but also the scientific rationale behind the experimental design. We will navigate the process from initial biochemical screening to determine potency and selectivity, through to cellular assays that validate on-target activity and assess biological impact. This multi-assay workflow is designed to be a self-validating system, ensuring that data generated at each stage informs and corroborates the next.
Compound Handling and Stock Solution Preparation
Accurate compound handling is the foundation of reproducible results. The physicochemical properties of CMPT, such as its molecular weight and solubility, must be determined to prepare accurate stock solutions.
Protocol: Preparation of CMPT Stock Solution
-
Determine Molecular Weight (MW): Calculate the exact molecular weight of CMPT (C₈H₈ClN₃S).
-
Solubility Testing: Empirically determine the optimal solvent. Start with 100% Dimethyl Sulfoxide (DMSO), a common solvent for small molecules in screening assays[4].
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of CMPT powder (e.g., 5 mg).
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
Causality Note: A high-concentration stock minimizes the final DMSO concentration in the assay wells. Most biochemical and cellular assays can tolerate a final DMSO concentration of up to 0.5-1% without significant effects on enzyme activity or cell viability[4].
-
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.
Part 1: Biochemical Assays for Potency and Selectivity Profiling
The first critical step is to determine if CMPT inhibits kinase activity directly and to quantify its potency (typically as an IC50 value). A variety of assay formats are available, each with distinct advantages. Luminescence-based assays are ideal for high-throughput screening (HTS) due to their simplicity and sensitivity[5][6].
Choosing the Right Biochemical Assay
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which generates a light signal via a luciferase reaction[7][8]. This format is highly sensitive, robust, and directly measures product formation, making it a preferred method for primary screening and IC50 determination[5][9].
-
Fluorescence Polarization (FP): FP assays are homogeneous "mix-and-read" assays that measure the binding of a fluorescently labeled tracer to an antibody that recognizes the phosphorylated product[10][11][12]. They are well-suited for HTS but can be sensitive to fluorescently interfering compounds.
-
Radiometric Assays (³²P-ATP): Considered the "gold standard" for their direct and unambiguous measurement of phosphate transfer, these assays involve using radioactively labeled ATP and capturing the phosphorylated substrate on a phosphocellulose paper like P81[13][14][15]. While highly reliable, the associated safety, handling, and disposal requirements make them less suitable for HTS and better for orthogonal validation[16].
For this guide, we will detail the protocol for the ADP-Glo™ Luminescent Kinase Assay due to its widespread use, high sensitivity, and direct measurement of enzymatic activity.
Experimental Workflow: Biochemical IC50 Determination
References
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 11. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 12. labcluster.com [labcluster.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
The Versatile Building Block: Applications of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-c]pyrimidine core is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere for purines. This structural framework is a cornerstone in the development of novel therapeutics, including kinase inhibitors and other targeted agents.[1] Within this class of compounds, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine emerges as a highly versatile and strategically functionalized building block. Its distinct substitution pattern, featuring a reactive chlorine atom at the 7-position and a methylthio group at the 5-position, offers multiple avenues for synthetic diversification.
The chlorine atom at the C7 position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This capability is crucial for the construction of compound libraries for drug discovery and for the fine-tuning of molecular properties in materials science.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound in organic synthesis. We will delve into exemplary protocols for key transformations, explain the underlying mechanistic principles, and provide the necessary data to empower your research endeavors.
Synthesis of the Starting Material: A Plausible Route
A potential synthetic pathway could commence with a substituted pyrimidine bearing a methylthio group at the 5-position and an amino group at the 2-position. Subsequent reaction with a chlorinating agent would yield the corresponding 4,6-dichloropyrimidine derivative. Cyclization with an appropriate C2 synthon would then furnish the desired imidazo[1,2-c]pyrimidine core.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the chlorine atom at the 7-position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures.[5] The reaction of this compound with a variety of boronic acids or their esters can be anticipated to proceed efficiently in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.
Reaction Principle and Mechanism:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process. It commences with the oxidative addition of the chloro-heterocycle to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative, where the organic moiety is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Exemplary Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
| Reagent/Material | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic acid | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 |
| K₂CO₃ | 2.0 mmol | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add the degassed 1,4-dioxane/H₂O (4:1, 5 mL) solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines.[6] This reaction is of paramount importance in drug discovery, as the arylamine moiety is a common feature in many pharmaceuticals. The reaction of this compound with a variety of primary and secondary amines is expected to proceed smoothly with the appropriate palladium catalyst and ligand system.
Reaction Principle and Mechanism:
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex.[6] The resulting Pd(II) complex then coordinates to the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction, especially with less reactive aryl chlorides.[7][8]
Exemplary Protocol for Buchwald-Hartwig Amination:
This protocol is a general guideline and may require optimization for specific amines and reaction conditions.
Materials:
| Reagent/Material | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.02 mmol | 0.02 |
| XPhos | 0.04 mmol | 0.04 |
| NaOtBu | 1.4 mmol | 1.4 |
| Anhydrous Toluene | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, with stirring.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
C-S Cross-Coupling: Introducing Thioether Linkages
The formation of aryl thioethers can be achieved through palladium-catalyzed C-S cross-coupling reactions. This transformation is valuable for the synthesis of compounds with potential biological activity and for the development of organic materials. The reaction of this compound with various thiols can provide access to a range of 7-thio-substituted imidazo[1,2-c]pyrimidine derivatives.
Reaction Principle and Mechanism:
Similar to the aforementioned cross-coupling reactions, the mechanism of C-S coupling involves the oxidative addition of the aryl chloride to a Pd(0) catalyst. The resulting Pd(II) complex then reacts with a thiolate, generated in situ from the thiol and a base, in a ligand exchange step. Reductive elimination from the palladium-thiolate complex yields the aryl thioether and regenerates the Pd(0) catalyst.
Exemplary Protocol for C-S Cross-Coupling:
This protocol is a general guideline and may require optimization for specific thiols and reaction conditions.
Materials:
| Reagent/Material | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Thiol | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 0.05 mmol | 0.05 |
| Xantphos | 0.1 mmol | 0.1 |
| K₃PO₄ | 2.0 mmol | 2.0 |
| Anhydrous Dioxane | 5 mL | - |
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₃PO₄ (2.0 mmol).
-
Add this compound (1.0 mmol) and the thiol (1.2 mmol).
-
Add anhydrous dioxane (5 mL).
-
Heat the reaction mixture to 110 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile building block for the synthesis of a diverse array of functionalized imidazo[1,2-c]pyrimidine derivatives. The strategic placement of the chloro and methylthio groups allows for selective functionalization, with the chloro group serving as an excellent handle for palladium-catalyzed cross-coupling reactions. The exemplary protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions offer a solid foundation for the exploration of this compound's synthetic utility.
The continued development of novel and efficient cross-coupling methodologies will undoubtedly further expand the applications of this and related heterocyclic building blocks. The ability to readily access a wide range of substituted imidazo[1,2-c]pyrimidines will continue to fuel innovation in drug discovery, materials science, and other areas of chemical research.
References
- 1. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating the Anticancer Potential of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive guide for the initial in vitro evaluation of a novel derivative, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, as a potential anticancer agent. The protocols detailed herein are based on established methodologies for analogous compounds and are designed to provide a robust preliminary assessment of its cytotoxic and apoptotic effects on cancer cell lines. While specific experimental data for this particular compound is not yet extensively published, the described workflows offer a scientifically sound framework for its investigation.
Introduction and Rationale
The imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine core structures are of significant interest in oncology drug discovery due to their diverse pharmacological profiles, which include anti-inflammatory, antiviral, and anticancer properties[1][2]. Various derivatives have been shown to exert cytotoxic effects against a range of cancer cell lines, including those of breast, liver, colon, and lung origin[3][4]. The anticancer mechanisms of these compounds often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and NF-κB[3][5][6].
The specific compound, this compound, is a subject of interest for its potential as a novel therapeutic agent. Its structural features suggest it may be amenable to organic synthesis and drug discovery applications[7]. This guide outlines a systematic approach to characterizing its anticancer potential, beginning with broad-spectrum cytotoxicity screening and progressing to more detailed mechanistic studies.
Proposed Mechanism of Action (Hypothetical)
Based on studies of related imidazo[1,2-c]pyrimidine derivatives, it is hypothesized that this compound may induce apoptosis in cancer cells through the intrinsic pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a caspase cascade. A key regulatory step is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: Proposed apoptotic pathway of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound.
Cell Culture and Compound Preparation
A panel of human cancer cell lines should be selected to represent various cancer types. Examples include:
-
K562 (Leukemia): Known to be sensitive to some imidazo[1,2-c]pyrimidine derivatives[5].
-
HCT116 (Colon Cancer): A solid tumor cell line also previously tested with similar compounds[5].
-
MCF-7 (Breast Cancer): A common model for breast cancer research[4].
-
A549 (Lung Cancer): To assess activity against lung malignancies.
Cells should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Illustrative Data:
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| K562 | Leukemia | 4.5 |
| U937 | Lymphoma | 2.8 |
| HCT116 | Colon | 12.1 |
| HT-29 | Colon | 15.8 |
Note: The data in this table is for illustrative purposes only and is based on the activity of similar compounds[5].
Apoptosis Analysis by Flow Cytometry
Annexin V-FITC and Propidium Iodide (PI) staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Treat cells with the compound as described for the flow cytometry assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for in vitro evaluation.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the experimental results, the following controls and validation steps are essential:
-
Positive Controls: Use a known apoptosis-inducing agent (e.g., staurosporine or doxorubicin) as a positive control in the apoptosis and western blot assays. This validates that the experimental setup can detect the expected biological response.
-
Vehicle Controls: All experiments must include a vehicle (DMSO) control to account for any effects of the solvent on cell viability and protein expression.
-
Dose-Response and Time-Course: Establishing a clear dose-response relationship in the MTT assay and performing time-course experiments for apoptosis induction strengthens the evidence for the compound's specific activity.
-
Loading Controls: The use of loading controls (e.g., β-actin) in western blotting is crucial for normalizing protein levels and ensuring equal loading between samples.
-
Biological Replicates: All experiments should be performed with at least three independent biological replicates to ensure the reproducibility of the findings.
Conclusion and Future Directions
The protocols outlined in this application note provide a foundational framework for the initial investigation of this compound as a potential anticancer agent. Positive results from these in vitro studies, such as potent cytotoxicity against a panel of cancer cell lines and clear evidence of apoptosis induction, would warrant further investigation.
Future studies could include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific checkpoints.
-
Kinase Profiling: To identify potential molecular targets, as many imidazopyrimidine derivatives are known to be kinase inhibitors[8][9].
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer.
-
ADME/Tox Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
By following a systematic and rigorous experimental approach, researchers can effectively evaluate the therapeutic potential of this and other novel imidazo[1,2-c]pyrimidine derivatives.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Characterization and Purity Assessment of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Abstract
This application note provides a comprehensive guide to the analytical characterization of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] We present detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and for purity determination via High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and self-validating, incorporating system suitability checks to ensure data integrity, a critical requirement in regulated drug development environments.[3][4] This guide is intended for researchers, analytical scientists, and quality control professionals seeking to establish reliable characterization workflows for novel imidazo[1,2-c]pyrimidine derivatives.
Introduction: The Need for Rigorous Characterization
The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][5] this compound (Figure 1) represents a key intermediate or final compound in synthetic pathways.[6][7] Accurate confirmation of its chemical structure and a precise assessment of its purity are non-negotiable prerequisites for its use in further research, be it in screening campaigns, lead optimization, or preclinical studies.
Figure 1. Chemical Structure of this compound Molecular Formula: C₇H₆ClN₃S Molecular Weight: 199.66 g/mol [8]
This document details the application of two cornerstone analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Unambiguously confirms the molecular structure by probing the chemical environment of each hydrogen and carbon atom.
-
Reverse-Phase HPLC (RP-HPLC): Separates the target compound from impurities, providing a quantitative measure of its purity.[9][10]
Part I: Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides definitive structural information. The protocols below are optimized for small organic molecules like the topic compound.
Principle of NMR Analysis
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing for the mapping of the molecular structure.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is profoundly affected by sample preparation. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL
-
High-quality 5 mm NMR tube and cap
-
Glass Pasteur pipette with glass wool plug
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For typical small molecules, 5-25 mg is sufficient for ¹H NMR, while ¹³C NMR may require 50-100 mg for a spectrum obtained in a reasonable time.[11][12]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[13] DMSO-d₆ is an excellent choice for many heterocyclic compounds due to its high solvating power.[5][14] The deuterated solvent prevents large solvent signals from obscuring the analyte peaks and is used by the spectrometer to "lock" the magnetic field.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[14] Use a vortex mixer to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels or tape on the body of the tube, as this can interfere with the sample spinning in the spectrometer.[13][14]
Data Acquisition Parameters
Data should be acquired on a spectrometer operating at 400 MHz or higher for optimal resolution.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Spectrometer Freq. | ≥ 400 MHz | ≥ 100 MHz | Higher field strength provides better signal dispersion and resolution. |
| Solvent | DMSO-d₆ | DMSO-d₆ | Excellent solubility for polar heterocycles.[5] |
| Internal Standard | TMS (δ 0.00) | TMS (δ 0.00) | Provides a universal reference point for chemical shifts. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments for quantitative results. |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds | Balances resolution with experiment time. |
| Relaxation Delay | 2-5 seconds | 2-5 seconds | Ensures full relaxation of nuclei for accurate integration. |
| Number of Scans | 16-64 | 1024-4096 | ¹³C has a much lower natural abundance, requiring more scans to achieve a good signal-to-noise ratio. |
Predicted Spectral Data and Interpretation
While experimental data for this exact molecule is not widely published, a predicted spectrum can be inferred from the structure and data from similar imidazo[1,2-a]pyrimidine systems.[15][16][17] The key is to identify the number of unique signals, their chemical shifts (δ), their splitting patterns (multiplicity), and their relative integrals (for ¹H).
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes on Interpretation |
|---|---|---|---|
| H-2 | ~8.0 - 8.2 (d) | ~115 - 120 | Doublet due to coupling with H-3. The downfield shift is typical for protons on the imidazole ring. |
| H-3 | ~7.8 - 8.0 (d) | ~110 - 115 | Doublet due to coupling with H-2. |
| H-6 | ~7.2 - 7.4 (s) | ~105 - 110 | Expected to be a singlet as adjacent positions are substituted. |
| C-5 | - | ~155 - 160 | Quaternary carbon, significantly deshielded by the attached sulfur and ring nitrogen. |
| C-7 | - | ~145 - 150 | Quaternary carbon, deshielded by the attached chlorine and ring nitrogen. |
| C-8a | - | ~148 - 153 | Bridgehead quaternary carbon. |
| -SCH₃ | ~2.6 - 2.8 (s) | ~15 - 20 | A sharp singlet integrating to 3 protons, characteristic of a methylthio group. |
Note: These are estimated values. Actual experimental values may vary. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR.[5]
Part II: Purity Assessment by Reverse-Phase HPLC
RP-HPLC is the industry-standard technique for determining the purity of drug substances and intermediates.[18][19] It excels at separating compounds with differing polarities.
Principle of RP-HPLC Analysis
In RP-HPLC, the sample is dissolved in a mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18 silica).[9] Non-polar components in the sample have a stronger affinity for the stationary phase and thus move more slowly, while polar components are eluted more quickly by the polar mobile phase. This differential migration allows for the separation of the main compound from any impurities.
Experimental Workflow: HPLC Method Development
A systematic approach is crucial for developing a robust HPLC method that can reliably separate the main peak from all potential impurities.[18] The following workflow diagram illustrates a logical strategy.
Caption: Workflow for systematic RP-HPLC method development.
Protocol: HPLC Purity Determination
Instrumentation and Materials:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Analyte sample (~1 mg/mL stock solution in ACN or DMSO)
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1.0 mg/mL in a suitable solvent (e.g., acetonitrile). Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[22]
-
Injection and Data Acquisition: Inject 5-10 µL of the sample and run the HPLC method outlined in Table 2.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column for good separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of basic compounds.[20] |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | 10% to 95% B over 20 min | A broad gradient is effective for separating the main peak from potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection (UV) | ~254 nm or λmax | Wavelength should be set at the UV absorbance maximum of the analyte for best sensitivity. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading. |
System Suitability and Data Analysis
Before analyzing samples, the system's performance must be verified through a System Suitability Test (SST).[3][23] This is a regulatory requirement and ensures the validity of the results.[4]
-
SST Protocol: Make five replicate injections of the standard solution.
-
Acceptance Criteria: The system is deemed suitable for analysis if it meets the criteria in Table 3.[22][24]
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Limit | Purpose |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions.[24] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision and repeatability of the injector and system.[24] |
| %RSD of Ret. Time | ≤ 2.0% | Measures the stability and precision of the pump/flow rate.[22] |
-
Purity Calculation: Once the SST passes, inject the analytical sample. Purity is calculated based on the area percent of all detected peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
The NMR and HPLC protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The NMR methods ensure unambiguous structural confirmation, while the validated HPLC workflow delivers a reliable, quantitative assessment of purity. Adherence to these methodologies, particularly the inclusion of system suitability testing, will generate high-quality, defensible data essential for advancing drug discovery and development programs.
References
- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 872059-27-3|this compound|BLD Pharm [bldpharm.com]
- 8. CAS:872059-27-3|this compound|Tachizaki Biomedical [chemlab-tachizaki.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. scribd.com [scribd.com]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. onyxipca.com [onyxipca.com]
- 19. asianjpr.com [asianjpr.com]
- 20. welch-us.com [welch-us.com]
- 21. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. pharmatimesofficial.com [pharmatimesofficial.com]
- 23. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 24. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Notes & Protocols: Profiling 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine Against a Kinase Panel
Introduction: The Imperative for Kinase Selectivity Profiling
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them one of the most important target families for modern drug discovery.[1][2] The human genome encodes over 500 kinases, and dysregulation of their activity is a hallmark of numerous diseases, most notably cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of therapeutic research.
The imidazo[1,2-c]pyrimidine scaffold has been identified as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against key targets such as Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk).[5][6] This provides a strong rationale for investigating novel analogs like 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine.
However, due to the high degree of structural conservation in the ATP-binding site across the kinome, achieving inhibitor selectivity is a significant challenge.[7] A compound's activity profile—its on-target potency versus its off-target interactions—is a critical determinant of its therapeutic efficacy and potential toxicity. Broad kinase panel screening, or kinome profiling, is therefore an indispensable step in the early-stage characterization of any potential kinase inhibitor.[8][9]
This document provides a comprehensive, experience-driven guide for researchers to design and execute a robust screening cascade for this compound. We will detail the gold-standard radiometric assay for an initial broad-based screen, followed by dose-response analysis to determine potency (IC50), and provide a framework for interpreting the resulting selectivity profile.
Scientific Rationale and Experimental Design
The Rationale: Why Profile Against a Panel?
Screening a compound against a large, diverse panel of kinases serves several critical functions:
-
Target Identification: It can uncover both expected and unexpected targets, revealing novel therapeutic opportunities.[9]
-
Selectivity Assessment: It quantifies the compound's specificity, which is crucial for predicting potential side effects. While highly selective inhibitors are often sought, in some contexts, such as oncology, multi-targeted inhibitors can be more effective.[10]
-
Structure-Activity Relationship (SAR) Guidance: Understanding the off-target profile helps guide medicinal chemistry efforts to optimize selectivity and potency.[7]
-
Tool Compound Validation: For a compound to be a reliable chemical probe for studying a specific kinase, its selectivity must be rigorously established.[11]
Choosing the Assay: The Gold Standard and Alternatives
Multiple assay formats exist for measuring kinase activity, including fluorescence-based[12][13][14] and luminescence-based methods.[15] However, the radiometric activity assay remains the industry's gold standard.[16] It directly measures the catalytic transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a substrate (peptide or protein).[17][18] This method is highly sensitive, robust, and less susceptible to artifacts from compound fluorescence or light scattering. It is the only format that directly detects the true enzymatic product without requiring modified substrates or coupling enzymes.[16]
-
Causality Behind Choice: We select the radiometric assay for this protocol due to its direct measurement principle, which ensures high-quality, unambiguous data for the initial, most critical profiling step.
The Importance of ATP Concentration
Most kinase inhibitors are ATP-competitive. Therefore, the measured potency (IC50) is dependent on the concentration of ATP used in the assay.[7] To obtain a more accurate and comparable measure of a compound's intrinsic affinity for different kinases, it is best practice to run assays with the ATP concentration at or near the Michaelis constant (Kₘ) for each specific kinase.[7][19] This ensures that the resulting selectivity profile more closely reflects the inhibitor's true affinities across the kinome.
Experimental Protocols
This section outlines a two-tiered screening approach: a primary screen to identify active kinases, followed by a secondary screen to determine the potency of inhibition.
Protocol 1: Primary Kinase Panel Screen (@ 1 µM Compound)
This initial screen is designed for high-throughput identification of kinases that are significantly inhibited by this compound at a single, relatively high concentration.
Objective: To identify "hits" (kinases with >70% inhibition) from a broad kinase panel.
Methodology: [γ-³³P]-ATP Radiometric Filter Binding Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 100 µM intermediate stock (100x of the final 1 µM concentration) by diluting the 10 mM stock in the appropriate assay buffer.
-
-
Reaction Mixture Preparation (per well):
-
In a 96-well plate, combine the following components. Note: It is highly recommended to prepare a master mix for all common reagents.
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Substrate: Specific peptide or protein substrate for the kinase being tested, at a concentration of ~2-5 µM.
-
Kinase: Add the specific kinase for each well, diluted to a concentration that yields a robust signal within the linear range of the assay.
-
ATP: Add a mixture of unlabeled ATP and [γ-³³P]-ATP. The final concentration of ATP should be at or near the Kₘ for the specific kinase.[19]
-
-
-
Initiating and Running the Reaction:
-
Add 1 µL of the 100 µM compound stock to the appropriate wells (final concentration 1 µM). For control wells, add 1 µL of 100% DMSO (vehicle control, representing 0% inhibition) and a known inhibitor for that kinase (positive control).
-
Initiate the kinase reaction by adding the ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 40-120 minutes), ensuring the reaction remains in the linear phase.
-
-
Stopping the Reaction and Capturing the Product:
-
Terminate the reaction by adding 20 µL of 3% phosphoric acid.
-
Spot 10 µL of the reaction mixture from each well onto a phosphocellulose filter mat (e.g., P81). The phosphorylated substrate will bind to the paper, while the free [γ-³³P]-ATP will not.[18]
-
-
Washing and Detection:
-
Wash the filter mat three times for 5 minutes each in a 75 mM phosphoric acid solution to remove any unbound [γ-³³P]-ATP.
-
Rinse the mat once with methanol and allow it to air dry.
-
Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[18]
-
Caption: Workflow for the radiometric primary kinase screen.
Protocol 2: IC₅₀ Determination (Dose-Response Analysis)
For any kinases showing significant inhibition (>70%) in the primary screen, a follow-up dose-response experiment is essential to determine the compound's potency.
Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) for "hit" kinases.
Methodology:
-
Compound Dilution Series:
-
Starting with the 10 mM stock in DMSO, prepare a 10-point, 3-fold serial dilution series in a 96-well plate. This will typically cover a concentration range from ~30 µM down to the low nanomolar range.
-
Prepare a 100x intermediate dilution plate of this series in assay buffer.
-
-
Assay Execution:
-
The assay is performed exactly as described in Protocol 1 .
-
Instead of adding a single concentration, add 1 µL from each concentration of the 100x intermediate dilution plate to the respective wells of the assay plate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value. Software such as GraphPad Prism is standard for this analysis.[20]
-
Caption: Workflow for IC₅₀ determination from raw assay data.
Data Presentation and Interpretation
Clear presentation of screening data is essential for interpretation. The results should be summarized in tables that allow for easy comparison.
Table 1: Hypothetical Primary Screen Results
(Compound: this compound @ 1 µM)
| Kinase Target | Kinase Family | % Inhibition | Hit ( >70%) |
| CDK2/CycA | CMGC | 95.2 | Yes |
| SYK | TK | 88.4 | Yes |
| LCK | TK | 76.1 | Yes |
| AURKA | Other | 45.3 | No |
| PI3Kα | Lipid | 15.8 | No |
| AKT1 | AGC | 10.5 | No |
| MEK1 | STE | 5.1 | No |
| PKA | AGC | 2.3 | No |
| ... (and so on for the entire panel) |
Interpretation: In this hypothetical example, the compound shows strong activity against CDK2, SYK, and LCK, warranting follow-up IC₅₀ determination for these kinases.
Table 2: Hypothetical IC₅₀ Determination Results
| Kinase Target | IC₅₀ (nM) |
| CDK2/CycA | 85 |
| SYK | 150 |
| LCK | 980 |
Interpretation: The compound is most potent against CDK2, with sub-micromolar activity against SYK and LCK. This profile suggests a degree of selectivity, but also potential polypharmacology within the tyrosine kinase (TK) family. Such a profile could be therapeutically advantageous in certain cancers where multiple pathways are activated.[10]
Contextualizing Results: Signaling Pathways
To understand the potential biological impact of the inhibitor, it is useful to place the "hit" kinases into the context of their known signaling pathways. For example, SYK is a crucial mediator of B-cell receptor (BCR) signaling, which is implicated in certain lymphomas and autoimmune diseases.[6]
Caption: Hypothetical inhibition of the BCR signaling pathway by targeting SYK.
Conclusion and Future Directions
This application note provides a robust, validated framework for the initial characterization of this compound. By employing a two-tiered screening cascade using the gold-standard radiometric assay, researchers can confidently determine the compound's kinase activity profile and selectivity.
The data generated from these protocols are foundational for subsequent steps in the drug discovery process, which should include:
-
Cell-Based Assays: Confirming target engagement and functional effects in a cellular context.[8]
-
Mechanism of Action Studies: Determining if the inhibition is ATP-competitive.
-
Broader Off-Target Profiling: Screening against other target families (e.g., GPCRs, ion channels) to identify potential liabilities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
By following this structured approach, researchers can efficiently advance promising compounds like this compound from initial hits to validated leads.
References
- 1. longdom.org [longdom.org]
- 2. Protein Kinases | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Interaction Network Expands Functional and Disease Roles of Human Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 13. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com.br [promega.com.br]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Welcome to the technical support center for the synthesis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-tested expertise to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this process involves the construction of the imidazo[1,2-c]pyrimidine scaffold, a privileged structure in medicinal chemistry. The presence of the chloro and methylthio groups introduces specific challenges and considerations that will be addressed in this guide.
A plausible and efficient synthetic route commences with the commercially available precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This is followed by a nucleophilic substitution with aminoacetaldehyde dimethyl acetal and a subsequent acid-catalyzed cyclization to form the desired bicyclic heteroaromatic system.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My yield for the first step (nucleophilic substitution) is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the nucleophilic aromatic substitution of 4,6-dichloro-2-(methylthio)pyrimidine can stem from several factors. Let's break them down:
-
Insufficient Basicity: The reaction requires a base to neutralize the HCl generated during the substitution. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the aminoacetaldehyde dimethyl acetal and reducing its nucleophilicity.
-
Solution: Ensure you are using a non-nucleophilic base of appropriate strength, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in at least a stoichiometric amount, and preferably a slight excess (1.1-1.2 equivalents).
-
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting materials or the product.
-
Solution: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature to a gentle reflux.
-
-
Solvent Choice: The polarity and aprotic nature of the solvent are crucial.
-
Solution: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can dissolve the reactants and facilitate the SNAr reaction.
-
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine or DIPEA | Non-nucleophilic, effectively scavenges HCl. |
| Temperature | Room Temperature to 60°C | Balances reaction rate and stability. |
| Solvent | Acetonitrile or DMF | Aprotic polar, good solubility for reactants. |
Question 2: During the cyclization step, I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are these side products and how can I minimize their formation?
Answer:
The formation of multiple byproducts during the acid-catalyzed cyclization is a common challenge. The primary cause is often incomplete hydrolysis of the acetal or competing side reactions.
-
Incomplete Acetal Hydrolysis: The cyclization requires the in-situ formation of an aldehyde from the acetal. If the hydrolysis is not complete, the unreacted intermediate will contaminate the final product.[1][2]
-
Formation of Isomers: While the desired cyclization leads to the imidazo[1,2-c]pyrimidine, there's a possibility of forming other isomers if the cyclization is not regioselective. However, for this specific substrate, the formation of the 7-chloro isomer is generally favored.
-
Potential Side Reactions: The chloro and methylthio groups can be susceptible to side reactions under harsh acidic conditions or high temperatures.
-
Solution: Maintain a moderate reaction temperature and monitor the reaction progress closely. Once the starting material is consumed, neutralize the reaction mixture promptly to prevent further degradation.
-
Question 3: I am struggling with the purification of the final product. What are the recommended methods?
Answer:
Purification of halogenated and sulfur-containing heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.[6]
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Use a high-quality silica gel.
-
Mobile Phase: A gradient elution system of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step.
-
Solvent System: Experiment with different solvent systems. A good starting point would be a mixture of a solvent in which the compound is soluble at high temperatures and poorly soluble at low temperatures (e.g., ethanol, isopropanol, or acetonitrile).
-
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is a more resource-intensive technique.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed cyclization step?
A1: The cyclization proceeds through a well-established mechanism. First, the acetal is hydrolyzed under acidic conditions to generate a reactive aldehyde intermediate. The amino group of the pyrimidine then attacks the aldehyde, forming a hemiaminal, which subsequently dehydrates to an imine. Finally, the endocyclic nitrogen of the pyrimidine ring attacks the imine carbon, followed by aromatization to yield the stable imidazo[1,2-c]pyrimidine ring system.
Caption: Key steps in the acid-catalyzed cyclization.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several safety precautions are essential:
-
4,6-dichloro-2-(methylthio)pyrimidine: This is a chlorinated heterocyclic compound and should be handled with care. Avoid inhalation and skin contact.
-
Acid Catalysts: Concentrated acids are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
General Handling: As with all chemical syntheses, it's crucial to be aware of the potential hazards of all reagents and to follow standard laboratory safety procedures.
Q3: Can I use other bases for the first step?
A3: While TEA and DIPEA are recommended, other non-nucleophilic organic bases like N-methylmorpholine could potentially be used. Inorganic bases such as potassium carbonate can also be employed, but they may have limited solubility in some organic solvents, potentially leading to a heterogeneous reaction mixture and slower reaction rates. It is advisable to perform a small-scale trial before committing to a large-scale reaction with an alternative base.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both steps.
-
TLC System: Use silica gel plates and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with potassium permanganate or iodine can also be helpful.
-
Interpretation: The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.
Experimental Protocols
Step 1: Synthesis of N-(2,2-dimethoxyethyl)-4-chloro-2-(methylthio)pyrimidin-6-amine
-
To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in acetonitrile (10 mL/g of starting material), add aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in ethanol (15 mL/g).
-
Add concentrated hydrochloric acid (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Welcome to the technical support resource for 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine (CAS No. 872059-27-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this crude heterocyclic compound. My insights are drawn from extensive experience with similar molecular scaffolds and established principles in purification science.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into troubleshooting, a foundational understanding of the molecule's properties is crucial for designing an effective purification strategy.
| Property | Value/Information | Source |
| CAS Number | 872059-27-3 | [1][2] |
| Molecular Formula | C₇H₆ClN₃S | [1] |
| Molecular Weight | 199.66 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | DMSO: 125 mg/mL (with ultrasonic and warming to 60°C) | [1] |
| Storage | Powder: 3 years at -20°C; In solvent: 1 year at -80°C | [1] |
II. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.
Issue 1: Persistent Impurities After Column Chromatography
Question: I've performed silica gel column chromatography, but my fractions containing the desired product are still showing significant impurities by HPLC. What could be the cause, and how can I improve the separation?
Answer: This is a common challenge, often stemming from the selection of an inappropriate solvent system or the presence of co-eluting impurities. The imidazo[1,2-c]pyrimidine core is moderately polar, and the chloro and methylthio substituents add complexity to its chromatographic behavior.
Probable Causes & Solutions:
-
Inadequate Solvent System Polarity: Your mobile phase may not have the optimal polarity to resolve the target compound from closely related impurities.
-
Solution: Conduct a systematic TLC analysis with a range of solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. The addition of a small percentage of methanol (0.5-2%) can significantly enhance the separation of polar impurities. A good starting point for imidazo[1,2-a]pyrimidine derivatives is a gradient of ethyl acetate in hexane.[3]
-
-
Co-eluting Structural Analogs: The crude product may contain impurities with very similar polarity, such as isomers or starting materials.
-
Solution: Consider using a different stationary phase. If you are using standard silica gel, switching to alumina (basic or neutral) or a C18 reversed-phase silica gel could alter the elution profile and improve separation. For closely related heterocyclic compounds, reversed-phase chromatography is often effective.
-
-
On-Column Degradation: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, like triethylamine (0.1-1%), before packing the column. This neutralizes the acidic sites and can prevent degradation.
-
Experimental Workflow: Optimizing Column Chromatography
References
Stability issues of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine in DMSO
Welcome to the technical support guide for 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent. Could the stability of this compound in my DMSO stock solution be the cause?
A1: Yes, inconsistent biological or analytical results are a primary indicator of compound degradation. The this compound structure contains functional groups that may be susceptible to degradation in DMSO over time, especially under suboptimal storage conditions. Specifically, the chloro and methylthio groups on the electron-rich imidazo[1,2-c]pyrimidine core can be reactive. Degradation can lead to a lower effective concentration of the active compound and the introduction of new, potentially interfering species. We strongly recommend performing a stability assessment if you observe unexplained variability in your data.
Q2: What are the potential chemical degradation pathways for this compound in DMSO?
A2: While this specific molecule has not been the subject of exhaustive public stability studies, based on its structure and the known reactivity of DMSO, we can hypothesize two primary degradation pathways:
-
Oxidation of the Methylthio Group: DMSO can act as a mild oxidant, particularly when heated or exposed to light. The methylthio (-SCH₃) group is susceptible to oxidation, which would convert it first to a methylsulfinyl (-SOCH₃) group and potentially further to a methylsulfonyl (-SO₂CH₃) group.[1] This transformation significantly alters the electronic properties and shape of the molecule, likely impacting its biological activity.
-
Nucleophilic Substitution of the Chloro Group: The chloro group at the 7-position is a potential leaving group. Trace amounts of water, a common impurity in non-anhydrous DMSO, can act as a nucleophile, leading to hydrolysis and replacement of the chloro group with a hydroxyl group (-OH).[2] While less common, DMSO itself or its impurities could also participate in substitution reactions.
Q3: What are the best practices for preparing and storing stock solutions of this compound in DMSO?
A3: To maximize the shelf-life of your stock solution, adhere to the following guidelines:
-
Use High-Quality Solvent: Always use anhydrous, high-purity DMSO (≥99.9%). Water is a common contaminant that facilitates hydrolysis.[2]
-
Control the Environment: Prepare solutions in a controlled environment with low humidity. If the compound is particularly sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Heat: Do not use excessive heat to dissolve the compound. While gentle warming (to 30-40°C) may be acceptable for short periods, prolonged exposure to heat can accelerate degradation.[3] Use sonication as a preferred alternative.
-
Optimal Storage Conditions: Store stock solutions at -20°C or, ideally, at -80°C for long-term storage.[4] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Protect from Light: Store vials in the dark, as light can catalyze oxidative processes.
Q4: I noticed a slight color change in my stock solution. What does this indicate?
A4: A change in the solution's color (e.g., from colorless to yellow or brown) is a strong visual indicator of chemical degradation. This often results from the formation of new chromophoric species as the parent compound degrades. If you observe a color change or the formation of precipitate, you should discard the solution and prepare a fresh stock. It is also advisable to verify the purity of the new stock solution via an analytical method like HPLC or LC-MS before use.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Gradual loss of compound activity over time in a multi-day experiment.
-
Potential Cause: Degradation of the compound in the aqueous assay medium after dilution from the DMSO stock. While stable in a concentrated DMSO stock at -80°C, the compound may be less stable at lower concentrations in aqueous buffers, especially at room temperature or 37°C.
-
Troubleshooting Steps:
-
Confirm Stock Integrity: First, verify the purity of your DMSO stock solution using the protocol outlined in Section III, Protocol 2 .
-
Run a Time-Course Experiment: Prepare a fresh dilution of the compound in your final assay buffer. Analyze its purity and concentration via LC-MS at several time points (e.g., 0, 2, 8, 24 hours) under the exact conditions of your assay (temperature, light exposure).
-
Mitigation: If degradation in the assay medium is confirmed, prepare fresh dilutions from the DMSO stock immediately before each experiment or time point.
-
Issue 2: Appearance of unexpected peaks in my LC-MS or HPLC analysis.
-
Potential Cause: Compound degradation in the DMSO stock or during sample processing.
-
Troubleshooting Steps:
-
Characterize New Peaks: Analyze the mass of the new peaks. A +16 Da shift from the parent mass may suggest oxidation of the methylthio group. A -17 Da shift (Cl replaced by OH) could indicate hydrolysis.
-
Isolate the Source:
-
Analyze a freshly prepared solution from solid material to establish a baseline (T=0).
-
Re-analyze your aged stock solution.
-
Analyze a sample that has undergone a freeze-thaw cycle.
-
-
Review Handling Procedures: Ensure that high-purity, anhydrous DMSO is used and that storage conditions are optimal as described in the FAQs.
-
Data Summary: Expected Mass Shifts of Potential Degradants
| Parent Compound | Molecular Formula | Exact Mass (Monoisotopic) | Potential Degradation Product | Formula of Product | Expected Mass Shift |
| This compound | C₇H₆ClN₃S | 199.00 | Oxidation Product (Sulfoxide) | C₇H₆ClN₃OS | +15.99 Da |
| Hydrolysis Product | C₇H₇N₃OS | -17.02 Da |
III. Key Experimental Protocols & Workflows
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of the title compound in DMSO.
Protocol 1: Recommended Procedure for Stock Solution Preparation
-
Pre-Experiment Setup:
-
Allow the solid compound vial and a sealed bottle of anhydrous DMSO (≥99.9%) to equilibrate to room temperature.
-
Use sterile, polypropylene or glass vials for the final stock solution.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully weigh the desired amount of this compound solid.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly. If dissolution is slow, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solid is fully dissolved. Avoid heating above 40°C.
-
-
Storage and Aliquoting:
-
Once fully dissolved, immediately aliquot the stock solution into single-use volumes appropriate for your experiments (e.g., 10-50 µL). This minimizes the need for freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store all aliquots in the dark at -80°C.
-
Diagram: Workflow for Compound Stability Assessment
Caption: Experimental workflow for testing compound stability in DMSO.
Protocol 2: A Step-by-Step Guide to Performing a Short-Term Stability Study
This protocol uses LC-MS as the analytical endpoint to quantify the percentage of the parent compound remaining over time.
-
Stock Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO following Protocol 1 .
-
Time Zero (T=0) Sample:
-
Immediately after preparation, take one aliquot and dilute it 1:1000 (e.g., 1 µL stock into 999 µL of 50:50 Acetonitrile:Water) to a final concentration of 10 µM.
-
Inject this sample into the LC-MS system. Record the peak area of the parent compound (m/z ~200.01). This is your 100% reference value.
-
-
Incubation:
-
Store multiple aliquots of the 10 mM stock solution under the conditions you wish to test (e.g., Room Temperature, 4°C, -20°C). Include a -80°C sample as an ideal stability control.
-
-
Subsequent Time Points (e.g., T=24h, T=48h, T=1 week):
-
At each time point, retrieve one aliquot from each storage condition.
-
Prepare a 10 µM sample in the same manner as the T=0 sample.
-
Analyze the sample using the same LC-MS method.
-
-
Data Analysis:
-
For each sample, integrate the peak area of the parent compound.
-
Calculate the percentage of compound remaining using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A loss of >5-10% purity is generally considered significant and indicates that the storage conditions are inadequate.
-
IV. References
-
Kozik, V., et al. (2018). Stability of screening compounds in wet DMSO. PubMed. Available at: --INVALID-LINK--
-
Sharma, R., et al. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Waybright, T., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: --INVALID-LINK--
-
Li, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. Available at: --INVALID-LINK--
-
Mohammed, H., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. Available at: --INVALID-LINK--
-
A Novel Synthesis of Imidazo[1,2- c ]pyrimidines. (2008). ResearchGate. Available at: --INVALID-LINK--
-
Shehta, W., et al. (2024). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate. Available at: --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PLoS ONE. Available at: --INVALID-LINK--
-
Hoffman Fine Chemicals. This compound hydrochloride. Product Listing. Available at: --INVALID-LINK--
-
Gaylord Chemical. (2018). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Gaylord Chemical. Available at: --INVALID-LINK--
-
Shanghai Tachizaki. This compound. Product Listing. Available at: --INVALID-LINK--
-
Machha, V., et al. (2019). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Available at: --INVALID-LINK--
References
- 1. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS:872059-27-3|this compound|Tachizaki Biomedical [chemlab-tachizaki.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Welcome to the technical support guide for the mass spectrometric analysis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine (CAS RN: 872059-27-3). This document is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. It provides essential data, answers to frequently encountered questions, and robust troubleshooting protocols to ensure the acquisition of high-quality, interpretable mass spectrometry data.
Section 1: Core Compound Data at a Glance
Accurate mass measurement is fundamental to compound identification. The table below summarizes the key mass-related values for this compound. These values are critical for instrument setup and data interpretation.
| Property | Value | Details |
| Molecular Formula | C₇H₆ClN₃S | [1][2] |
| Average Molecular Weight | 199.66 g/mol | [1][2] |
| Monoisotopic Mass | 198.9971 Da | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S). This is the value to target in high-resolution MS. |
| [M+H]⁺ (Protonated) | 199.9944 Da | The primary ion expected in positive mode electrospray ionization (ESI+). |
| [M+Na]⁺ (Sodium Adduct) | 221.9863 Da | A common adduct formed in the presence of sodium salts.[3][4] |
| [M+K]⁺ (Potassium Adduct) | 237.9603 Da | A common adduct formed in the presence of potassium salts.[3][4] |
| [M+2+H]⁺ Isotope | 201.9915 Da | The protonated ion containing the ³⁷Cl isotope. The M:M+2 ratio is approximately 3:1. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mass spectrometric behavior of this compound.
Q1: What is the primary ion I should expect to see in my mass spectrum? A: When using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the most prominent ion should be the protonated molecule, [M+H]⁺, at an m/z of approximately 199.9944.[5] Soft ionization methods are designed to ionize the molecule with minimal energy, which reduces fragmentation and preserves the molecular ion.[5]
Q2: My spectrum shows a pair of peaks around m/z 200 and 202. What are these? A: This is the characteristic isotopic signature of a monochlorinated compound. The peak at m/z ~200 corresponds to the molecule containing the ³⁵Cl isotope, while the peak at m/z ~202 corresponds to the molecule with the ³⁷Cl isotope. The natural abundance of these isotopes is approximately 75.8% (³⁵Cl) and 24.2% (³⁷Cl), resulting in a peak intensity ratio of roughly 3:1. Observing this pattern is a strong confirmation of the compound's identity.
Q3: Besides the [M+H]⁺ ion, I see peaks at m/z ~222 and ~238. What are they? A: These are very likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[4][6] Adduct formation is common in ESI-MS and occurs when the analyte molecule associates with ions present in the sample matrix, mobile phase, or from glassware.[5] Their presence can help confirm the molecular weight of your analyte. If they are excessively abundant and suppress your primary [M+H]⁺ signal, consider using higher purity LC-MS grade solvents or acidifying your mobile phase slightly.[7]
Q4: What are the most likely fragments to be observed in MS/MS or with a harder ionization source? A: The structure of this compound suggests several potential fragmentation points. The most labile bonds are typically the C-S and S-C bonds of the methylthio group. Therefore, common neutral losses would include the loss of a methyl radical (•CH₃, ~15 Da) or the entire methylthio radical (•SCH₃, ~47 Da). The fused imidazo[1,2-c]pyrimidine ring system is relatively stable but can undergo ring cleavage under higher collision energy.[8][9]
Section 3: Troubleshooting Guide
Even with a well-defined protocol, experimental issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.
Q1: I don't see my expected [M+H]⁺ peak, or the signal is extremely weak. A: This is a common issue that can stem from multiple sources.[10]
-
Causality & Solution:
-
Poor Ionization: The compound may not ionize efficiently under the current source conditions.
-
Action: Modify source parameters. Increase the capillary voltage, adjust nebulizer gas flow, and optimize source temperatures. Ensure the mobile phase composition is amenable to ESI (e.g., contains a protic solvent and a small amount of acid like formic acid to facilitate protonation).[10]
-
-
Instrumental Issue: The sample may not be reaching the detector.[11]
-
Sample Concentration: The sample may be too dilute.[10]
-
Action: Prepare a more concentrated sample and re-inject.
-
-
Q2: My measured mass is inaccurate (e.g., error > 5 ppm). A: High mass accuracy is critical for confident identification.
-
Causality & Solution:
-
Instrument Calibration Drift: The mass analyzer's calibration can drift over time due to temperature fluctuations or electronic instability.
-
No Lock Mass/Internal Reference: For the highest accuracy, a reference compound is often used.
-
Action: If your system allows, use a lock mass or internal calibrant to correct for drift during the analytical run.[7]
-
-
Q3: My spectrum is very noisy, with a high baseline and many unidentifiable peaks. A: A high background can obscure your analyte signal.
-
Causality & Solution:
-
Solvent/System Contamination: Impurities in solvents, tubing, or the ion source can create a high chemical background.
-
Sample Carryover: Residual sample from a previous injection can appear in subsequent runs.
-
Action: Implement a robust needle wash protocol in your autosampler method.[7] Inject one or more blank samples after a concentrated sample to check for carryover.
-
-
Section 4: Standard Operating Procedure (SOP) for LC-MS Analysis
This protocol provides a validated starting point for the analysis of this compound.
1. Materials and Reagents
-
This compound standard
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid (≥99%)
-
HPLC/UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the compound in DMSO or Acetonitrile.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Vortex the working solution and transfer it to an appropriate autosampler vial.
3. LC-MS Instrument Setup
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
-
MS Method (Positive ESI Mode):
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 40 psi
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 325 °C
-
Data Acquisition: Profile or Centroid mode. Acquire both full scan (MS1) and, if desired, data-dependent MS/MS (MS2) scans.
-
4. Data Acquisition Workflow
-
Perform a system suitability check by injecting a known standard.
-
Inject a solvent blank to establish a baseline.
-
Inject the sample vial.
-
Inject a post-sample blank to check for carryover.[7]
Section 5: Visualizing a Plausible Fragmentation Pathway
Understanding fragmentation is key to structural elucidation using tandem mass spectrometry (MS/MS). The diagram below illustrates a likely fragmentation cascade for the protonated molecule. The initial fragmentation step is often the loss of the most labile group, the methyl radical from the thioether.
Caption: Plausible MS/MS fragmentation of protonated this compound.
Section 6: References
-
Odenkirk, M.T., et al. (2025) Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. --INVALID-LINK--
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. --INVALID-LINK--
-
Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428. --INVALID-LINK--
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. --INVALID-LINK--
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. --INVALID-LINK--
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. --INVALID-LINK--
-
McLean, J.A., et al. (2021). Mass Spectrometry Adduct Calculator. PMC - NIH. --INVALID-LINK--
-
UC Riverside. Useful Mass Differences. Analytical Chemistry Instrumentation Facility. --INVALID-LINK--
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. --INVALID-LINK--
-
Tours.eca.ed.ac.uk. Elite this compound Supply. --INVALID-LINK--
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. --INVALID-LINK--
-
Shanghai Tachizaki Biomedical Tech. Co., Ltd. CAS:872059-27-3|this compound. --INVALID-LINK--
-
ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. --INVALID-LINK--
References
- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 2. CAS:872059-27-3|this compound|Tachizaki Biomedical [chemlab-tachizaki.com]
- 3. support.waters.com [support.waters.com]
- 4. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. alliancebioversityciat.org [alliancebioversityciat.org]
- 13. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Common Side Reactions in Imidazo[1,2-c]pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-c]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Instead of a rigid manual, this document is structured as a series of troubleshooting questions and in-depth answers, reflecting the common challenges encountered in the lab. We will delve into the causality behind these issues, focusing primarily on the versatile but often tricky Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and provide field-proven protocols to overcome them.
Frequently Asked Questions & Troubleshooting Guide
Q1: My GBB reaction is producing the wrong isomer. I'm getting the imidazo[1,2-a]pyrimidine instead of the desired imidazo[1,2-c]pyrimidine. What is the cause and how do I fix it?
A1: This is the most common and critical side reaction in this specific synthesis, and it is entirely governed by regioselectivity.
The root cause lies in the starting material: the pyrimidine core. To synthesize the imidazo[1,2-c] scaffold, the key precursor is a 4-aminopyrimidine derivative. However, many common starting materials, like 2,4-diaminopyrimidine, possess two competing nucleophilic nitrogen centers. The GBB reaction proceeds via nucleophilic attack of the ring nitrogen onto the intermediate formed from the aldehyde and isocyanide.
-
The Problem of Competing Nucleophilicity: In a 2,4-diaminopyrimidine, the N1 nitrogen (adjacent to the amino group at C2) is generally more nucleophilic than the N3 nitrogen (adjacent to the amino group at C4). Without any modification, the reaction will preferentially proceed via the N1 nitrogen, leading to the thermodynamically favored imidazo[1,2-a]pyrimidine isomer as the major, and often exclusive, side product.
-
The Solution: Strategic Use of Protecting Groups: To force the reaction toward the desired imidazo[1,2-c]pyrimidine product, the more reactive 2-amino position must be masked with a protecting group. This ensures that the GBB reaction can only occur with the intended 4-amino group and subsequent cyclization involving the N3 position. A recent comprehensive review highlights a successful strategy where a 2-amino-protected pyrimidine was synthesized first, which then cleanly underwent the GBB reaction to form the desired adducts.[1]
Below is a diagram illustrating the desired reaction pathway versus the common side reaction pathway.
Caption: Desired vs. side reaction pathways in GBB synthesis.
Q2: My reaction is sluggish, yields are low, and my TLC/LCMS shows a complex mixture of spots. What parameters should I optimize?
A2: Low yields and complex mixtures in GBB reactions often stem from suboptimal reaction conditions or the inherent reactivity of the substrates. Electron-poor aminopyrimidines, which are often the precursors for the imidazo[1,2-c] system, are known to give lower yields in GBB reactions.[2] Here is a breakdown of key parameters to investigate:
-
Catalyst Choice and Loading: The GBB is an acid-catalyzed reaction.[3] The choice of acid can significantly impact reaction rate and yield. If your reaction is sluggish, a stronger Lewis acid might be necessary. Conversely, a strong acid can sometimes promote side reactions. Screening both Brønsted and Lewis acids is recommended.
-
Solvent Effects: While protic solvents like methanol are common, they can sometimes participate in the reaction, leading to byproducts.[4][5] Aprotic solvents may be used, but in related systems, polar aprotics like acetonitrile have been reported to cause the formation of complex and inseparable mixtures.[5] If you are seeing a complex mixture, consider switching to a less polar solvent like Dichloromethane (DCM) or a mixture of DCM/MeOH.
-
Dehydrating Agents: The first step of the GBB reaction is the formation of an imine from the amine and aldehyde, which releases water.[4] This step is reversible. Adding a dehydrating agent, such as trimethyl orthoformate or molecular sieves, can drive the equilibrium toward the imine intermediate and significantly improve overall yield and reaction rate.[2]
-
Temperature and Reaction Time: GBB reactions can require more drastic conditions than other multicomponent reactions.[1] If the reaction is not proceeding at room temperature, microwave heating or conventional heating (e.g., 60-100 °C) can be effective. Monitor the reaction by TLC or LCMS to avoid decomposition from prolonged heating.
Table 1: Troubleshooting and Optimization Parameters for GBB Reactions
| Parameter | Common Issue | Recommended Action | Rationale |
|---|---|---|---|
| Catalyst | Low conversion rate | Screen different catalysts. Start with p-TsOH (0.1 eq), then try Sc(OTf)₃ or Yb(OTf)₃ (5-10 mol%). | Different acids have varying abilities to activate the imine for nucleophilic attack by the isocyanide.[6] |
| Solvent | Complex mixture of byproducts | Switch from MeOH to DCM, or a DCM/MeOH mixture. Avoid highly polar aprotic solvents like MeCN or DMF. | Methanol can sometimes form stable adducts with intermediates, while MeCN can promote unwanted cyclizations.[4][5] |
| Water | Reversible imine formation stalling the reaction | Add a dehydrating agent like trimethyl orthoformate (1.5 eq) or activated 4Å molecular sieves. | Removing water byproduct drives the initial condensation step forward, increasing the concentration of the key imine intermediate.[2] |
| Temperature | Reaction stalls at room temperature | Increase temperature to 60-100 °C or use microwave irradiation. | Provides the necessary activation energy for the cyclization step, especially with less reactive, electron-poor substrates.[1] |
| Purity | Unidentified side products | Ensure high purity of aldehyde and isocyanide. Aldehydes can oxidize to carboxylic acids, which can participate in Ugi-type side reactions. | Impurities in starting materials are a primary source of unexpected byproducts. |
Q3: My final product seems unstable after the deprotection step, especially when I use an aliphatic aldehyde. How can I improve its stability and isolation?
A3: This is a known issue specifically related to the synthesis of certain imidazo[1,2-c]pyrimidin-5-amines. Research has shown that GBB adducts derived from aliphatic aldehydes can be unstable upon removal of the protecting group.[1] This instability is likely due to the electronic nature of the final heterocyclic system, which may be more susceptible to degradation or rearrangement without the electronic stabilization provided by an aromatic substituent.
Troubleshooting Strategies:
-
Modify the Workup: After deprotection (e.g., with TFA), minimize exposure to harsh conditions. Avoid prolonged heating or exposure to strong acids or bases during workup. A rapid aqueous wash followed by extraction and immediate concentration under reduced temperature is advisable.
-
Purify as a Salt: If the free base is unstable, consider purifying the compound as its salt (e.g., TFA or HCl salt). Often, the protonated form is more crystalline and less prone to decomposition. You can then either use the salt directly for biological assays or perform a careful neutralization immediately before use.
-
Telescoping the Next Step: If the isolated product is intended for a subsequent reaction, consider a "telescoping" or one-pot procedure where the deprotection is followed immediately by the next reaction without isolation of the unstable intermediate.
-
Re-evaluate the Aldehyde: If possible, consider if an aromatic aldehyde can be used in your synthetic design, as these derivatives are typically more stable.[1]
Detailed Experimental Protocol: Synthesis of a Model Imidazo[1,2-c]pyrimidin-5-amine
This three-part protocol is a synthesized procedure based on established GBB methodologies and the specific requirements for achieving the imidazo[1,2-c]pyrimidine core.[1][5] It incorporates the critical protection and deprotection steps.
Caption: Overall workflow for imidazo[1,2-c]pyrimidine synthesis.
Part 1: Protection of 2-Amino-4-chloropyrimidine
-
Setup: To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.5 eq).
-
Addition: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the protected 2-(Boc-amino)-4-chloropyrimidine.
Part 2: Groebke-Blackburn-Bienaymé (GBB) Reaction
-
Setup: In a dry vial, add the protected 2-(Boc-amino)-4-chloropyrimidine (1.0 eq, 0.25 mmol), the desired aldehyde (1.0 eq, 0.25 mmol), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq, 0.025 mmol).
-
Solvent: Add methanol (0.5 mL).
-
Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 eq, 0.25 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours or heat to 60 °C if the reaction is slow. Monitor progress by LCMS.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the protected GBB adduct.
Part 3: Deprotection
-
Setup: Dissolve the purified, protected GBB adduct (1.0 eq) in Dichloromethane (DCM).
-
Reagent Addition: Add Trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature.
-
Reaction: Monitor the reaction by TLC/LCMS (typically complete within 1-3 hours).
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. Filter the resulting solid and wash with cold ether to obtain the final product, likely as its TFA salt. If the product is unstable, use it immediately in the next step.
References
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Coupling for Imidazo[1,2-c]pyrimidines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions on the imidazo[1,2-c]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this electron-deficient, coordinating N-heterocycle. Here, we provide field-proven insights, troubleshooting guides, and optimized protocols to help you achieve higher yields, cleaner reactions, and predictable outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are imidazo[1,2-c]pyrimidines considered challenging substrates for palladium-catalyzed cross-coupling?
A1: The primary challenge stems from the electronic nature and topology of the imidazo[1,2-c]pyrimidine core. The presence of multiple nitrogen atoms makes the system electron-deficient, which can slow the initial oxidative addition step of the catalytic cycle. More critically, the lone pair electrons on the pyridine-like nitrogen atoms can coordinate strongly with the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[1][2] Overcoming this requires careful selection of ligands that can both stabilize the palladium center and sterically shield it from inhibitory coordination by the substrate or product.
Q2: Which palladium-catalyzed reactions are most commonly used to functionalize the imidazo[1,2-c]pyrimidine core?
A2: The most prevalent and versatile methods for C-C and C-N bond formation on this scaffold are:
-
Suzuki-Miyaura Coupling: For introducing aryl, heteroaryl, or vinyl groups. It is widely used due to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[3]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles.[4][5][6]
-
Sonogashira Coupling: For installing terminal alkynes, which are valuable handles for further chemistry, such as "click" reactions.
-
Heck Reaction: For the arylation or vinylation of olefinic partners.
Q3: What are the most critical parameters to screen when optimizing a new coupling reaction for this substrate class?
A3: A systematic optimization should always prioritize the following four components, as they have the most significant impact on reaction success:
-
Ligand: The ligand dictates the reactivity and stability of the catalyst. For coordinating heterocyles, bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines) or N-Heterocyclic Carbenes (NHCs) are often the key to success.[7][8]
-
Base: The base's strength and nature are crucial. It plays a role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig) and can influence side reactions.
-
Solvent: The solvent affects the solubility of all components, the stability of the catalyst, and the overall reaction rate.[9][10][11]
-
Palladium Pre-catalyst: The choice of Pd(II) or Pd(0) source and its generation can influence reaction initiation and efficiency. Modern pre-catalysts (e.g., G2, G3, G4 palladacycles) often provide more consistent results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My Suzuki coupling reaction shows no conversion, and I only recover my starting halo-imidazo[1,2-c]pyrimidine. What is the likely cause?
A: This is a classic symptom of catalyst deactivation or failure to initiate the catalytic cycle.
-
Primary Suspect: Catalyst Inhibition. The most probable cause is the coordination of the imidazo[1,2-c]pyrimidine nitrogen to the palladium center, forming an off-cycle, inactive complex.[1][2] The active Pd(0) species is particularly susceptible.
-
Solution: Employ sterically demanding, electron-rich ligands. Buchwald-type biaryl phosphine ligands like XPhos , SPhos , or RuPhos are designed to create a bulky pocket around the palladium atom, which promotes the desired C-X bond oxidative addition while hindering substrate coordination.[1] N-Heterocyclic Carbene (NHC) ligands also serve this purpose effectively.[8] Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor the formation of the active catalyst.
-
-
Secondary Suspect: Inefficient Pre-catalyst Activation. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient under your conditions.
-
Solution: Switch to a modern, well-defined pre-catalyst that forms the active monoligated Pd(0) species rapidly and quantitatively. XPhos Pd G2 or G3 are excellent starting points for Suzuki couplings of challenging substrates.[12]
-
-
Tertiary Suspect: Reagent & System Purity. Palladium catalysis is highly sensitive to oxygen and moisture.[13] Furthermore, boronic acids can degrade or undergo protodeboronation, especially if the base and solvent conditions are not optimal.[1]
-
Solution: Ensure your solvent is anhydrous and that the reaction vessel has been thoroughly degassed (e.g., via 3-5 vacuum/inert gas cycles) before adding the catalyst. Use fresh, high-quality boronic acid.
-
Issue 2: Significant Side Product Formation
Q: My reaction is messy. I see my desired product, but also significant amounts of a de-halogenated starting material and/or a homocoupled boronic acid (biaryl) byproduct. How can I improve selectivity?
A: This points to competing, non-productive reaction pathways.
-
Dehalogenation: This occurs when the halo-imidazo[1,2-c]pyrimidine is reduced instead of coupled. It often arises from β-hydride elimination from certain palladium intermediates or from protonolysis.
-
Solution: The choice of base is critical. A very strong or nucleophilic base can exacerbate this. If using a strong base like NaOtBu, consider switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Also, ensure your solvent is truly anhydrous.
-
-
Homocoupling (Glaser-type): The formation of a biaryl from the boronic acid is typically promoted by the presence of oxygen.[14]
-
Solution: This strongly indicates insufficient degassing of your reaction mixture. Re-evaluate your inert atmosphere technique. Ensure the headspace of your flask is purged with argon or nitrogen and that reagents are added under a positive pressure of inert gas.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for low-yield reactions.
Issue 3: Formation of Palladium Black
Q: During heating, my reaction mixture turned from a clear yellow/brown solution to a black suspension. What happened?
A: You have observed the formation of palladium black—aggregated, insoluble, and catalytically inactive palladium metal.[1][14]
-
Cause: Catalyst Decomposition. The monoligated Pd(0)L species is the desired active catalyst. If the ligand (L) is not sufficient to stabilize it, or if the temperature is too high, these species can disproportionate or aggregate and crash out of solution.
-
Solution 1: Increase Ligand Concentration. Add a higher loading of your phosphine ligand to ensure that the equilibrium favors the stabilized Pd(0)L complex.
-
Solution 2: Use a More Robust Ligand. Some ligands are inherently better at stabilizing the catalyst at high temperatures. If using a simple ligand like PPh₃, switch to a more robust biarylphosphine ligand.
-
Solution 3: Reduce Temperature. While higher temperatures increase reaction rates, they also accelerate catalyst decomposition.[1] Determine the lowest effective temperature for your transformation by running a temperature screen (e.g., 80 °C, 90 °C, 100 °C).
-
Data Summary and Recommended Starting Conditions
For initial screening, a well-defined set of conditions provides the best chance of success. The tables below summarize common choices for coupling reactions on challenging N-heterocycles.
Table 1: Recommended Catalytic Systems for Imidazo[1,2-c]pyrimidines
| Reaction Type | Recommended Pre-catalyst | Recommended Ligand(s) | Typical Loading (mol%) |
|---|---|---|---|
| Suzuki-Miyaura | XPhos Pd G2 / G3 | (already included) | 1-3% |
| Pd(OAc)₂ | XPhos, SPhos, RuPhos | 2-5% (Pd), 4-10% (Ligand) | |
| Buchwald-Hartwig | BrettPhos Pd G3 | (already included) | 1-3% |
| Pd₂(dba)₃ | BrettPhos, RuPhos | 2-4% (Pd), 4-8% (Ligand) |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | (already included) | 2-5% (Pd), 4-10% (CuI) |
Table 2: General Screening Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For Tough Cases) |
|---|---|---|---|
| Solvent | 1,4-Dioxane / H₂O (4:1) | DME / H₂O (4:1) | Toluene / H₂O (10:1) |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.5 eq) |
| Temperature | 90 °C | 100 °C | 110 °C |
| Boronic Acid | 1.2 - 1.5 eq | 1.5 eq | 2.0 eq |
Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-imidazo[1,2-c]pyrimidine
This protocol is a robust starting point for the arylation of a bromo-imidazo[1,2-c]pyrimidine using a modern pre-catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-imidazo[1,2-c]pyrimidine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum for 5 minutes and backfill with argon or nitrogen gas. Repeat this vacuum/backfill cycle a total of three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 5:1, to make a 0.1 M solution with respect to the starting material) via syringe. The solvent should be degassed by sparging with argon for 20-30 minutes prior to use.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the C-N coupling of a chloro-imidazo[1,2-c]pyrimidine with a secondary amine.
Methodology:
-
Vessel Preparation: In a glovebox, add the chloro-imidazo[1,2-c]pyrimidine (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 eq, 2 mol%) to an oven-dried vial with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox. Add the solvent (e.g., anhydrous toluene, to 0.2 M) followed by the amine (1.2 eq) via syringe.
-
Reaction & Monitoring: Seal the vial and heat to 100-110 °C with stirring for 12-24 hours. Monitor by LC-MS.
-
Work-up & Purification: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
By employing this systematic approach to troubleshooting and optimization, researchers can significantly improve the success rate of palladium-catalyzed coupling reactions on the challenging yet valuable imidazo[1,2-c]pyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. Understanding the chemical stability of a compound is critical for ensuring the integrity of experimental data, developing stable formulations, and defining appropriate storage conditions.[1][2] This document consolidates theoretical knowledge with practical troubleshooting advice to address challenges you may encounter during your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of this compound.
Q1: What are the most chemically labile sites on the this compound molecule?
A1: Based on its structure, the molecule has three primary sites susceptible to degradation:
-
The 5-(methylthio) Group: The sulfur atom is electron-rich and highly prone to oxidation. This is often the most significant liability, leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These oxidative degradation products will have significantly different polarities and potentially altered biological activity.
-
The 7-Chloro Group: While aromatic chlorides are generally stable, the chlorine atom on the electron-deficient pyrimidine ring can be susceptible to nucleophilic aromatic substitution, particularly hydrolysis. This reaction is often accelerated under basic (high pH) conditions, leading to the formation of a 7-hydroxy analog.
-
The Imidazo[1,2-c]pyrimidine Ring: Fused heterocyclic systems like this can be targets for enzymatic oxidation (e.g., by aldehyde oxidase) or photodegradation.[3] The electron-rich imidazole portion and specific carbons in the pyrimidine ring can be hydroxylated or undergo ring cleavage under harsh conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored under controlled conditions. Based on its chemical liabilities, we recommend the following:
-
Solid Form: Store at -20°C for long-term stability.[4] Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from oxygen and moisture. Protect from light by using an amber vial or storing it in a dark location.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, flash-freeze aliquots and store them at -80°C.[4] Be mindful of the solvent used; aprotic solvents like DMSO are generally preferred for stock solutions. Buffering aqueous solutions to a slightly acidic or neutral pH can help mitigate base-catalyzed hydrolysis.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with extended aromatic heterocyclic systems are often photosensitive.[5] Exposure to UV or even ambient light can provide the energy needed to initiate radical reactions or photo-oxidation, leading to a complex mixture of degradants. It is standard practice to protect this compound and its solutions from light during all stages of handling and experimentation.[6]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides direct answers and actionable protocols for specific degradation-related problems you might encounter.
Problem 1: "During HPLC analysis of my aged sample, I see a new, more polar peak appearing. What is the likely cause?"
Answer: This is a classic sign of oxidation. The most probable cause is the oxidation of the methylthio group to a sulfoxide. The sulfoxide is significantly more polar than the parent sulfide, causing it to elute earlier on a reverse-phase HPLC column. Further oxidation could produce the even more polar sulfone.
-
Causality: The sulfur atom of the methylthio ether is readily attacked by atmospheric oxygen or residual peroxides in solvents. This process can be accelerated by heat, light, or the presence of trace metal ions.
-
Troubleshooting Action: Perform a forced oxidation study to confirm the identity of the degradant. See Protocol 1 for a detailed methodology. If the retention time of your unknown peak matches the primary peak generated under oxidative stress, you have confirmed its identity as the sulfoxide.
Problem 2: "My compound's purity decreases significantly when I work with it in aqueous buffers, especially at pH > 7. What reaction is occurring?"
Answer: This strongly suggests base-catalyzed hydrolysis of the 7-chloro group. In the presence of hydroxide ions (or other nucleophiles), the chlorine atom can be displaced to form the corresponding 7-hydroxy-5-(methylthio)imidazo[1,2-c]pyrimidine.
-
Causality: The pyrimidine ring is an electron-withdrawing system, which makes the carbon atom at the 7-position susceptible to nucleophilic attack. This reaction is often slow at neutral pH but accelerates as the concentration of the hydroxide nucleophile increases.
-
Troubleshooting Action: Confirm this pathway by performing a forced hydrolysis study across a range of pH values. See Protocol 2 . You should observe an accelerated rate of degradation and the formation of a specific new peak under basic conditions, with much greater stability under acidic conditions.
Problem 3: "After an experiment on the benchtop, I observed not one, but multiple new peaks in my chromatogram. The degradation seems unpredictable."
Answer: The appearance of multiple, often poorly resolved, degradation products suggests a high-energy degradation process like photolysis.
-
Causality: Absorption of light energy can promote the molecule to an excited state, leading to various unpredictable reactions, including radical formation, ring cleavage, or polymerization.[7] The imidazole ring system, in particular, can be involved in such photo-induced processes.[5][7]
-
Troubleshooting Action: Conduct a controlled photostability study as described in Protocol 3 . By comparing a sample exposed to a standardized light source with a dark control, you can definitively determine if the compound is photolabile. If so, all future experiments must be conducted with rigorous protection from light (e.g., using amber glassware, covering equipment with foil).
Part 3: Key Experimental Protocols
These protocols are designed to systematically investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[1][6]
Protocol 1: Forced Oxidation Study
This protocol helps to identify degradation products resulting from oxidative stress.
-
Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.
-
Incubation: Gently mix and incubate the solution at room temperature for 24 hours, protected from light.
-
Analysis: At time points (e.g., 0, 2, 8, 24 hours), take an aliquot, quench any remaining H₂O₂ with a small amount of sodium bisulfite solution if necessary, and analyze by RP-HPLC-UV/MS.
-
Control: A sample without H₂O₂ should be incubated and analyzed in parallel.
Protocol 2: Forced Hydrolysis Study
This protocol assesses stability across a pH range.
-
Preparation: Prepare three separate ~1 mg/mL solutions of the compound:
-
Acidic: In 0.1 M Hydrochloric Acid (HCl).
-
Basic: In 0.1 M Sodium Hydroxide (NaOH).
-
Neutral: In purified water.
-
-
Incubation: Incubate all three solutions at 60°C for 24 hours, protected from light.
-
Analysis: At time points (e.g., 0, 2, 8, 24 hours), take an aliquot. For the acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis by RP-HPLC-UV/MS.
Protocol 3: Photostability Study
This protocol evaluates the effect of light exposure.
-
Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water). Place it in a transparent container (e.g., quartz cuvette or clear glass vial).
-
Control: Prepare an identical sample but wrap the container completely in aluminum foil to serve as a dark control.
-
Stress Condition: Place both samples in a photostability chamber and expose them to a light source that complies with ICH Q1B guidelines (providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control by RP-HPLC-UV/MS. A significant difference in the purity profiles indicates photolability.
Protocol 4: Thermal Stress Study
This protocol assesses the stability of the compound in its solid state at elevated temperatures.
-
Preparation: Place a small amount (e.g., 5-10 mg) of the solid compound as a thin layer in a clear glass vial.
-
Control: Store a control sample at the recommended long-term storage temperature (-20°C).
-
Stress Condition: Place the test sample in an oven at a controlled temperature (e.g., 70°C) for an extended period (e.g., 7 days).
-
Analysis: After the incubation period, allow the sample to cool. Prepare solutions of both the stressed and control samples and analyze them by RP-HPLC-UV/MS to compare purity profiles.
Part 4: Visualization of Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways based on the chemical structure of this compound.
Caption: Primary oxidative degradation pathway of the methylthio group.
Caption: Primary hydrolytic degradation pathway at the 7-position.
Caption: General workflow for forced degradation studies.
Part 5: Summary of Stress Conditions
The following table summarizes the typical conditions used in forced degradation studies to probe the stability of this compound. An ideal study aims for 5-20% degradation to ensure that the degradants can be reliably detected and quantified without completely destroying the parent compound.[6]
| Stress Condition | Reagent/Method | Typical Concentration/Level | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60 - 80°C | 24 - 72 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp - 60°C | 2 - 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp | 24 hours |
| Photolysis | ICH-compliant light source | ≥ 1.2 million lux·h & ≥ 200 W·h/m² | Ambient | As per ICH Q1B |
| Thermal (Solid) | Dry Heat Oven | N/A | 70°C | 7 days |
| Thermal (Solution) | Reflux in Neutral Solution | N/A | 60 - 80°C | 24 - 72 hours |
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS:872059-27-3|this compound|Tachizaki Biomedical [chemlab-tachizaki.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Photocyclization of diarylethenes: the effect of imidazole on the oxidative photodegradation process - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine and Related Imidazo[1,2-c]pyrimidine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered when working with this and related small molecule inhibitors in a research and drug development setting.
Due to the limited specific public data on this compound, this guide leverages established best practices and field-proven insights for the broader class of imidazo[1,2-c]pyrimidine derivatives, which are commonly investigated as kinase inhibitors in various biological assays. The principles and protocols outlined here are broadly applicable and will empower you to diagnose and resolve inconsistencies in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What is the expected biological activity of this compound?
While specific targets for this exact molecule are not extensively documented in publicly available literature, the imidazo[1,2-c]pyrimidine scaffold is a key feature in a variety of kinase inhibitors. Derivatives of this scaffold have shown activity against kinases such as CHK1, MK2, and CDK2, which are involved in cell cycle regulation and checkpoint control. Therefore, it is reasonable to hypothesize that this compound may exhibit inhibitory activity in kinase assays or cell-based assays that are sensitive to the modulation of these or other related kinases.
Q2: How should I prepare a stock solution of this compound?
Proper stock solution preparation is critical for reproducible results.
-
Solvent Selection: Based on supplier information, this compound is soluble in DMSO.[1] It is recommended to use anhydrous, high-purity DMSO for preparing stock solutions.
-
Concentration: A common starting concentration for a stock solution is 10 mM. However, always refer to the manufacturer's instructions if available.
-
Procedure: To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Gentle warming and vortexing can aid in dissolution.[1]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.
Q3: What are the primary causes of inconsistent results in my assays?
Inconsistent results with small molecule inhibitors often stem from a few key areas:
-
Compound Stability and Solubility: The compound may be degrading under your experimental conditions or precipitating out of solution.
-
Cell Culture Variability: Inconsistent cell passage number, cell density at the time of treatment, and overall cell health can significantly impact results.
-
Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, and detection methods can lead to significant differences in outcomes.
II. Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a systematic approach to identifying and resolving specific experimental problems.
Issue 1: High Variability in IC50 Values in Cell-Based Assays
Inconsistent IC50 values are a frequent challenge. The following workflow can help pinpoint the source of the variability.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Causality Behind the Steps:
-
Compound Handling and Preparation:
-
Stock Solution Integrity: The purity and concentration of your stock solution are foundational. Degradation or inaccurate concentration will lead to unreliable results. An analytical technique like HPLC or LC-MS can confirm the integrity of your stock.
-
Solubility in Working Dilutions: Small molecules can precipitate when diluted from a high-concentration DMSO stock into aqueous assay media. This reduces the effective concentration of the compound and is a major source of variability.
-
-
Cell Culture Consistency:
-
Cell Passage Number: Cells can undergo genetic and phenotypic changes with repeated passaging. Using cells within a defined and consistent passage number range is crucial for reproducible responses to inhibitors.
-
Seeding Density and Cell Health: The number of cells at the start of the experiment and their overall health will influence their response to treatment. Over-confluent or unhealthy cells may be more or less sensitive to the compound.
-
-
Assay Protocol and Execution:
-
Pipetting and Instrumentation: Inaccurate pipetting can lead to incorrect compound concentrations in your assay wells. Regular calibration of pipettes and plate readers is essential.
-
Incubation Times: The effect of many inhibitors is time-dependent. Ensure that the incubation time with the compound is consistent across all experiments.
-
Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental data points.
-
Issue 2: Poor Solubility in Aqueous Assay Media
Poor aqueous solubility is a common issue with pyrimidine-based compounds.
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a quick assessment of your compound's solubility in your specific assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Assay buffer (e.g., cell culture medium with serum).
-
Clear microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Prepare a series of dilutions of your compound in the assay buffer. A common starting point is to test concentrations up to 100 µM.
-
For each concentration, add the required volume of your DMSO stock to the assay buffer. Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically ≤ 0.5%).
-
Vortex the solutions briefly.
-
Incubate the tubes under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Visually inspect the solutions for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes.
-
Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method like HPLC-UV.
Data Interpretation:
| Observation | Implication | Recommended Action |
| Clear solution at all concentrations | Compound is likely soluble under these conditions. | Proceed with your experiments. |
| Precipitate visible at higher concentrations | Compound has limited solubility in your assay buffer. | Determine the highest soluble concentration and work below this limit. |
Strategies to Improve Solubility:
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer may improve solubility.
-
Use of Co-solvents: While DMSO is the primary solvent for the stock, small amounts of other organic co-solvents may be tolerated by your assay system and can improve solubility. Always perform solvent tolerance controls.
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins may be necessary.
Issue 3: Suspected Off-Target Effects
Observing a biological effect does not definitively prove it is due to the intended target. The following workflow can help to validate on-target activity.
Caption: Workflow for validating on-target effects.
Explanation of Validation Steps:
-
Dose-Response Relationship: A clear and saturable dose-response curve suggests a specific interaction with a biological target.
-
Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that is known to target the same protein produces the same biological effect, it strengthens the evidence for an on-target mechanism.
-
Target Engagement Assay: These assays directly measure the binding of the compound to its intended target within the cell. Examples include cellular thermal shift assays (CETSA) or NanoBRET assays.
III. Concluding Remarks
Troubleshooting inconsistent results in biological assays requires a systematic and logical approach. By carefully considering the potential sources of variability related to the compound, the biological system, and the assay protocol, researchers can significantly improve the reproducibility and reliability of their data. While specific information for this compound is limited, the principles outlined in this guide provide a robust framework for working with this and other imidazo[1,2-c]pyrimidine derivatives.
IV. References
-
Meng, Z., Ciavarri, J. P., McRiner, A., Zhao, Y., Zhao, L., Reddy, P. A., Zhang, X., Fischmann, T. O., Whitehurst, C., & Siddiqui, M. A. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2863–2867. --INVALID-LINK--
-
Shanghai Tachizaki Biomedical Tech. Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Lönn, P., Anderson, H., Nilsson, S., & Strömblad, S. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. --INVALID-LINK--
References
Technical Support Center: Scaling Up the Synthesis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Welcome to the technical support center for the synthesis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production. Our approach is grounded in mechanistic principles and field-proven insights to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and scalable approach involves a two-stage synthesis. The first stage is the construction of a substituted 2-aminothiazole ring via the Hantzsch thiazole synthesis. The second stage involves the cyclocondensation of this thiazole intermediate with a functionalized pyrimidine derivative, typically 4,6-dichloropyrimidine-5-carbaldehyde, to form the fused imidazo[1,2-c]pyrimidine ring system.
Q2: Why is the Hantzsch thiazole synthesis the preferred method for the intermediate?
The Hantzsch synthesis is a robust and well-established method for the formation of thiazole rings from α-haloketones and a thioamide source.[1][2][3] It is generally high-yielding and can be performed with readily available starting materials.[2] For this specific synthesis, the key is the formation of a 2-amino-4-(methylthio)thiazole intermediate.
Q3: What are the critical parameters to control during the cyclocondensation step?
The reaction of the 2-aminothiazole intermediate with 4,6-dichloropyrimidine-5-carbaldehyde is a nucleophilic substitution followed by an intramolecular cyclization. Critical parameters to control include:
-
Stoichiometry: Precise control of the reactant ratios is crucial to avoid side products.
-
Temperature: The reaction temperature will influence the rate of both the desired cyclization and potential side reactions. Stepwise temperature control may be necessary.
-
Solvent: The choice of solvent can significantly impact the solubility of intermediates and the reaction kinetics.[4]
-
Base: An appropriate base is often required to facilitate the nucleophilic attack and subsequent cyclization. The choice and amount of base can affect the reaction outcome.
Q4: What are the primary safety concerns when scaling up this synthesis?
The synthesis involves several hazardous reagents and potential exotherms. Key safety considerations include:
-
Phosphorus oxychloride (POCl₃): Used in the synthesis of the pyrimidine precursor, POCl₃ is highly corrosive and reacts violently with water.[5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
α-Haloketones: These are lachrymatory and skin irritants. Handle with care in a fume hood.
-
Exothermic Reactions: Both the Vilsmeier-Haack reaction for the pyrimidine precursor and the Hantzsch thiazole synthesis can be exothermic.[6] Gradual addition of reagents and careful temperature monitoring are essential, especially on a larger scale.
-
Solvent Handling: Use of flammable organic solvents requires appropriate storage and handling procedures to minimize fire hazards.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
The Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine is a critical first step. Low yields are a common challenge.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Vilsmeier Reagent Formation | The Vilsmeier reagent (chloromethyleniminium salt) forms from the reaction of DMF and POCl₃. This reaction is temperature-sensitive. | Ensure the initial mixing of DMF and POCl₃ is performed at 0 °C with efficient stirring for at least one hour to allow for complete reagent formation before the addition of 4,6-dihydroxypyrimidine.[5] |
| Poor Solubility of 4,6-dihydroxypyrimidine | 4,6-dihydroxypyrimidine has low solubility in the reaction mixture, which can lead to an incomplete reaction. | After the addition of 4,6-dihydroxypyrimidine, allow the mixture to stir at room temperature for a period to ensure good dispersion before heating to reflux.[5] Vigorous stirring is essential. |
| Insufficient Reflux Time | The reaction may require a prolonged heating period to go to completion, especially on a larger scale. | Monitor the reaction progress by TLC or HPLC. Ensure the reaction is refluxed for a minimum of 3 hours or until the starting material is consumed.[5] |
| Suboptimal Work-up Procedure | The product is extracted into an organic solvent. Inefficient extraction will lead to product loss. | The product can be extracted multiple times with a suitable solvent like diethyl ether.[5] Ensure the aqueous layer is thoroughly saturated with salt if necessary to improve extraction efficiency. |
Issue 2: Low Yield or Impurity Formation in the Hantzsch Thiazole Synthesis of the 2-Amino-4-(methylthio)thiazole Intermediate
The formation of the thiazole intermediate is crucial for the final cyclization.
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions of the α-Haloketone | α-Haloketones are reactive and can undergo self-condensation or other side reactions, especially under basic conditions. | Add the α-haloketone slowly to the reaction mixture containing the thiourea. Maintain a controlled temperature to minimize side reactions. |
| Formation of Isomeric Thiazoles | If an unsymmetrical α-haloketone is used, there is a possibility of forming regioisomers. | For the synthesis of 2-amino-4-(methylthio)thiazole, the likely starting material would be a derivative of 1-chloro-1-(methylthio)acetone. Careful selection of the starting materials is key. |
| Incomplete Reaction | The reaction may not go to completion due to insufficient heating or reaction time. | Monitor the reaction by TLC. Refluxing in a suitable solvent like ethanol is a common practice.[3] |
| Difficult Purification | The crude product may contain unreacted starting materials or side products that are difficult to separate. | Purification by recrystallization or column chromatography may be necessary.[3] |
Issue 3: Low Yield or Reaction Failure in the Final Cyclocondensation Step
The final ring-forming reaction can be challenging to optimize.
| Potential Cause | Explanation | Recommended Solution |
| Low Nucleophilicity of the 2-Aminothiazole | The amino group of the thiazole intermediate may not be sufficiently nucleophilic to attack the pyrimidine ring. | The addition of a non-nucleophilic base can deprotonate the amino group and increase its nucleophilicity. Triethylamine or potassium carbonate are common choices. |
| Formation of Side Products | The dichloropyrimidine starting material has two reactive chlorine atoms. This can lead to the formation of di-substituted or other undesired products. | Careful control of stoichiometry (using a slight excess of the aminothiazole) and reaction temperature can favor the desired mono-substitution and subsequent cyclization. |
| Reaction Stalling | The reaction may start but fail to go to completion. | This could be due to the deactivation of the pyrimidine ring after the initial substitution. A higher reaction temperature or a more polar solvent might be required to drive the intramolecular cyclization. Microwave-assisted synthesis could also be explored to improve yields and reduce reaction times.[7] |
| Product Degradation | The final imidazo[1,2-c]pyrimidine product may be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids or bases. | Optimize the reaction time and temperature to minimize degradation. A milder base and the lowest effective temperature should be used. |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of dihydroxypyrimidines.[5]
Materials:
-
4,6-Dihydroxypyrimidine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C and continue stirring for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Gradually add 4,6-dihydroxypyrimidine to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for at least 3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Extract the aqueous mixture multiple times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).
Protocol 2: Synthesis of this compound
This is a general procedure based on the expected cyclocondensation reaction. Optimization of reaction conditions (solvent, base, temperature) is likely necessary.
Materials:
-
2-Amino-4-(methylthio)thiazole (intermediate from Hantzsch synthesis)
-
4,6-Dichloropyrimidine-5-carbaldehyde
-
Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-(methylthio)thiazole and 4,6-dichloropyrimidine-5-carbaldehyde in an anhydrous solvent.
-
Add the base to the reaction mixture.
-
Heat the mixture to a temperature appropriate for the chosen solvent (e.g., reflux for ethanol or isopropanol).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
Validation & Comparative
A Comparative Guide to Imidazo[1,2-c]pyrimidine-Based Kinase Inhibitors and Other Modulators of Cellular Signaling
Introduction: The Quest for Kinase Specificity and the Rise of Novel Scaffolds
In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of modern drug discovery, particularly in oncology. The human kinome, comprising over 500 kinases, orchestrates a complex network of signaling pathways that govern cellular processes. Dysregulation of these pathways is a hallmark of numerous diseases. The central challenge in kinase inhibitor development lies in achieving a precise balance of potency and selectivity. While highly specific inhibitors can minimize off-target effects, multi-targeted agents can offer advantages in complex diseases driven by redundant signaling pathways.
This guide provides a comparative analysis of the imidazo[1,2-c]pyrimidine scaffold, a promising heterocyclic core for the development of novel kinase inhibitors, against a panel of well-characterized kinase modulators. Due to the limited publicly available data on the specific derivative 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, this guide will focus on the broader potential of the imidazo[1,2-c]pyrimidine class, drawing upon data from representative molecules.
We will compare the activity of these representative compounds with three benchmark inhibitors, each exemplifying a different selectivity profile:
-
Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor.
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Staurosporine: A natural product known for its potent but non-selective inhibition of a broad range of kinases.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative efficacy, underlying signaling pathways, and the experimental methodologies used to characterize these inhibitors.
Comparative Kinase Inhibition Profiles
The efficacy of a kinase inhibitor is fundamentally defined by its binding affinity and inhibitory concentration against its target(s). The following tables summarize the biochemical potency of representative imidazo[1,2-c]pyrimidine derivatives and the comparator compounds against key kinases. Lower IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values indicate higher potency.
Table 1: Biochemical Potency of Representative Imidazo[1,2-c]pyrimidine Derivatives
| Compound Class | Representative Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Imidazo[1,2-c]pyrimidine | Compound 9f | Syk | 9 | [1](--INVALID-LINK--) |
| ZAP-70 | 6 | [1](--INVALID-LINK--) | ||
| Imidazo[1,2-c]pyrimidin-5(6H)-one | Compound 3b | CDK2/cyclin E | 330 | [2](--INVALID-LINK--) |
Table 2: Comparative Kinase Inhibition Spectra of Benchmark Inhibitors
| Inhibitor | Primary Target(s) | Kd (nM) or IC50 (nM) | Off-Target Kinases (selected) | Kd (nM) or IC50 (nM) | Reference(s) |
| Dasatinib | BCR-ABL | <1 | SRC, LCK, YES, c-KIT, PDGFRβ | <1, <1, <1, 1.5, 4 | [3](45] |
| c-SRC | 0.8 | EphA2, DDR1 | 1.7, 30 | [3](--INVALID-LINK--) | |
| Gefitinib | EGFR | 2.4 - 37 | RIPK2, GAK | 49 - 90 | [6](78] |
| Staurosporine | PKCα | 0.7 - 6 | PKA, p60v-src, CaMKII, CDK1/cyclin B | 7 - 15, 6, 20, 5 | [9](10--INVALID-LINK--,--INVALID-LINK-- |
Data is compiled from multiple sources and assay conditions may vary.
From this data, it is evident that the imidazo[1,2-c]pyrimidine scaffold has been successfully utilized to generate potent inhibitors of both tyrosine kinases (Syk, ZAP-70) and serine/threonine kinases (CDK2).[1][2] This chemical backbone demonstrates versatility in targeting different branches of the human kinome. In comparison, Dasatinib exhibits a broad inhibitory profile against multiple tyrosine kinases, making it a powerful agent in cancers driven by these pathways.[3][5] Gefitinib, conversely, shows high selectivity for EGFR, though it does interact with other kinases at higher concentrations.[6][8] Staurosporine's nanomolar potency across a wide array of kinases underscores its utility as a research tool but highlights the challenges of achieving selectivity.[9][11]
Impact on Cellular Signaling Pathways
Understanding how these inhibitors affect cellular signaling is crucial to interpreting their biological effects. Below are diagrams of key pathways modulated by the kinases targeted by imidazo[1,2-c]pyrimidine derivatives.
Syk Signaling in B-Cell Activation
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase involved in signal transduction from the B-cell receptor (BCR).[2][12] Its activation initiates a cascade leading to B-cell proliferation, differentiation, and antibody production.[13] Inhibitors of Syk, such as certain imidazo[1,2-c]pyrimidine derivatives, can block these processes.[1]
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. discoverx.com [discoverx.com]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. HMS LINCS Database - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biotium.com [biotium.com]
- 12. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Imidazo[1,2-c]pyrimidine Analogs: Unveiling the Potential of 7-Chloro-5-Substituted Derivatives
In the landscape of medicinal chemistry, the imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various analogs of this heterocyclic system, with a particular focus on the structural motifs that drive these effects. While direct experimental data for 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine remains to be published, this review of its close analogs will illuminate its potential as a therapeutic agent and guide future research in this promising chemical space.
Introduction: The Imidazo[1,2-c]pyrimidine Scaffold
The fusion of an imidazole ring with a pyrimidine core gives rise to the imidazo[1,2-c]pyrimidine system, a class of compounds that has garnered significant attention for its diverse pharmacological properties. These derivatives have been extensively explored for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The versatility of this scaffold allows for substitutions at various positions, leading to a vast chemical space with tunable biological activities. This guide will delve into the structure-activity relationships (SAR) of these analogs, providing a framework for understanding the impact of specific functional groups on their therapeutic potential.
Comparative Analysis of Biological Activities
The biological activities of imidazo[1,2-c]pyrimidine analogs are profoundly influenced by the nature and position of their substituents. Here, we compare the anticancer, antimicrobial, and enzyme inhibitory activities of various derivatives, drawing insights from published experimental data.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of imidazo[1,2-c]pyrimidine derivatives against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression or the induction of apoptosis.
A series of 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives have demonstrated selective inhibition of blood and solid tumor cells.[1] Notably, compound 9b from this series exhibited significant antiproliferative activity against K562 and U937 leukemia cell lines, with IC50 values of 5.597 µM and 3.512 µM, respectively.[1] Mechanistic studies revealed that this compound induces apoptosis and causes cell cycle arrest at the S phase.[1]
Furthermore, imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in hepatocellular carcinoma.[2] The aberrant activation of FGFR-mediated signaling pathways is a known driver of cancer development.[2]
The table below summarizes the cytotoxic activity of selected imidazo[1,2-c]pyrimidine analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9b | K562 (Leukemia) | 5.597 | [1] |
| 9b | U937 (Leukemia) | 3.512 | [1] |
| 7n (FGFR1/2 inhibitor) | - | 8/4 nM | [2] |
| 7n (FGFR4 inhibitor) | - | 3.8 nM | [2] |
Structure-Activity Relationship Insights: The presence of a pyrazolo[3,4-e]pyrimidine core fused to the imidazo[1,2-c]pyrimidine scaffold appears to be crucial for the observed cytotoxic activity. The nature of substituents on this extended ring system further modulates the potency and selectivity. For the FGFR inhibitors, the acrylamide covalent warhead is a key feature for their potent activity.[2]
Antimicrobial Activity
The imidazo[1,2-c]pyrimidine scaffold has also been a source of promising antimicrobial agents. Derivatives have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
A study on new imidazo[1,2-c]pyrimidin-5(6H)-one derivatives reported their antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.[3] Another recent study on novel imidazo[1,2-c]pyrimidine derivatives highlighted significant antifungal activity against Candida albicans and Aspergillus flavus.[4]
The following table presents the antimicrobial activity of representative imidazo[1,2-c]pyrimidine analogs.
| Compound Class | Microorganism | Activity | Reference |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | P. aeruginosa, E. coli, S. aureus | Active | [3] |
| Novel Imidazo[1,2-c]pyrimidines | C. albicans, A. flavus | Significant | [4] |
Structure-Activity Relationship Insights: The specific substitutions on the imidazo[1,2-c]pyrimidine ring system are critical for determining the antimicrobial spectrum and potency. The presence of a 5-oxo group appears to be a favorable feature for antibacterial activity.
Enzyme Inhibitory Activity
Beyond direct cytotoxicity and antimicrobial effects, imidazo[1,2-c]pyrimidine derivatives have been investigated as inhibitors of specific enzymes involved in various diseases. A notable example is their activity as inhibitors of the Syk family of tyrosine kinases.
Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are key players in the activation of B-cells and T-cells, making them attractive targets for allergic and autoimmune diseases.[5] A series of imidazo[1,2-c]pyrimidine derivatives were found to be potent inhibitors of these kinases, with compound 9f showing strong in vitro activity and in vivo efficacy in a mouse model.[5]
The Potential of this compound: A Forward Look
While direct biological data for this compound is not yet available in the public domain, an analysis of the structure-activity relationships of its analogs allows for informed speculation on its potential.
-
The 7-Chloro Substituent: The presence of a chlorine atom at the 7-position is a common feature in many biologically active heterocyclic compounds. Halogen atoms can enhance membrane permeability and participate in halogen bonding, potentially improving target engagement.
-
The 5-Methylthio Substituent: The methylthio group at the 5-position can influence the electronic properties of the ring system and provide a potential site for metabolic modification or interaction with the target protein.
Given the diverse biological activities observed in the imidazo[1,2-c]pyrimidine class, it is plausible that this compound could exhibit interesting anticancer, antimicrobial, or enzyme inhibitory properties. Further experimental evaluation is warranted to explore the full therapeutic potential of this specific analog.
Experimental Methodologies
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The imidazo[1,2-c]pyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of its analogs reveals that specific substitutions are key to unlocking potent and selective biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. While the biological profile of this compound remains to be elucidated, the structure-activity relationships discussed in this guide strongly suggest its potential as a valuable lead compound.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its closely related analogs. Such studies will be instrumental in validating its therapeutic potential and in the rational design of next-generation imidazo[1,2-c]pyrimidine-based drugs.
References
- 1. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Synthetic Landscape of Imidazo[1,2-c]pyrimidines
Introduction: The Strategic Importance of the Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. As a constrained bioisostere of purine, this fused ring system offers a unique three-dimensional architecture that allows for precise interactions with biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making the development of efficient and versatile synthetic routes a critical objective for researchers.[1]
This guide provides an in-depth comparison of the primary synthetic strategies for constructing the imidazo[1,2-c]pyrimidine ring system. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The goal is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select and implement the optimal synthetic route for their specific research and development goals.
Core Synthetic Strategies: A Comparative Analysis
The construction of the imidazo[1,2-c]pyrimidine skeleton can be broadly categorized into four main strategies, each with distinct advantages in terms of efficiency, substrate scope, and operational simplicity.
-
Classical Condensation: The Tschitschibabin-Type Approach
-
Multicomponent Reactions (MCRs): A Convergent Strategy
-
[4+1] Cycloaddition: An Expeditious Route
-
Sequential SNAr and Intramolecular Cyclization
Classical Condensation: The Tschitschibabin-Type Approach
This is the most traditional and conceptually straightforward method for building the fused imidazole ring. The reaction proceeds via the condensation of a 4-aminopyrimidine with a 1,2-bielectrophilic component, typically an α-haloketone.
Mechanistic Rationale: The synthesis is initiated by the nucleophilic attack of the endocyclic N1 atom of the 4-aminopyrimidine onto the α-carbon of the haloketone in an SN2 reaction. This forms a key N-alkylated pyrimidinium intermediate. Subsequent intramolecular cyclization occurs via condensation between the exocyclic amino group and the ketone carbonyl, followed by a dehydration step to yield the aromatic imidazo[1,2-c]pyrimidine core. The initial alkylation on N1 is favored due to its higher nucleophilicity compared to the exocyclic amino group, which is deactivated by resonance with the pyrimidine ring.
Caption: Tschitschibabin-type reaction mechanism.
Advantages:
-
Reliability: A well-established and predictable reaction.
-
Accessibility of Starting Materials: 4-aminopyrimidines and α-haloketones are often commercially available or readily synthesized.
Limitations:
-
Harsh Conditions: Often requires elevated temperatures.
-
Lachrymatory Reagents: α-haloketones are frequently lachrymatory and require careful handling.
-
Limited Scope: The reaction can be sensitive to the electronic nature of the substituents on both reaction partners.
Multicomponent Reactions (MCRs): A Convergent Strategy
Isocyanide-based multicomponent reactions (I-MCRs) represent a highly efficient and atom-economical approach to complex molecules from simple precursors in a single pot. For imidazo[1,2-c]pyrimidines, this typically involves the reaction of a 4-aminopyrimidine, an aldehyde, and an isocyanide.
Mechanistic Rationale: The reaction is believed to proceed through the initial formation of an imine from the condensation of 4-aminopyrimidine and an aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine. The resulting intermediate subsequently cyclizes and aromatizes to furnish the final product. The convergence of three components in one pot significantly streamlines the synthetic process.
Caption: Workflow for isocyanide-based MCR.
Advantages:
-
Efficiency: Rapid assembly of molecular complexity in a single step.
-
Diversity-Oriented: Allows for the easy generation of diverse libraries of compounds by varying the three input components.
-
Atom Economy: High atom economy as most atoms from the reactants are incorporated into the final product.
Limitations:
-
Isocyanide Handling: Isocyanides are known for their pungent odors and potential toxicity, requiring handling in a well-ventilated fume hood.
-
Reaction Optimization: MCRs can sometimes require careful optimization of conditions to suppress side reactions.
[4+1] Cycloaddition: An Expeditious Route
A more novel and highly efficient strategy involves the [4+1] cycloaddition of N-vinyl- or N-aryl-C-(diamino)phosphaalkenes with isocyanides. This method, pioneered by Umkehrer and colleagues, provides a rapid entry into the imidazo[1,2-c]pyrimidine core.[2]
Mechanistic Rationale: This pathway leverages the unique reactivity of phosphaalkenes. The 4-aminopyrimidine is first converted into a phosphinoylamino-diene intermediate. This intermediate then reacts with an isocyanide in a formal [4+1] cycloaddition. The isocyanide acts as a one-carbon synthon, inserting into the diene system. A subsequent elimination of the phosphorus-containing group drives the formation of the aromatic fused ring system.
Advantages:
-
Speed: The reactions are often very fast.[2]
-
Novelty: Provides access to substitution patterns that may be difficult to achieve via other methods.
Limitations:
-
Specialized Reagents: Requires the synthesis of specialized phosphorus-containing reagents, which may not be readily available.
-
Substrate Scope: The scope of this reaction may be more limited compared to classical condensation or MCRs.
Sequential SNAr and Intramolecular Cyclization
This strategy involves a two-step sequence, which can be performed stepwise or as a one-pot procedure. It typically begins with an intermolecular nucleophilic aromatic substitution (SNAr) on an activated pyrimidine ring, followed by an intramolecular ring-closing reaction.
Mechanistic Rationale: A common example involves reacting a chloropyrimidine (e.g., 4-chloro-5-nitropyrimidine) with an electron-poor ω-allylic amine.[3] The first step is the SNAr reaction where the amine displaces the chlorine atom. In the second step, a base promotes an intramolecular conjugate addition of the pyrimidine N1 or N3 nitrogen onto the activated double bond of the allylic system, forming the five-membered imidazole ring.[3] The choice of starting materials and reaction conditions dictates the regioselectivity of the final product.
Caption: Sequential SNAr and intramolecular cyclization.
Advantages:
-
Control: The stepwise nature allows for greater control over the reaction and isolation of intermediates if necessary.
-
Versatility: The pyrimidine ring can be pre-functionalized, allowing for the synthesis of complex derivatives.
Limitations:
-
Longer Sequence: Can be less convergent than one-pot or MCR methods.
-
Activating Groups: Often requires the presence of electron-withdrawing groups on the pyrimidine ring to facilitate the initial SNAr step.
Quantitative Performance Comparison
The choice of a synthetic route is often dictated by quantitative metrics such as yield, reaction time, and required conditions. The following table provides a comparative summary based on representative examples from the literature.
| Synthetic Route | Typical Yield Range | Typical Reaction Time | Key Conditions | Strengths | Weaknesses |
| Tschitschibabin-Type | 40-85% | 4-24 hours | Reflux in EtOH, DMF, or neat; often requires heat. | Reliable, simple starting materials. | Harsh conditions, lachrymatory reagents. |
| Multicomponent (I-MCR) | 60-95% | 2-12 hours | Often catalyzed (e.g., Lewis acids), various solvents. | High efficiency, diversity-oriented. | Pungent/toxic isocyanides. |
| [4+1] Cycloaddition | 70-90% | 1-6 hours | Requires specialized phosphorus reagents. | Rapid, novel access.[2] | Specialized/less accessible reagents. |
| Sequential SNAr/Cyclization | 50-80% | 6-24 hours (total) | SNAr followed by base-mediated cyclization. | High control, versatile functionalization. | Longer sequence, may need activation.[3] |
Experimental Protocols: From Theory to Practice
To ensure this guide is a self-validating and practical resource, we provide detailed, representative protocols for two of the most accessible and widely applicable synthetic strategies.
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-c]pyrimidine via Tschitschibabin-Type Condensation
This protocol is adapted from the general principles of the Tschitschibabin reaction for related heterocyclic systems.
Materials:
-
4-Aminopyrimidine (1.0 mmol, 95 mg)
-
2-Bromoacetophenone (1.0 mmol, 199 mg)
-
Anhydrous Ethanol (10 mL)
-
Sodium Bicarbonate (NaHCO₃) (1.5 mmol, 126 mg)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminopyrimidine (95 mg) and anhydrous ethanol (10 mL). Stir until the solid is fully dissolved.
-
Add sodium bicarbonate (126 mg) to the solution.
-
In a separate vial, dissolve 2-bromoacetophenone (199 mg) in a minimal amount of ethanol (~2 mL) and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-phenylimidazo[1,2-c]pyrimidine.
Protocol 2: One-Pot Synthesis of a Substituted Imidazo[1,2-c]pyrimidine via MCR
This protocol is a representative example of an isocyanide-based multicomponent synthesis.
Materials:
-
4-Aminopyrimidine (1.0 mmol, 95 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Cyclohexyl isocyanide (1.0 mmol, 109 mg, 124 µL)
-
Scandium(III) triflate (Sc(OTf)₃) (5 mol%, 24.6 mg)
-
Methanol (5 mL)
Procedure:
-
In a 25 mL flame-dried, round-bottom flask under a nitrogen atmosphere, combine 4-aminopyrimidine (95 mg), benzaldehyde (102 µL), and scandium(III) triflate (24.6 mg) in methanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Add cyclohexyl isocyanide (124 µL) to the reaction mixture in one portion.
-
Heat the reaction to 60 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired N-cyclohexyl-2-phenylimidazo[1,2-c]pyrimidin-3-amine.
Conclusion and Future Outlook
The synthesis of the imidazo[1,2-c]pyrimidine scaffold is achievable through several distinct and effective strategies.
-
For robust, well-established syntheses where starting materials are readily available, the Tschitschibabin-type condensation remains a viable option, despite its often harsh conditions.
-
For diversity-oriented synthesis and rapid lead generation , multicomponent reactions are unparalleled in their efficiency and convergence.
-
For researchers seeking novel and rapid entry points , exploring methodologies like the [4+1] cycloaddition can be highly rewarding, provided the specialized reagents are accessible.
-
When fine-tuning and control are paramount, particularly with pre-functionalized substrates, the sequential SNAr and cyclization approach offers a powerful and modular pathway.
The choice of synthetic route is a strategic decision that depends on the project's specific goals, available resources, and desired scale. As synthetic methodology continues to advance, we can anticipate the development of even more efficient, greener, and versatile methods—such as those employing flow chemistry or novel catalytic systems—for the construction of this important heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 3. Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
A Comparative Guide to Validating the Target Engagement of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
In the landscape of contemporary drug discovery, the definitive confirmation that a novel bioactive compound reaches and interacts with its intended molecular target within a physiologically relevant context is a cornerstone of a successful research program.[1][2] This guide provides a comprehensive, comparative framework for validating the target engagement of a novel small molecule, exemplified by 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine. While the specific biological target of this compound is not yet publicly defined, its imidazo[1,2-c]pyrimidine scaffold is frequently associated with kinase inhibition.[3][4][5] Therefore, for the purpose of this illustrative guide, we will hypothesize its interaction with a protein kinase, "Kinase X," and compare its target engagement profile with a well-characterized, fictitious kinase inhibitor, "Compound Y."
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of diverse experimental strategies to robustly assess target engagement. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific integrity.
The Imperative of Target Engagement Validation
The journey from a promising hit compound to a clinical candidate is fraught with challenges, with a significant portion of drug failures in clinical trials attributed to a lack of efficacy or unforeseen toxicity.[2] A primary contributor to these failures is an incomplete understanding of whether the compound effectively engages its intended target in a complex biological system.[1][2] Rigorous target engagement studies early in the discovery pipeline provide the mechanistic confidence required to interpret structure-activity relationships (SAR), predict in vivo efficacy, and de-risk potential off-target effects.[2][6]
This guide will compare three orthogonal, state-of-the-art methodologies for validating the target engagement of this compound against our hypothetical Kinase X:
-
Biochemical Kinase Binding Assay: A direct, in vitro measurement of the physical interaction between the compound and the isolated target protein.
-
Cellular Thermal Shift Assay (CETSA™): A biophysical method to assess target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[7][8][9]
-
Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay that can be adapted to measure target engagement in living cells in real-time.[10][11][12]
Below, we provide a detailed, comparative analysis of these techniques, complete with experimental protocols and illustrative data.
Method 1: Direct Target Interaction - The Biochemical Kinase Binding Assay
Biochemical binding assays offer a controlled and direct measure of the affinity of a compound for its target protein, devoid of the complexities of a cellular environment.[2] This makes them an excellent starting point for confirming a direct physical interaction. A variety of formats exist, including radiometric assays and fluorescence-based techniques.[13][14][15] Here, we will focus on a competition binding assay format.
Rationale and Experimental Logic
The principle of a competition binding assay is to measure the ability of a test compound (this compound) to displace a known, high-affinity labeled ligand (a "tracer") from the active site of the kinase.[16] The degree of displacement is proportional to the binding affinity of the test compound.
Caption: Workflow for a biochemical kinase competition binding assay.
Experimental Protocol: Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant, purified Kinase X in an appropriate assay buffer.
-
Prepare a stock solution of a suitable fluorescently labeled ATP-competitive tracer known to bind Kinase X.
-
Prepare serial dilutions of this compound and the comparator, Compound Y, in DMSO.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the assay buffer.
-
Add the test compounds (this compound or Compound Y) at various concentrations. Include DMSO-only wells as a negative control.
-
Add the fluorescent tracer to all wells at a concentration typically at or below its Kd for Kinase X.
-
-
Reaction Initiation and Incubation:
-
Initiate the binding reaction by adding Kinase X to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader. In the absence of a competitor, the tracer binds to the large kinase, resulting in a high FP signal. When displaced by a test compound, the free tracer tumbles more rapidly, leading to a low FP signal.
-
-
Data Analysis:
-
Plot the FP signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Comparative Data
| Compound | IC50 (nM) for Kinase X |
| This compound | 150 |
| Compound Y (Comparator) | 25 |
Interpretation: The biochemical binding assay provides quantitative data on the direct interaction of the compounds with the isolated kinase. In this hypothetical example, both compounds demonstrate binding to Kinase X, with Compound Y exhibiting a higher affinity.
Method 2: Target Engagement in a Cellular Milieu - The Cellular Thermal Shift Assay (CETSA™)
While biochemical assays are invaluable, they do not confirm that a compound can engage its target within the complex environment of a living cell.[2] The Cellular Thermal Shift Assay (CETSA™) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[7][8][9] The principle is that a protein bound to a ligand is more resistant to thermal denaturation than the unbound protein.
Rationale and Experimental Logic
Cells are treated with the test compound, followed by heating to induce protein denaturation and aggregation. The amount of soluble target protein remaining at different temperatures is then quantified, typically by Western blotting or other protein detection methods.[9][17] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).
Experimental Protocol: CETSA™
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses Kinase X to a suitable confluency.
-
Treat the cells with various concentrations of this compound, Compound Y, or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific antibody against Kinase X.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble Kinase X relative to the unheated control against the temperature for each compound treatment.
-
The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm (ΔTm) in the presence of the compound indicates thermal stabilization and target engagement.
-
Comparative Data
| Compound | Concentration | ΔTm (°C) for Kinase X |
| This compound | 10 µM | + 4.5 |
| Compound Y (Comparator) | 1 µM | + 6.2 |
Interpretation: The CETSA™ results would demonstrate that both compounds engage Kinase X in a cellular context, leading to its thermal stabilization. The magnitude of the thermal shift can be indicative of the extent of target engagement at a given concentration.
Method 3: Real-Time Target Engagement in Living Cells - Bioluminescence Resonance Energy Transfer (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring protein-protein interactions and can be adapted to measure compound-target engagement in real-time within living cells.[10][11][12][18] A common approach for target engagement is the NanoBRET™ assay.
Rationale and Experimental Logic
In a NanoBRET™ target engagement assay, the target protein (Kinase X) is fused to a NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein acts as the energy acceptor. When the tracer is bound to the luciferase-tagged target, and a substrate for the luciferase is added, energy is transferred from the donor to the acceptor, resulting in a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer, leading to a decrease in the BRET signal.[11][19]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™
-
Cell Preparation:
-
Transfect cells with a plasmid encoding for the Kinase X-NanoLuc® fusion protein.
-
Plate the transfected cells in a white, 96-well or 384-well assay plate and allow them to adhere overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and Compound Y.
-
Add the compounds to the cells, followed by the addition of the fluorescent NanoBRET™ tracer.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).
-
-
Detection:
-
Add the NanoLuc® substrate to all wells.
-
Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer) using a luminometer capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer in living cells.
-
Comparative Data
| Compound | Live-Cell IC50 (nM) for Kinase X |
| This compound | 850 |
| Compound Y (Comparator) | 120 |
Interpretation: The NanoBRET™ assay provides a quantitative measure of target engagement in living cells. The IC50 values obtained reflect not only the binding affinity but also the cell permeability of the compounds. The higher IC50 values in the BRET assay compared to the biochemical assay are expected and provide crucial information about the compound's performance in a more physiologically relevant setting.
Comparative Summary and Conclusion
Validating the target engagement of a novel compound like this compound is a critical step in its development as a chemical probe or therapeutic agent.[1] By employing a multi-pronged approach that combines biochemical and cell-based assays, researchers can build a comprehensive and robust understanding of a compound's interaction with its target.
| Assay Type | Key Advantages | Key Considerations |
| Biochemical Binding Assay | Direct measure of binding affinity; high throughput.[13][14][20] | Lacks cellular context; may not reflect in-cell potency.[2] |
| Cellular Thermal Shift Assay (CETSA™) | Measures engagement in intact cells or tissues; no need for protein or compound modification.[7][9][21] | Lower throughput; requires a specific antibody for detection. |
| Bioluminescence Resonance Energy Transfer (BRET) | Real-time measurement in living cells; quantitative and high-throughput.[10][22] | Requires genetic modification of the target protein; relies on the availability of a suitable tracer.[11] |
The hypothetical data presented herein illustrates how these orthogonal methods can provide complementary information. The biochemical assay confirmed a direct interaction, CETSA™ demonstrated target engagement in a cellular environment, and the BRET assay offered a quantitative measure of this engagement in living cells. The convergence of data from these diverse experimental approaches provides strong evidence for the on-target activity of this compound and would justify its further investigation. This guide provides a robust framework for designing and executing such critical target validation studies.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. selvita.com [selvita.com]
- 20. Kinase Binding Assay - Creative Proteomics [iaanalysis.com]
- 21. pelagobio.com [pelagobio.com]
- 22. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
The 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged structure, demonstrating potent activity against a range of therapeutically relevant kinases. This guide focuses on the structure-activity relationship (SAR) of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine derivatives, a substitution pattern with significant potential. While comprehensive SAR studies on this specific derivative are not extensively published, by analyzing closely related imidazo[1,2-c]pyrimidine series, we can extrapolate and build a robust comparative framework to guide future drug design and optimization efforts.
This guide will dissect the imidazo[1,2-c]pyrimidine core, explore the influence of various substituents on biological activity, and provide a rationale for experimental design based on established findings in the field. We will primarily draw insights from the seminal work on imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinase inhibitors, which provides a strong foundation for understanding the SAR of this heterocyclic system.[1][2]
The Imidazo[1,2-c]pyrimidine Core: A Versatile Kinase Binding Motif
The imidazo[1,2-c]pyrimidine scaffold is a nitrogen-rich heterocyclic system that presents multiple points for interaction with the ATP-binding pocket of kinases. Its planar structure allows for favorable stacking interactions, while the strategically positioned nitrogen atoms can act as hydrogen bond acceptors or donors, crucial for anchoring the molecule within the active site. The fusion of the imidazole and pyrimidine rings creates a rigid framework, reducing the entropic penalty upon binding and often leading to higher affinity.
Synthesis of the Imidazo[1,2-c]pyrimidine Scaffold
A general and efficient method for the synthesis of the imidazo[1,2-c]pyrimidine core involves the condensation of a 2-aminopyrimidine with an α-haloketone, a reaction widely known in heterocyclic chemistry.[3] Modifications to this core, including the introduction of the 7-chloro and 5-methylthio moieties, can be achieved through various synthetic strategies, often starting from appropriately substituted pyrimidine precursors.
Below is a generalized workflow for the synthesis of substituted imidazo[1,2-c]pyrimidine derivatives, based on common synthetic routes described in the literature.
Caption: Generalized synthetic workflow for imidazo[1,2-c]pyrimidine derivatives.
Structure-Activity Relationship (SAR) Analysis
Based on studies of related imidazo[1,2-c]pyrimidine derivatives as kinase inhibitors, we can infer the following SAR trends for the this compound scaffold. The primary biological target discussed in the foundational study is the Spleen Tyrosine Kinase (Syk), a key mediator in allergic and inflammatory responses.[1]
Substitutions at the 5-Position: Modulating Potency and Selectivity
The 5-position of the imidazo[1,2-c]pyrimidine ring system is a critical site for interaction with the kinase hinge region. In the case of our lead scaffold, this position is occupied by a methylthio (-SMe) group.
| R1 at Position 5 | Syk IC50 (nM) | ZAP-70 IC50 (nM) | Key Observations |
| -SMe | Data not available for Syk | Data not available for Syk | The methylthio group is a relatively small, lipophilic group. Its sulfur atom can potentially engage in specific interactions. |
| -NH-benzyl | 2.6 | 1.8 | Introduction of a larger, flexible benzylamino group leads to potent inhibition of Syk and the related ZAP-70 kinase.[1] |
| -NH-(3-methoxybenzyl) | 1.1 | 0.8 | Addition of a meta-methoxy group on the benzyl ring enhances potency, suggesting the presence of a nearby pocket that can accommodate this substituent.[1] |
| -NH-(4-fluorobenzyl) | 2.1 | 1.3 | A fluoro substituent at the para position is well-tolerated and maintains high potency.[1] |
| -O-benzyl | 120 | 58 | Replacing the amino linker with an ether linkage significantly reduces activity, highlighting the importance of the hydrogen bond donating capacity of the -NH- group for hinge binding.[1] |
Expert Insights: The data strongly suggests that a hydrogen bond donating group at the 5-position is crucial for potent kinase inhibition, likely through interaction with the hinge region of the ATP binding site. The methylthio group in our lead compound, while not a classical hydrogen bond donor, may confer unique properties. It is less basic than an amino group, which could be advantageous for cell permeability and pharmacokinetic properties. Exploring bioisosteric replacements for the methylthio group that retain its size and electronic properties while introducing alternative interactions could be a fruitful avenue for optimization.[4]
Substitutions at the 7-Position: Fine-Tuning Physicochemical Properties
The 7-position in our lead scaffold is occupied by a chloro (-Cl) group. This position often points towards the solvent-exposed region of the ATP-binding site.
| R2 at Position 7 | Syk IC50 (nM) (with optimal 5-substituent) | Key Observations |
| -Cl | 1.1 | The chloro group is an electron-withdrawing group that can influence the overall electronics of the heterocyclic core. It also adds lipophilicity.[1] |
| -H | 1.4 | Removal of the chloro group results in a slight decrease in potency, suggesting a modest favorable contribution of the chlorine atom.[1] |
| -Me | 2.0 | A methyl group at this position is also well-tolerated, with a minor drop in activity compared to the chloro-substituted analog.[1] |
| -F | 1.3 | A fluoro group provides similar potency to the unsubstituted analog, indicating that small, electron-withdrawing groups are generally favorable.[1] |
Expert Insights: Modifications at the 7-position appear to have a less dramatic impact on inhibitory potency compared to the 5-position. This suggests that this position can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability, without significantly compromising its primary binding interactions. The chloro group in the lead compound likely contributes to favorable van der Waals interactions and may block a potential site of metabolism.
Substitutions at Other Positions
While our lead compound is unsubstituted at other positions, exploring these can unlock further improvements in potency and selectivity. For instance, the introduction of a carboxamide group at the 8-position has been shown to provide an additional interaction point, further anchoring the inhibitor in the active site and enhancing potency.[1]
Proposed Kinase Interaction Model
Based on the SAR data and co-crystal structures of related inhibitors, a hypothetical binding model for a potent imidazo[1,2-c]pyrimidine derivative within a kinase ATP pocket can be proposed.
Caption: Hypothetical binding model of an imidazo[1,2-c]pyrimidine inhibitor.
Experimental Protocols
To facilitate further research and validation of the proposed SAR, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.
General Synthetic Procedure for Imidazo[1,2-c]pyrimidine Derivatives
-
Step 1: Cyclocondensation. To a solution of the appropriately substituted 2-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone (1.1 eq).
-
Step 2: Heating. Heat the reaction mixture at reflux for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Step 3: Work-up. Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Step 4: Purification. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired imidazo[1,2-c]pyrimidine derivative.
In Vitro Kinase Inhibition Assay (Example: Syk Kinase)
-
Step 1: Reagents. Prepare a reaction buffer containing ATP, a suitable kinase substrate (e.g., a biotinylated peptide), and the recombinant human Syk kinase enzyme.
-
Step 2: Compound Preparation. Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Step 3: Kinase Reaction. In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Step 4: Detection. Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or an ELISA-based format with a phospho-specific antibody.
-
Step 5: Data Analysis. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive SAR studies of closely related analogues, it is evident that the 5-position is a critical determinant of potency, with a hydrogen bond donating group being highly favorable for interaction with the kinase hinge region. The 7-position offers a site for modulating physicochemical properties without drastically affecting inhibitory activity.
Future optimization of this scaffold should focus on:
-
Bioisosteric replacement of the 5-methylthio group: Exploring small, polar groups that can act as hydrogen bond acceptors or donors may enhance potency.
-
Systematic exploration of the 7-position: Introducing a variety of substituents at this position could improve solubility, metabolic stability, and overall pharmacokinetic profile.
-
Functionalization of other positions: Investigating substitutions at the 2, 3, and 8-positions could reveal additional pockets for interaction and lead to improved selectivity.
By leveraging the insights from existing SAR data and employing rational drug design principles, the this compound scaffold can be further developed into potent and selective kinase inhibitors for a range of therapeutic applications.
References
- 1. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk fami… [ouci.dntb.gov.ua]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
A Comparative Analysis of the Anticancer Potential of Imidazo[1,2-c]pyrimidine Compounds
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the relentless pursuit of novel scaffolds with potent and selective anticancer activity is paramount. Among the myriad of heterocyclic compounds, the imidazo[1,2-c]pyrimidine core has emerged as a privileged structure, demonstrating significant promise as a versatile template for the design of a new generation of cancer therapeutics. This guide provides a comprehensive comparison of the anticancer activity of various imidazo[1,2-c]pyrimidine derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for more effective cancer treatments.
The Rationale for Imidazo[1,2-c]pyrimidines in Oncology
The fused heterocyclic system of imidazo[1,2-c]pyrimidine offers a unique three-dimensional architecture that allows for diverse substitutions, enabling fine-tuning of its physicochemical properties and biological activity. This structural versatility has been exploited to target a range of cancer-associated proteins, most notably protein kinases, which are often dysregulated in malignant cells. The mechanism of action of many imidazo[1,2-c]pyrimidine derivatives involves the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby halting the uncontrolled proliferation of cancer cells.
Comparative Anticancer Activity: A Data-Driven Overview
The true measure of a novel anticancer agent lies in its potency and selectivity against various cancer cell lines, often benchmarked against established chemotherapeutic drugs. The following table summarizes the 50% inhibitory concentration (IC50) values of representative imidazo[1,2-c]pyrimidine and related imidazopyrimidine derivatives from various studies, offering a glimpse into their comparative efficacy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 76a | MCF-7 (Breast) | 3.00 (µg/mL) | Cisplatin | - | [1] |
| Compound 26c | HCC827 (Lung) | 0.0294 | - | - | [1] |
| Compound 27a | HCC827 (Lung) | 0.0503 | - | - | [1] |
| Compound 72a | MCF-7 (Breast) | 0.01 (mol L-1) | Doxorubicin | >0.1 | [1] |
| Compound 72a | NCI-H460 (Lung) | 0.01 (mol L-1) | Doxorubicin | >0.1 | [1] |
| Compound 72a | SF-268 (CNS) | 0.02 (mol L-1) | Doxorubicin | >0.1 | [1] |
| Compound 12b | Hep-2 (Larynx) | 11 | Doxorubicin | 10 | [2][3] |
| Compound 12b | HepG2 (Liver) | 13 | Doxorubicin | 1.5 | [2][3] |
| Compound 12b | MCF-7 (Breast) | 11 | Doxorubicin | 0.85 | [2][3] |
| Compound 12b | A375 (Melanoma) | 11 | Doxorubicin | 5.16 | [2][3] |
| IP-5 | HCC1937 (Breast) | 45 | - | - | [4][5] |
| IP-6 | HCC1937 (Breast) | 47.7 | - | - | [4][5] |
| IP-7 | HCC1937 (Breast) | 79.6 | - | - | [4][5] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer effects of imidazo[1,2-c]pyrimidine compounds are often attributed to their ability to interfere with critical signaling pathways that drive cancer progression. Two of the most well-documented mechanisms are the induction of apoptosis and the inhibition of pro-survival pathways like PI3K/Akt/mTOR and Wnt/β-catenin.
Induction of Apoptosis
Many imidazo[1,2-c]pyrimidine derivatives have been shown to trigger the apoptotic cascade in cancer cells. This is often characterized by the activation of caspases, a family of proteases that execute programmed cell death. Western blot analysis frequently reveals an increase in the levels of cleaved (active) caspase-3 and cleaved PARP, a key substrate of caspase-3. Furthermore, these compounds can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and initiates the intrinsic apoptotic pathway.[6]
Caption: Intrinsic apoptosis pathway induced by imidazo[1,2-c]pyrimidine compounds.
Inhibition of Pro-Survival Signaling
The PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways are frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of these pathways.[4][7] By blocking key kinases within these cascades, these compounds can effectively suppress the downstream signaling that cancer cells rely on for their growth and survival. For instance, inhibition of the Wnt/β-catenin pathway can lead to a downregulation of target genes like c-myc and cyclin D1, which are crucial for cell cycle progression.[7]
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of imidazo[1,2-c]pyrimidine compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-c]pyrimidine compounds and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection: Western Blotting
Western blotting is used to detect specific proteins in a sample and is a key method for confirming the induction of apoptosis by analyzing the expression of apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
The imidazo[1,2-c]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents. The compounds derived from this core have demonstrated potent cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis and the inhibition of key pro-survival signaling pathways. The comparative data presented in this guide highlights the potential of these compounds to rival, and in some cases surpass, the activity of established chemotherapeutic drugs.
Future research in this area should focus on optimizing the structure-activity relationship to enhance potency and selectivity, thereby minimizing off-target effects. In vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates. Furthermore, a deeper understanding of the molecular targets and mechanisms of action will be instrumental in identifying predictive biomarkers for patient stratification and developing rational combination therapies. The continued exploration of the imidazo[1,2-c]pyrimidine scaffold holds significant promise for enriching the arsenal of anticancer therapeutics and ultimately improving patient outcomes.
References
- 1. scispace.com [scispace.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Assessing the Novelty of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine for Patenting: A Comparative Guide
For researchers and innovators in drug discovery, the imidazo[1,2-c]pyrimidine scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities. This guide provides a comprehensive analysis of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, offering a deep dive into the existing scientific and patent landscape to assess its novelty and potential for patent protection. We will objectively compare this molecule to existing alternatives, supported by a strategic framework of experimental protocols designed to uncover novel applications and solidify intellectual property claims.
The Prior Art Landscape: Mapping the Imidazo[1,2-c]pyrimidine Domain
An initial survey of chemical databases and patent literature reveals that this compound and its hydrochloride salt are known chemical entities. Several chemical suppliers list these compounds for sale, indicating their primary utility to date has been as a research chemical or building block. The existence of a compound in the public domain, particularly its commercial availability, presents a significant barrier to patenting the molecule itself (a composition of matter claim).
However, the patent landscape for related imidazo[1,2-c]pyrimidine derivatives is rich and varied, suggesting that novel applications, formulations, or synthetic methods for our target compound could be patentable. Existing patents on related structures claim a range of biological activities, including:
-
Bronchodilators: A foundational patent in this area describes substituted imidazo[1,2-c]pyrimidines for treating respiratory conditions.
-
Anticancer Agents: More recent patent literature details 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as inhibitors of c-KIT for cancer therapy. While a different scaffold, it highlights the interest in pyrimidine-fused systems for oncology.
-
cGAS Inhibitors: A recent patent application discloses triazole-substituted imidazo[1,2-a]pyrimidine compounds as inhibitors of the cGAS-STING pathway, targeting autoimmune and inflammatory diseases.
-
Antimicrotubule Agents: Scientific literature reports on 7-anilino triazolopyrimidines as potent inhibitors of tubulin polymerization with anticancer potential.
This landscape indicates that while the core imidazo[1,2-c]pyrimidine structure is well-explored, novelty can be established by demonstrating a new and non-obvious utility for this compound or by creating novel derivatives with superior properties.
Comparative Chemical Profile and Synthesis Strategy
To establish a baseline for comparison, we will first consider the general synthesis of the imidazo[1,2-c]pyrimidine core. The most common route involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.
A plausible synthetic route to this compound is outlined below. This proposed pathway is based on established chemical principles for the formation of similar heterocyclic systems.
Caption: Proposed synthetic pathway for the target compound.
Table 1: Comparison of Imidazo[1,2-c]pyrimidine Scaffolds in Recent Patents
| Compound Class | Target/Application | Key Structural Features | Patent/Reference |
| Substituted imidazo[1,2-c]pyrimidines | Bronchodilators | Varied substituents at positions 5 and 7. | US4565864A |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines | Anticancer (c-KIT inhibitors) | A pyridinyl-pyrimidine core. | WO2021013864A1 |
| Triazole-substituted imidazo[1,2-a]pyrimidines | cGAS inhibitors | A triazole moiety. | WO2024083773A1 |
| 7-Anilino triazolopyrimidines | Antimicrotubule agents | Aniline substitution at the 7-position. | MDPI, Cancers, 2021 |
| This compound | Unknown | Chloro at C7, Methylthio at C5 | N/A |
The key differentiators of our target compound are the specific substituents: a chloro group at the 7-position and a methylthio group at the 5-position. The chloro group offers a potential site for further functionalization via nucleophilic substitution, while the methylthio group could be oxidized to a sulfoxide or sulfone, providing avenues for creating novel derivatives.
Strategic Research Plan for Establishing Novelty and Patentability
To build a case for patentability, a systematic investigation into the biological activities and properties of this compound is required. The following experimental workflows are designed to explore potential novelty in areas suggested by the prior art for related compounds.
Workflow for Assessing Anticancer Activity
Given the prevalence of related heterocyclic systems in oncology, a primary avenue of investigation should be its potential as an anticancer agent.
Caption: Workflow for anticancer activity assessment.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL
A Senior Application Scientist's Guide: Hydrochloride Salt vs. Free Base Forms in Preclinical Assays
In the landscape of drug discovery and development, the selection of the appropriate solid-state form of a compound is a critical decision that can profoundly influence its physicochemical and biopharmaceutical properties. This guide provides an in-depth comparison of the hydrochloride (HCl) salt and the free base forms of a hypothetical small molecule, "Inhibitor-X," in the context of common preclinical assays. We will explore the underlying scientific principles that govern their differential performance and provide practical, field-tested protocols to aid researchers in making informed decisions.
The Critical Choice: Understanding Salt vs. Free Base
The free base is the un-ionized, neutral form of a molecule. In contrast, a salt form, such as a hydrochloride, is created by reacting the free base with an acid (in this case, hydrochloric acid). This seemingly simple chemical modification can have a cascade of effects on a compound's properties.
The primary rationale for salt formation is often to improve a compound's solubility and dissolution rate, which can, in turn, enhance bioavailability. However, the choice between a salt and a free base is not always straightforward and can have significant implications for in vitro and in vivo assays. The hydrochloride salt of Inhibitor-X, for example, is expected to exhibit higher aqueous solubility compared to its free base counterpart. This is due to the ionization of the molecule, which allows for more favorable interactions with polar solvents like water.
Physicochemical Properties: The Foundation of Assay Performance
The performance of a compound in any assay is fundamentally linked to its physicochemical properties. Here, we compare the key properties of Inhibitor-X hydrochloride and its free base form.
| Property | Inhibitor-X HCl | Inhibitor-X Free Base | Implication for Assays |
| Aqueous Solubility | High | Low | The HCl salt is less likely to precipitate in aqueous assay buffers, ensuring more accurate determination of potency. |
| Dissolution Rate | Fast | Slow | Faster dissolution of the HCl salt leads to more rapid and complete solubilization in stock solutions and assay media. |
| Hygroscopicity | Moderate to High | Low | The HCl salt may absorb water from the atmosphere, which can affect the accuracy of weighing and stock solution concentration. |
| Solid-State Stability | Generally High | Variable | The crystalline structure of the HCl salt often imparts greater stability against degradation. |
| pH of Solution | Acidic | Neutral to Basic | The acidic nature of the HCl salt solution can influence the pH of the assay medium, potentially affecting protein structure and function. |
Impact on Common Preclinical Assays: A Comparative Analysis
The choice between the hydrochloride salt and the free base of Inhibitor-X can lead to significant differences in the results of various preclinical assays.
Enzyme Inhibition Assays
In a typical enzyme inhibition assay, the compound is serially diluted in an aqueous buffer to determine its IC50 value. The higher aqueous solubility of Inhibitor-X HCl is a distinct advantage here. Poorly soluble compounds, like the free base of Inhibitor-X, may precipitate at higher concentrations, leading to an overestimation of the IC50 value.
Experimental Protocol: Enzyme Inhibition Assay
-
Stock Solution Preparation: Prepare 10 mM stock solutions of Inhibitor-X HCl and Inhibitor-X free base in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solutions in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Enzyme Reaction: Add the diluted compounds to the enzyme and substrate mixture.
-
Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Data Presentation: IC50 Determination
| Form | Apparent IC50 (µM) | Observations |
| Inhibitor-X HCl | 1.2 | No precipitation observed at any concentration. |
| Inhibitor-X Free Base | 3.5 | Precipitation observed at concentrations above 5 µM. |
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Cell-Based Assays
In cell-based assays, the compound must traverse the cell membrane to reach its intracellular target. The free base, being more lipophilic, is generally thought to have better membrane permeability than the more polar hydrochloride salt. However, the poor aqueous solubility of the free base can lead to its precipitation in the cell culture medium, reducing the effective concentration of the compound.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Inhibitor-X HCl and Inhibitor-X free base prepared in cell culture medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (e.g., luminescence).
-
Data Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation: GI50 Determination
| Form | Apparent GI50 (µM) | Microscopic Observation |
| Inhibitor-X HCl | 2.5 | No precipitation observed. |
| Inhibitor-X Free Base | 5.8 | Crystalline precipitate observed in wells with concentrations > 10 µM. |
Signaling Pathway of Inhibitor-X
Caption: Hypothetical signaling pathway targeted by Inhibitor-X.
Practical Recommendations and Best Practices
-
Characterize Both Forms: Whenever possible, characterize the physicochemical properties of both the salt and the free base forms of your compound.
-
Mind the pH: Be aware of the potential for the hydrochloride salt to alter the pH of your assay buffer. Use a well-buffered system to mitigate this effect.
-
Solubility is Key: For aqueous assays, the hydrochloride salt is often the preferred form due to its higher solubility. However, always verify that the compound remains in solution at the highest concentration tested.
-
Consider Membrane Permeability: For cell-based assays, the free base may offer an advantage in terms of membrane permeability, but this can be negated by poor solubility.
-
Document Everything: Clearly document which form of the compound was used in each experiment to ensure reproducibility.
Conclusion
The choice between a hydrochloride salt and a free base is a nuanced one that requires careful consideration of the specific assay system and the compound's physicochemical properties. While the hydrochloride salt of Inhibitor-X demonstrates clear advantages in aqueous-based assays due to its superior solubility, the potential for pH effects and altered membrane permeability must be taken into account. By understanding the interplay between a compound's solid-state form and its behavior in solution, researchers can design more robust experiments and generate more reliable and reproducible data.
A Senior Application Scientist's Guide to In-Vitro vs. In-Vivo Efficacy of Imidazo[1,2-c]pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The imidazo[1,2-c]pyrimidine scaffold has emerged as a versatile and potent core for inhibitors targeting a range of enzymes, particularly kinases, in oncology and immunology.[1] However, the crucial question remains: does potent in-vitro activity translate to meaningful in-vivo efficacy? This guide provides an in-depth technical comparison, grounded in experimental data and field-proven insights, to navigate the complexities of evaluating imidazo[1,2-c]pyrimidine-based inhibitors.
Section 1: The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[1,2-c]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[2] Modifications at various positions on the bicyclic ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
These inhibitors have shown promise against a variety of kinase targets, including:
-
Cyclin-Dependent Kinases (CDKs): Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2, a key regulator of the cell cycle, making them potential anticancer agents.[2]
-
Spleen Tyrosine Kinase (Syk): Derivatives of this scaffold have demonstrated potent inhibition of Syk family kinases, which are crucial in B-cell and T-cell activation, suggesting therapeutic potential in allergic and autoimmune diseases.[3]
-
Oncogenic KRAS: Novel imidazo-pyrimidine compounds are being developed to target various KRAS mutations, which are notorious drivers of numerous cancers.[4][5]
The primary mechanism of action for many of these inhibitors is competitive inhibition at the ATP-binding site, preventing the kinase from phosphorylating its downstream substrates and thereby disrupting the signaling cascade.
Signaling Pathway Example: The CDK2/Cyclin E Pathway in Cell Cycle Progression
The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a common target for imidazo[1,2-c]pyrimidine-based inhibitors.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Section 2: In-Vitro Efficacy Assessment: The First Hurdle
In-vitro assays are indispensable for the initial screening and characterization of inhibitors. They offer a controlled environment to quantify the direct interaction between the compound and its molecular target, as well as its effect on cellular processes.
Key In-Vitro Assays
-
Biochemical Kinase Assays: These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.[6] Common formats include radiometric assays that track the transfer of a radiolabeled phosphate from ATP to a substrate, and luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.[7][8] The primary output is the IC50 value , which is the concentration of the inhibitor required to reduce kinase activity by 50%.[9]
-
Cell-Based Proliferation Assays: These assays assess the inhibitor's ability to halt the growth of cancer cell lines.[10] Methods like the sulforhodamine B (SRB) assay are used to determine the GI50 value , the concentration at which the compound inhibits cell growth by 50%.[11]
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or western blotting for downstream substrate phosphorylation can confirm that the inhibitor is engaging its intended target within the complex cellular environment.
Experimental Protocol: In-Vitro Kinase Activity Assay (Luminescence-Based)
This protocol provides a generalized workflow for determining the IC50 of an imidazo[1,2-c]pyrimidine inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Imidazo[1,2-c]pyrimidine inhibitor stock solution (in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Serially dilute the inhibitor stock solution in DMSO to create a range of concentrations. Further dilute these in the kinase assay buffer.
-
Reaction Setup: In the 384-well plate, add the kinase, the peptide substrate, and the diluted inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Section 3: In-Vivo Efficacy Assessment: The Proving Ground
While in-vitro assays are crucial, they cannot fully replicate the complex biological environment of a living organism.[12] In-vivo studies are essential to evaluate a drug's overall performance, including its pharmacokinetics (PK) and pharmacodynamics (PD).[13]
Key In-Vivo Models and Assessments
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice.[14] This is a widely used model to assess the antitumor efficacy of a compound by measuring changes in tumor volume over time.[15]
-
Pharmacokinetic (PK) Studies: These studies determine how the body absorbs, distributes, metabolizes, and excretes (ADME) the drug.[16][17][18] Key parameters include clearance, volume of distribution, and half-life.[16]
-
Pharmacodynamic (PD) Studies: These studies measure the effect of the drug on its target in the body.[17] This can involve analyzing tumor biopsies for changes in biomarker expression, such as the phosphorylation status of a kinase's substrate.
Experimental Workflow: Murine Xenograft Model for Anticancer Efficacy
The following diagram outlines a typical workflow for an in-vivo efficacy study using a xenograft mouse model.
Caption: General workflow for an in-vivo anticancer efficacy study.
Section 4: Bridging the Gap: Correlating In-Vitro and In-Vivo Data
A significant challenge in drug development is the frequent disconnect between promising in-vitro data and disappointing in-vivo results.[12] An inhibitor with a nanomolar IC50 in a biochemical assay may show little to no tumor growth inhibition in a mouse model.
Data Comparison: Imidazo[1,2-c]pyrimidine-Based Kinase Inhibitors
| Inhibitor | Target Kinase | In-Vitro Potency (IC50) | In-Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Compound 3b | CDK2/cyclin E | 0.4 µM | Low cytotoxicity in leukemia cell lines | [2] |
| Compound 9f | Syk, ZAP-70 | Strong | Suppression of passive cutaneous anaphylaxis and IL-2 production in mice | [3] |
This table is a representative example based on available literature. Actual values can vary significantly based on the specific compound and experimental conditions.
Causality Behind Discrepancies
Several factors contribute to the in-vitro to in-vivo translation gap:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or fast excretion can prevent the drug from reaching and maintaining a therapeutic concentration at the tumor site.[16]
-
Bioavailability: A compound may have low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation.[19][20]
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or other unforeseen effects.
-
Tumor Microenvironment: The in-vivo tumor microenvironment is vastly different from a 2D cell culture, with factors like hypoxia, nutrient gradients, and stromal interactions influencing drug response.
-
Model Limitations: Animal models, while valuable, do not perfectly replicate human physiology and disease.[21][22][23]
Expert Insight: A common pitfall is to focus solely on optimizing for in-vitro potency. A compound with a slightly higher IC50 but superior pharmacokinetic properties is often a more promising clinical candidate. Early integration of ADME and toxicity screening is paramount.
Section 5: Conclusion and Future Perspectives
The imidazo[1,2-c]pyrimidine scaffold remains a highly promising platform for the development of targeted inhibitors. A thorough understanding of both in-vitro and in-vivo efficacy is critical for successful drug development. A step-wise and integrated approach, from biochemical assays to robust animal models, allows for the selection of candidates with the highest probability of clinical success.[10] As our understanding of cancer biology and drug metabolism deepens, so too will our ability to bridge the gap between the lab bench and the clinic, ultimately delivering more effective therapies to patients.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 14. ijpbs.com [ijpbs.com]
- 15. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 18. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed, actionable framework for the proper disposal of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, we will proceed with the utmost caution, treating it as a substance with unknown hazards and adhering to the highest standards of laboratory safety.
The foundation of this protocol is the principle of "cradle-to-grave" hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Every step is designed to protect you, your colleagues, and the environment.
Hazard Assessment and Chemical Profile
Before handling any waste, understanding the potential hazards is paramount. Lacking specific toxicological data for this compound, we must infer its risk profile from its chemical structure and related compounds.
-
Structural Class: It is a chlorinated, organosulfur, heterocyclic compound.
-
Chlorinated Organics: These compounds can produce hazardous byproducts like hydrochloric acid and potentially dioxins if not incinerated at sufficiently high temperatures with appropriate off-gas scrubbing.[2][3]
-
Organosulfur Compounds: Combustion can release sulfur dioxide (SO₂), a toxic and environmentally harmful gas. Open-air burning of such compounds is strictly prohibited and requires specialized incinerators.[4]
-
Imidazo[1,2-c]pyrimidine Core: Related heterocyclic scaffolds, such as imidazo[1,2-a]pyrimidines, have shown biological activity and, in some cases, potential for skin, eye, and respiratory irritation.[5][6] One analogue is classified as harmful if swallowed and may cause an allergic skin reaction.[7]
-
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 872059-27-3 | [9] |
| Molecular Formula | C₇H₆ClN₃S | [9] |
| Molecular Weight | 199.66 g/mol | [9] |
| Physical State | Solid powder | [10] |
| Anticipated Hazards | Skin/eye irritant, potential sensitizer, harmful if ingested, hazardous combustion byproducts (HCl, SOx, NOx). | [5][7] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Your first line of defense is a combination of engineering controls and appropriate PPE. All handling of this compound, both in active use and for disposal preparation, must be performed within a certified chemical fume hood to minimize inhalation exposure.[11]
Required PPE:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields, or preferably, chemical splash goggles.[11]
-
Hand Protection: Chemically resistant gloves (Nitrile is a common choice, but always check your institution's glove compatibility chart for the specific solvents in use). Never wear compromised gloves.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
In Case of Exposure or Spill:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[12]
-
Small Spills: For small spills of the solid, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. Decontaminate the area with an appropriate solvent and then soap and water.
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures the waste can be handled correctly by disposal facilities.[13]
Methodology:
-
Designate a Waste Stream: Classify all waste containing this compound as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" if it is in solution. This ensures it is routed to a facility capable of handling chlorinated compounds.
-
Select a Compatible Container:
-
For Solids: Use a clearly marked, sealable, wide-mouth container made of glass or high-density polyethylene (HDPE).
-
For Liquids: Use a designated, solvent-safe waste container provided by your institution's Environmental Health & Safety (EHS) department. Ensure the container material is compatible with the solvent used.
-
Crucially, the container must be kept closed at all times except when adding waste. This is a primary EPA compliance requirement.[1]
-
-
Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label. Fill it out completely:
-
Full Chemical Name: "this compound" and list any solvents.
-
CAS Number: 872059-27-3
-
Hazard Characteristics: Check "Toxic" and "Irritant."
-
-
Accumulate Waste Safely:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Use secondary containment (e.g., a plastic tub) to catch any potential leaks.
-
Never mix incompatible waste streams. Store this halogenated waste away from strong acids, bases, and oxidizers.[14]
-
-
Arrange for Disposal: Once the container is full or you have reached your institution's time limit for satellite accumulation, contact your EHS department to arrange for pickup and transfer to a central storage facility.
The Disposal Decision Workflow
The following diagram outlines the logical flow from generating waste to its final, compliant disposal. This process should be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as required by OSHA.[15][16]
Caption: Decision workflow for compliant chemical waste disposal.
Prohibited Disposal Methods
To maintain a safe and compliant laboratory, it is equally important to know what actions to avoid. For this compound, the following disposal methods are strictly prohibited:
-
DO NOT Pour Down the Drain: This compound's structure and unknown environmental toxicity make sink disposal illegal and irresponsible.
-
DO NOT Dispose of in Regular Trash: Uncontrolled landfilling of this chemical could lead to soil and groundwater contamination.
-
DO NOT Attempt On-Site Neutralization: Without a validated chemical degradation protocol, attempting to neutralize this compound could result in runaway reactions or the creation of more hazardous byproducts.
-
DO NOT Attempt Open Burning or Standard Incineration: As noted, burning this compound without specialized equipment will release toxic gases.[4]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. Always remember that your institution's Environmental Health & Safety department is your primary resource for any questions regarding chemical handling and disposal.
References
- 1. pfw.edu [pfw.edu]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. aksci.com [aksci.com]
- 6. Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. osha.gov [osha.gov]
- 9. 872059-27-3|this compound|BLD Pharm [bldpharm.com]
- 10. CAS:872059-27-3|this compound|Tachizaki Biomedical [chemlab-tachizaki.com]
- 11. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. compliancy-group.com [compliancy-group.com]
- 16. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
Greetings, fellow researchers. In our pursuit of novel therapeutics and scientific advancement, the integrity of our work is inextricably linked to the safety of our practices. The compound 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine is a specialized heterocyclic molecule, and like many compounds in drug discovery, it lacks extensive, long-term toxicological data. This guide is structured to provide a robust framework for its safe handling, grounded in the principle of treating all novel compounds with the recognition of their potential hazards.[1] Our approach must be conservative, proactive, and rooted in a deep understanding of chemical risk assessment.
Foundational Knowledge: Hazard Assessment
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Given the shared chloro-pyrimidine functional group, it is scientifically prudent to assume that this compound presents, at a minimum, the same irritant properties. The compound is a solid powder, meaning an aerosolization and inhalation risk is present, particularly during weighing and transfer operations.[3][4]
| Property | Information | Source |
| CAS Number | 872059-27-3 | [3][5] |
| Molecular Formula | C7H6ClN3S | [5] |
| Physical State | Solid, Powder | [6] |
| Assumed Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [2] |
| Storage | Inert atmosphere, cool, dry, well-ventilated place. Recommended 2-8°C. | [3][5] |
The First Line of Defense: Engineering Controls
Before any personal protective equipment is even considered, we must leverage engineering controls to minimize exposure. This is the most critical step in ensuring operator safety.
-
Chemical Fume Hood: All manipulations of this compound, from weighing the solid to preparing solutions, must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing them from entering the laboratory environment and the operator's breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized, high-level ventilation where the chemical is actively handled.[2][3]
Mandated Personal Protective Equipment (PPE)
PPE serves as the final barrier between you and the chemical. Its selection must be deliberate and based on the assumed risks of irritation and potential unknown toxicities.
-
Hand Protection: Standard nitrile gloves are often insufficient for prolonged contact with novel organic molecules.
-
Protocol: Double-gloving is required. Wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised.
-
Causality: The outer glove absorbs the primary contamination, while the inner glove provides a secondary barrier. Should you need to exit the fume hood temporarily (e.g., to use a computer), the outer pair can be removed, leaving a clean inner pair and preventing the spread of contamination. Change the outer glove immediately if contamination is suspected.
-
-
Eye and Face Protection:
-
Protocol: Wear tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][8] A standard pair of safety glasses is inadequate as they do not protect against splashes or fine powders entering from the sides or top.
-
Causality: Given the high likelihood of serious eye irritation[2], a complete seal around the eyes is necessary to prevent any airborne particles or accidental splashes from making contact.
-
-
Body Protection:
-
Protocol: A flame-resistant laboratory coat is mandatory. For this specific compound, a disposable, fluid-resistant gown worn over the lab coat is recommended, especially during weighing or transfer of larger quantities.
-
Causality: The compound is a solid powder that can easily settle on clothing. A disposable gown prevents the contamination of your personal lab coat, which could otherwise become a secondary source of exposure.[9] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][7]
-
-
Respiratory Protection:
-
Protocol: When handling the dry powder outside of a contained system (like a glovebox), a respirator is necessary to supplement the fume hood's protection. A NIOSH-approved N95 respirator is the minimum requirement.[9]
-
Causality: The primary risk is the inhalation of fine particles, which may cause respiratory irritation.[2] The N95 filter provides a physical barrier against these airborne particulates. Ensure you are properly fit-tested for any respirator you use.
-
Operational Plan: A Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present and organized to minimize movement and potential spills.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, disposable gown, N95 respirator, safety goggles, and finally, outer gloves.
-
Weighing: Perform weighing within the fume hood. Use a disposable weigh boat. Gently tap the spatula to dispense the powder; do not shake or create dust clouds.
-
Transfer & Solubilization: Place the weigh boat directly into the destination flask. Use a small amount of the intended solvent to rinse the weigh boat, ensuring a complete quantitative transfer.
-
Post-Handling: Once the operation is complete, gently wipe down the spatula and any surfaces within the fume hood with a solvent-dampened cloth. Dispose of all contaminated disposables (weigh boats, wipes, outer gloves) into a clearly labeled hazardous waste container located inside the fume hood.
-
Doffing PPE: Remove PPE in the reverse order, taking care not to cross-contaminate. The outer gloves should be the first item removed and disposed of as hazardous waste.
Caption: Workflow for PPE selection and safe handling of this compound.
Emergency & Disposal Protocols
-
Spills: In case of a small spill inside the fume hood, contain it with an inert absorbent material. Do not use combustible materials like paper towels. Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste. Evacuate the area for larger spills and contact your institution's environmental health and safety (EHS) office.[2][7]
-
Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][10]
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2][7]
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the substance.[7]
-
-
Disposal: All waste contaminated with this compound, including excess solid, solutions, and disposables, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.[2]
By adhering to these multi-layered safety protocols—from engineering controls to meticulous PPE usage and operational planning—we can handle novel compounds like this compound with the confidence and professionalism required to advance our research safely and effectively.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 872059-27-3|this compound|BLD Pharm [bldpharm.com]
- 6. CAS:872059-27-3|this compound|Tachizaki Biomedical [chemlab-tachizaki.com]
- 7. fishersci.es [fishersci.es]
- 8. echemi.com [echemi.com]
- 9. gerpac.eu [gerpac.eu]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
